Allyl 2-chloro-1,1,2-trifluoroethyl ether
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(2-chloro-1,1,2-trifluoroethoxy)prop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClF3O/c1-2-3-10-5(8,9)4(6)7/h2,4H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOLBKNVOPIGNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(C(F)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380914 | |
| Record name | Allyl 2-chloro-1,1,2-trifluoroethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380-44-9 | |
| Record name | Allyl 2-chloro-1,1,2-trifluoroethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Allyl 2-chloro-1,1,2-trifluoroethyl ether
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Allyl 2-chloro-1,1,2-trifluoroethyl ether, with CAS Number 380-44-9, is a halogenated ether that presents a unique combination of reactive functional groups: an allyl moiety susceptible to a variety of transformations and a chloro-trifluoroethyl group that imparts distinct electronic and steric properties. This technical guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route based on established organic chemistry principles, and an exploration of its potential reactivity, applications, and safety considerations. This document is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and materials science who are interested in leveraging the unique characteristics of this fluorinated building block.
Introduction: The Significance of Fluorinated Ethers in Modern Chemistry
The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Fluorinated ethers, in particular, have emerged as a privileged class of compounds, finding applications as anesthetics, battery electrolytes, and functional motifs in pharmaceuticals and agrochemicals.
This compound is a structurally intriguing molecule that combines the reactivity of an allyl group with the electronic influence of a chloro- and trifluoro-substituted ethyl moiety. The allyl group serves as a versatile handle for a wide range of chemical transformations, including epoxidation, dihydroxylation, and cross-coupling reactions. The halogenated ethyl group, on the other hand, is expected to modulate the ether's reactivity and physical properties, potentially leading to novel applications.
This guide aims to provide a detailed technical overview of this compound, consolidating available data and providing expert insights into its synthesis and potential utility.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The following table summarizes the known and predicted properties of this compound.
| Property | Value | Source |
| CAS Number | 380-44-9 | [1][2] |
| Molecular Formula | C₅H₆ClF₃O | [1][2] |
| Molecular Weight | 174.55 g/mol | [1][2] |
| Appearance | Predicted to be a colorless liquid | General knowledge |
| Boiling Point | 109.2 °C at 760 mmHg | [2] |
| Density | 1.25 g/mL | [3] |
| Refractive Index | 1.369 | [3] |
| Purity (typical) | 95-97% | [4][5] |
| InChI | InChI=1S/C5H6ClF3O/c1-2-3-10-5(8,9)4(6)7/h2,4H,1,3H2 | [6] |
| SMILES | C=CCOC(F)(F)C(F)Cl | [2] |
Synthesis of this compound: A Representative Protocol
-
Route A: Reaction of sodium allyloxide with 1,2-dichloro-1,1,2-trifluoroethane.
-
Route B: Reaction of sodium 2-chloro-1,1,2-trifluoroethoxide with allyl bromide.
Route B is generally preferred as allyl bromide is a more reactive alkylating agent than the sterically hindered and electronically deactivated 1,2-dichloro-1,1,2-trifluoroethane. The following is a detailed, representative experimental protocol for the synthesis of this compound via Route B.
Reaction Scheme:
A representative Williamson ether synthesis for the target molecule.
Materials:
-
2-Chloro-1,1,2-trifluoroethanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Allyl bromide
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or ethyl acetate
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Experimental Protocol:
-
Alkoxide Formation:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 2-chloro-1,1,2-trifluoroethanol (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension via the dropping funnel with vigorous stirring. Caution: Hydrogen gas is evolved. Ensure proper ventilation and a safe setup.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 2-chloro-1,1,2-trifluoroethoxide.
-
-
Etherification:
-
Cool the reaction mixture back to 0 °C.
-
Add allyl bromide (1.2 equivalents) dropwise to the alkoxide solution.
-
After the addition, remove the ice bath and heat the reaction mixture to reflux (approximately 66 °C for THF).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl to decompose any unreacted sodium hydride.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
-
Spectroscopic Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Allyl group:
-
A multiplet in the region of δ 5.8-6.0 ppm corresponding to the methine proton (-CH=).
-
Two multiplets in the region of δ 5.2-5.4 ppm corresponding to the terminal vinyl protons (=CH₂).
-
A doublet of triplets in the region of δ 4.1-4.3 ppm corresponding to the methylene protons adjacent to the ether oxygen (-O-CH₂-).
-
-
Chloro-trifluoroethyl group:
-
A doublet of doublets or a more complex multiplet in the region of δ 5.9-6.2 ppm corresponding to the proton on the carbon bearing the chlorine and fluorine atoms (-CHFCl). The coupling will be to the adjacent fluorine atoms.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Allyl group:
-
A peak around δ 132-134 ppm for the methine carbon (-CH=).
-
A peak around δ 118-120 ppm for the terminal vinyl carbon (=CH₂).
-
A peak around δ 70-72 ppm for the methylene carbon adjacent to the ether oxygen (-O-CH₂-).
-
-
Chloro-trifluoroethyl group:
-
A quartet around δ 120-124 ppm (due to C-F coupling) for the trifluoromethyl carbon (-CF₃).
-
A doublet of quartets around δ 85-90 ppm (due to C-F and C-Cl coupling) for the carbon bearing the chlorine and fluorine atoms (-CHFCl).
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) at m/z 174 (for ³⁵Cl) and 176 (for ³⁷Cl) in a roughly 3:1 ratio would be expected, although it may be of low intensity.
-
Common fragmentation patterns for ethers include α-cleavage (cleavage of the C-C bond adjacent to the oxygen). This would lead to fragments corresponding to the loss of an allyl radical (m/z 41) or a 2-chloro-1,1,2-trifluoroethyl radical.
-
Fragmentation of the allyl group would also be expected, leading to the characteristic allyl cation at m/z 41.
Infrared (IR) Spectroscopy:
-
C-H stretching: Peaks around 3080 cm⁻¹ (alkene C-H) and 2850-3000 cm⁻¹ (alkane C-H).
-
C=C stretching: A peak around 1645 cm⁻¹ for the allyl double bond.
-
C-O-C stretching: A strong, broad peak in the region of 1050-1150 cm⁻¹.
-
C-F stretching: Strong absorption bands in the region of 1100-1300 cm⁻¹.
-
C-Cl stretching: A peak in the region of 600-800 cm⁻¹.
Workflow for the synthesis and characterization of the target molecule.
Reactivity and Potential Applications
The dual functionality of this compound makes it a potentially valuable building block in organic synthesis.
Reactivity of the Allyl Group: The double bond of the allyl group is susceptible to a wide array of electrophilic additions and other transformations, including:
-
Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) to form the corresponding epoxide.
-
Dihydroxylation: Reaction with osmium tetroxide or potassium permanganate to yield the diol.
-
Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond.
-
Hydroboration-Oxidation: Anti-Markovnikov addition of water to form the primary alcohol.
-
Heck and Suzuki Couplings: The allyl group can participate in palladium-catalyzed cross-coupling reactions.
Reactivity of the Chloro-trifluoroethyl Group: The presence of a chlorine atom suggests the possibility of nucleophilic substitution reactions. However, the strong electron-withdrawing effect of the adjacent trifluoromethyl group and the fluorine atom on the same carbon will likely deactivate the C-Cl bond towards traditional Sₙ2 reactions. The reactivity at this center will be highly dependent on the reaction conditions and the nature of the nucleophile.
Potential Applications:
Given its structure, this compound could serve as a key intermediate in the synthesis of:
-
Pharmaceuticals: The introduction of the fluorinated ether moiety can enhance the metabolic stability and lipophilicity of drug candidates. The allyl group provides a convenient point of attachment for further molecular elaboration.
-
Agrochemicals: Many modern pesticides and herbicides contain fluorinated groups to improve their efficacy and environmental persistence. This molecule could be a precursor to novel agrochemicals.
-
Polymers and Materials: The allyl group can be polymerized or copolymerized to create functional polymers with unique properties conferred by the fluorinated side chain, such as low surface energy, chemical resistance, and thermal stability.
Safety and Handling
Detailed toxicological data for this compound is not publicly available. However, based on its structure and the properties of similar halogenated and fluorinated compounds, it should be handled with care in a well-ventilated fume hood.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are essential.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.
-
Skin Protection: A lab coat and appropriate clothing to prevent skin contact.
Handling and Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly sealed.
Toxicological Considerations:
-
Inhalation: Vapors may be irritating to the respiratory tract.
-
Skin and Eye Contact: May cause irritation upon contact.
-
Ingestion: The toxicity upon ingestion is unknown.
It is crucial to consult the Safety Data Sheet (SDS) provided by the supplier for the most up-to-date and comprehensive safety information before handling this compound.
Conclusion
This compound is a fluorinated building block with significant potential for applications in various fields of chemical research. Its unique combination of a reactive allyl group and a halogenated fluoroethyl moiety offers a versatile platform for the synthesis of complex and functionalized molecules. While detailed experimental data for this specific compound is limited in the public domain, this technical guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles. As the demand for novel fluorinated compounds continues to grow, molecules like this compound are poised to play an increasingly important role in the development of new technologies and therapeutics.
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Alachem Co., Ltd. 380-44-9 | this compound. [Link]
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INDOFINE Chemical Company. This compound | 380-44-9. [Link]
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National Analytical Corporation - Chemical Division. This compound 95% - Cas No: 380-44-9 at Best Price in Mumbai. [Link]
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NIST. 2-Chloro-1,1,2-trifluoroethyl ethyl ether. [Link]
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PubChem. 1,2-Dichloro-1,1,2-trifluoroethane. [Link]
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IARC Publications. 2-CHLORO-1,1,1-TRIFLUOROETHANE. [Link]
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Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
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MDPI. Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. [Link]
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Organic Syntheses. 1,1-dichloro-2,2-difluoroethylene. [Link]
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Reddit. The reactivity of ethyl chloride (chloroethane), vinyl chloride and allyl chloride in nucleophilic substitution reaction?. [Link]
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Wikipedia. Williamson ether synthesis. [Link]
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An In-Depth Technical Guide to Allyl 2-chloro-1,1,2-trifluoroethyl ether: Synthesis, Characterization, and Scientific Context
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Allyl 2-chloro-1,1,2-trifluoroethyl ether, a halogenated ether with potential applications in synthetic and medicinal chemistry. The document delineates a plausible and detailed synthetic protocol for its preparation via the Williamson ether synthesis, leveraging established chemical principles. A thorough analysis of its molecular structure is presented, including predicted spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry) based on analogous compounds and established spectral correlations. Furthermore, this guide explores the compound's anticipated reactivity, key safety considerations, and the broader scientific context of fluorinated ethers in contemporary drug discovery and materials science.
Introduction and Scientific Context
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, have led to the development of numerous successful pharmaceuticals and advanced materials. Within this landscape, fluorinated ethers represent a particularly valuable class of compounds, with applications ranging from potent inhalation anesthetics to stable electrolytes in high-performance batteries.
This compound (CAS No. 380-44-9) emerges as a molecule of interest at the intersection of several key structural motifs: a reactive allyl group, a versatile ether linkage, and a halogenated ethyl moiety.[1][2][3] This combination of functional groups suggests a rich chemical reactivity profile and potential utility as a building block in complex organic synthesis. This guide aims to provide a detailed technical resource for researchers, elucidating the synthesis, structural properties, and potential scientific applications of this compound.
Molecular Structure and Physicochemical Properties
This compound possesses a molecular formula of C₅H₆ClF₃O and a molecular weight of 174.55 g/mol .[3] The molecule's structure, featuring both an electron-rich double bond and an electron-deficient, halogen-substituted ethyl group, suggests a unique electronic and steric profile that can influence its reactivity and interactions with biological systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 380-44-9 | [1][2] |
| Molecular Formula | C₅H₆ClF₃O | [3] |
| Molecular Weight | 174.55 g/mol | [3] |
| Boiling Point | 109.2 °C (Predicted) | [1] |
| Purity (Typical) | 95% | [4] |
Synthesis of this compound
The most logical and established method for the synthesis of unsymmetrical ethers such as this compound is the Williamson ether synthesis.[5][6][7] This robust Sₙ2 reaction involves the nucleophilic attack of an alkoxide on a primary alkyl halide.[5][6][7] For the target molecule, this can be achieved by reacting the sodium or potassium salt of 2-chloro-1,1,2-trifluoroethanol with an allyl halide, such as allyl bromide.
Synthesis of the Precursor: 2-chloro-1,1,2-trifluoroethanol
The key precursor, 2-chloro-1,1,2-trifluoroethanol, is not as readily available as its non-chlorinated analog, 2,2,2-trifluoroethanol. However, its synthesis can be envisioned through established fluorination and halogenation methodologies. One plausible route involves the controlled reduction of a suitable chlorinated and fluorinated carbonyl compound. A more direct industrial route involves the hydrolysis of 2-chloro-1,1,1-trifluoroethane, which can be performed under pressure at elevated temperatures.[8][9][10]
Experimental Protocol: Williamson Ether Synthesis
The following protocol is a detailed, plausible procedure for the synthesis of this compound, based on the principles of the Williamson ether synthesis.[11][12]
Materials:
-
2-chloro-1,1,2-trifluoroethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Allyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 2-chloro-1,1,2-trifluoroethanol (1.0 eq) to anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride (1.1 eq) portion-wise to the stirred solution. The evolution of hydrogen gas will be observed. Allow the reaction mixture to stir at 0 °C for 30 minutes, and then warm to room temperature for 1 hour to ensure complete formation of the sodium 2-chloro-1,1,2-trifluoroethoxide.
-
Ether Formation: Cool the reaction mixture back to 0 °C. Add allyl bromide (1.2 eq) dropwise via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by fractional distillation to yield pure this compound.
Diagram 1: Synthetic Workflow for this compound
Caption: A schematic of the Williamson ether synthesis workflow.
Spectroscopic Characterization (Predicted)
Due to the absence of publicly available experimental spectra for this compound, the following data are predicted based on the analysis of its structural components and comparison with analogous compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show three distinct sets of signals corresponding to the allyl and the 2-chloro-1,1,2-trifluoroethyl protons.
Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale and Comparative Data |
| -O-CH FCl | 5.8 - 6.2 | Doublet of doublets (dd) | The proton on the carbon bearing chlorine and fluorine will be significantly deshielded and coupled to the vicinal fluorine atoms. |
| -CH =CH₂ | 5.7 - 6.1 | Multiplet (ddt) | The internal vinylic proton will be coupled to the terminal vinylic protons and the allylic protons.[13][14] |
| -CH=CH ₂ (trans) | 5.2 - 5.4 | Multiplet (dq) | The terminal vinylic protons are diastereotopic and will show distinct chemical shifts and complex splitting.[13][14] |
| -CH=CH ₂ (cis) | 5.1 - 5.3 | Multiplet (dq) | The terminal vinylic protons are diastereotopic and will show distinct chemical shifts and complex splitting.[13][14] |
| -O-CH ₂-CH=CH₂ | 4.0 - 4.3 | Doublet of triplets (dt) | The allylic protons are adjacent to the ether oxygen, causing a downfield shift.[15][16] |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is predicted to show five distinct signals, one for each carbon atom in the molecule. The chemical shifts will be influenced by the neighboring electronegative atoms (O, F, Cl) and the double bond.[17][18][19]
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| -O-C HFCl | 115 - 125 | Highly deshielded due to the attached O, F, and Cl atoms. |
| -O-CHFC F₂ | 118 - 128 (t) | Deshielded and split into a triplet by the two attached fluorine atoms. |
| -C H=CH₂ | 130 - 135 | Typical chemical shift for an internal sp² carbon. |
| -CH=C H₂ | 115 - 120 | Typical chemical shift for a terminal sp² carbon. |
| -O-C H₂-CH=CH₂ | 68 - 75 | Typical chemical shift for a carbon adjacent to an ether oxygen. |
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is expected to show two signals corresponding to the two different fluorine environments.[20][21][22]
Table 4: Predicted ¹⁹F NMR Chemical Shifts and Splitting Patterns
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm vs. CFCl₃) | Predicted Multiplicity |
| -O-CHF Cl | -70 to -90 | Doublet of doublets (dd) |
| -O-CHFCF ₂ | -120 to -140 | Doublet of triplets (dt) |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the C=C, C-O, C-F, and C-Cl bonds.
Table 5: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=C Stretch (alkene) | 1640 - 1680 |
| =C-H Stretch (alkene) | 3010 - 3095 |
| C-O Stretch (ether) | 1050 - 1150 |
| C-F Stretch | 1000 - 1400 (multiple strong bands) |
| C-Cl Stretch | 600 - 800 |
Mass Spectrometry
The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z 174 and 176 (due to the ³⁵Cl and ³⁷Cl isotopes). Common fragmentation patterns for ethers include α-cleavage and cleavage of the C-O bond.[23][24][25] The allyl group can also lead to the formation of a stable allyl cation (m/z 41).
Diagram 2: Predicted Mass Spectrometry Fragmentation
Caption: Plausible fragmentation pathways in mass spectrometry.
Reactivity and Potential Applications
The dual functionality of this compound makes it a versatile reagent in organic synthesis.
-
Allyl Group Reactivity: The allyl group can undergo a wide range of transformations, including addition reactions across the double bond, oxidation, and metal-catalyzed cross-coupling reactions.
-
Ether Linkage: The ether bond is generally stable but can be cleaved under strongly acidic conditions.
-
Halogenated Ethyl Group: The presence of chlorine and fluorine atoms influences the reactivity of the adjacent carbons and can serve as a handle for further functionalization.
In the context of drug development, the introduction of the 2-chloro-1,1,2-trifluoroethyl ether moiety could be explored to enhance the metabolic stability and lipophilicity of lead compounds, potentially improving their pharmacokinetic profiles.
Safety and Handling
Conclusion
This compound is a structurally interesting molecule with the potential for diverse applications in chemical synthesis. This guide has provided a comprehensive, albeit predictive, overview of its synthesis, spectroscopic properties, and reactivity. While experimental validation of the presented data is necessary, this document serves as a valuable resource for researchers and scientists interested in exploring the chemistry and potential of this and related fluorinated ethers.
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An In-depth Technical Guide to the Synthesis of Allyl 2-chloro-1,1,2-trifluoroethyl ether
Introduction
Allyl 2-chloro-1,1,2-trifluoroethyl ether is a fluorinated ether with potential applications in the development of novel pharmaceuticals and agrochemicals due to the unique physicochemical properties conferred by the fluorine atoms.[1] This guide provides a detailed exploration of the primary synthetic pathway for this compound, focusing on the underlying chemical principles, experimental protocols, and critical process parameters. The content is tailored for researchers and professionals in organic synthesis and drug development.
Core Synthesis Strategy: The Williamson Ether Synthesis
The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis.[2][3] This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide, forming an ether.[4][5] In this specific case, the reaction proceeds between the sodium salt of 2-chloro-1,1,2-trifluoroethanol and an allyl halide.
Reaction Mechanism and Rationale
The synthesis is a two-step process initiated by the deprotonation of 2-chloro-1,1,2-trifluoroethanol to form the corresponding alkoxide. This is followed by a bimolecular nucleophilic substitution (SN2) reaction with an allyl halide.[5][6]
-
Alkoxide Formation: 2-chloro-1,1,2-trifluoroethanol is treated with a strong base, typically sodium hydride (NaH) or a sodium alkoxide, to generate the highly nucleophilic sodium 2-chloro-1,1,2-trifluoroethoxide. The use of a strong base is crucial to ensure complete deprotonation of the alcohol.[6]
-
Nucleophilic Attack: The resulting alkoxide then acts as a potent nucleophile, attacking the electrophilic carbon of the allyl halide (e.g., allyl bromide or allyl chloride) in a concerted SN2 mechanism.[5] The halide ion is displaced as the leaving group, resulting in the formation of the desired ether and a sodium halide salt as a byproduct.
To enhance the reaction rate and efficiency, particularly when dealing with reactants in different phases, phase-transfer catalysis (PTC) can be employed.[1][7] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the alkoxide from the solid or aqueous phase to the organic phase where the allyl halide is dissolved, thereby accelerating the reaction.[8]
Visualizing the Synthesis Pathway
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Spectroscopic Unveiling of Allyl 2-chloro-1,1,2-trifluoroethyl ether: A Predictive Technical Guide
Introduction
Allyl 2-chloro-1,1,2-trifluoroethyl ether, with the CAS registry number 380-44-9, is a halogenated ether of interest in various chemical research and development sectors. Its unique combination of an allyl functional group and a chloro-trifluoroethyl moiety suggests potential applications as a versatile chemical intermediate, a monomer for specialized polymers, or a fine chemical in the synthesis of complex organic molecules. A thorough understanding of its molecular structure and electronic properties is paramount for its effective utilization and for ensuring the quality and purity of its preparations. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of such molecules.
Methodology: A Predictive Approach to Spectroscopic Analysis
The spectroscopic predictions presented herein are derived from a systematic analysis of the known spectral data of structurally related compounds. For the allyl group (-CH₂-CH=CH₂), experimental data from allyl ethyl ether is used as a primary reference. For the 2-chloro-1,1,2-trifluoroethyl moiety (-O-CF₂-CHFCl), spectral data from the anesthetic agents isoflurane (CF₃-CHCl-O-CHF₂) and enflurane (CHFCl-CF₂-O-CHF₂) provide invaluable insights into the expected NMR chemical shifts, coupling constants, and IR vibrational modes. This comparative analysis allows for a confident prediction of the spectral characteristics of the target molecule.
The following diagram illustrates the workflow for this predictive spectroscopic analysis:
Caption: Predictive Spectroscopic Analysis Workflow.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we predict the ¹H, ¹³C, and ¹⁹F NMR spectra.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the allyl group and the single proton on the chloro-trifluoroethyl moiety.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~ 5.9 | ddt | 1H | -CH=CH₂ | The chemical shift and complex multiplicity are characteristic of the vinylic proton in an allyl group, influenced by cis, trans, and allylic couplings. |
| ~ 5.4 | dd | 1H | -CH=CH H (trans) | Typical chemical shift for a terminal vinylic proton, with coupling to the geminal and vicinal protons. |
| ~ 5.3 | dd | 1H | -CH=CHH (cis) | Similar to the trans proton but typically at a slightly higher field. |
| ~ 4.2 | d | 2H | -O-CH ₂-CH= | The allylic protons are deshielded by the adjacent ether oxygen and show coupling to the vinylic proton. |
| ~ 6.5 | dt | 1H | -CHFCl | The proton is significantly deshielded by the adjacent fluorine and chlorine atoms and the ether oxygen. It will appear as a doublet of triplets due to coupling with the geminal fluorine and the vicinal fluorine atoms. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the five distinct carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~ 134 | -C H=CH₂ | The sp² hybridized carbon of the allyl group. |
| ~ 118 | -CH=C H₂ | The terminal sp² hybridized carbon of the allyl group. |
| ~ 72 | -O-C H₂- | The allylic carbon is shifted downfield due to the ether oxygen. |
| ~ 120 (t) | -O-C F₂- | This carbon is significantly deshielded by the two attached fluorine atoms and will appear as a triplet due to one-bond C-F coupling. |
| ~ 90 (dt) | -C HFCl | This carbon is deshielded by the attached fluorine and chlorine atoms and will appear as a doublet of triplets due to one-bond C-F coupling and two-bond C-F coupling. |
¹⁹F NMR Spectroscopy
Fluorine NMR is crucial for characterizing the fluorinated portion of the molecule. The spectrum is predicted to show two distinct fluorine environments.
| Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Multiplicity | Assignment | Rationale for Prediction |
| ~ -80 | d | -CF ₂- | The two fluorine atoms are chemically equivalent and will appear as a doublet due to coupling with the vicinal proton. |
| ~ -140 | dt | -CHF Cl | This fluorine will be a doublet of triplets due to coupling with the geminal proton and the vicinal fluorine atoms. |
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H stretch | =C-H (vinylic) |
| 3000-2850 | C-H stretch | C-H (allylic) |
| 1645 | C=C stretch | Alkene |
| 1250-1050 | C-O stretch | Ether |
| 1150-1000 | C-F stretch | Fluoroalkane |
| 800-600 | C-Cl stretch | Chloroalkane |
The C-F stretching region is expected to be complex and show multiple strong absorptions due to the presence of three fluorine atoms in different environments.
Mass Spectrometry (MS)
The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ is expected at m/z 174.55 (calculated for C₅H₆ClF₃O). The isotopic pattern of the molecular ion and fragment ions containing chlorine will show a characteristic M+2 peak with an intensity of approximately one-third of the M peak.
Predicted Fragmentation Pathway:
Caption: Predicted Mass Spectrometry Fragmentation Pathway.
Experimental Protocols
While experimental data for the target compound is not presented, the following are standard protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR: Acquire the spectrum with a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
¹⁹F NMR: Acquire the spectrum with a fluorine-observe pulse sequence. A very wide spectral width may be necessary due to the large chemical shift range of fluorine.
IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Ionization: Electron Ionization (EI) is a common method for generating fragment ions and providing structural information.
-
Data Acquisition: The mass spectrum is recorded over a suitable mass range (e.g., m/z 30-300).
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of this compound. By leveraging data from structurally similar compounds, we have established a robust set of expected NMR, IR, and MS data. This information serves as a valuable resource for the identification and characterization of this compound in research and industrial settings. The presented protocols for data acquisition offer a standardized approach for the experimental verification of these predictions. As a senior application scientist, I am confident that this guide will empower researchers to confidently work with and understand the molecular properties of this intriguing halogenated ether.
References
"Allyl 2-chloro-1,1,2-trifluoroethyl ether" reactivity and stability
An In-depth Technical Guide to the Reactivity and Stability of Allyl 2-chloro-1,1,2-trifluoroethyl ether
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound (CAS No. 380-44-9) is a halogenated ether whose structural complexity suggests a nuanced chemical behavior.[1][2] This molecule merges the distinct functionalities of an allyl group, an ether linkage, and a chloro-trifluoroethyl moiety.[3][4] This guide offers a detailed exploration of its reactivity and stability, providing researchers, scientists, and drug development professionals with a foundational understanding of its chemical characteristics. By dissecting the molecule's constituent parts, we can anticipate its behavior in various chemical environments, offering predictive insights into its synthetic utility and potential degradation pathways.
Molecular Structure and Physicochemical Properties
The reactivity of this compound is a direct consequence of its molecular architecture. The molecule consists of two primary domains connected by an ether oxygen: the unsaturated allyl group and the heavily halogenated ethyl group. The electron-withdrawing nature of the fluorine and chlorine atoms on the ethyl side of the molecule significantly influences the electron density at the ether oxygen, which in turn modulates the reactivity of the entire structure.
dot```dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];
// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,0.5!"]; C3 [label="C", pos="2.4,0!"]; O4 [label="O", pos="3.6,0.5!"]; C5 [label="C", pos="4.8,0!"]; C6 [label="C", pos="6.0,0.5!"]; Cl7 [label="Cl", pos="7.2,0!"]; F8 [label="F", pos="4.5,-1!"]; F9 [label="F", pos="5.1,-1!"]; F10 [label="F", pos="6.3,-0.5!"]; H1 [label="H", pos="-0.6,0.5!"]; H2 [label="H", pos="-0.6,-0.5!"]; H3 [label="H", pos="1.2,1.2!"]; H4 [label="H", pos="2.4,0.7!"]; H5 [label="H", pos="2.4,-0.7!"]; H6 [label="H", pos="5.7,1.2!"];
// Bonds C1 -- C2 [style=double]; C2 -- C3; C3 -- O4; O4 -- C5; C5 -- C6; C6 -- Cl7; C5 -- F8; C5 -- F9; C6 -- F10; C1 -- H1; C1 -- H2; C2 -- H3; C3 -- H4; C3 -- H5; C6 -- H6; }
Caption: Key reactive sites of this compound.
Reactions of the Allyl Group
The allyl group provides two primary centers of reactivity: the carbon-carbon double bond and the allylic carbon atom adjacent to it.
[5]* Electrophilic Addition: The double bond is susceptible to electrophilic addition reactions, such as halogenation (with Br₂ or Cl₂) and hydrohalogenation (with HBr or HCl). The presence of the electron-withdrawing ether group may slightly decrease the nucleophilicity of the double bond compared to simple alkenes.
-
Allylic Substitution: The C-H bonds on the carbon adjacent to the double bond are weakened due to the stability of the resulting allylic radical or cation. T[6]his makes the compound a candidate for allylic substitution reactions. For example, radical bromination using N-bromosuccinimide (NBS) would likely introduce a bromine atom at this position. S[6]N1 reactions involving allylic systems are often accelerated due to the formation of a resonance-stabilized allylic carbocation. *[7] Transition-Metal Catalyzed Reactions: The allyl group is frequently used as a protecting group for alcohols in organic synthesis, and its removal is often accomplished using palladium catalysts. T[8]his suggests that the allyl group in this molecule can be selectively cleaved under mild, palladium-catalyzed conditions, liberating the corresponding 2-chloro-1,1,2-trifluoroethanol.
[8]#### 2.2 Cleavage of the Ether Linkage
While ethers are generally regarded as chemically inert, the allylic nature of this compound makes the C-O bond susceptible to cleavage under specific conditions.
[9]* Acid-Catalyzed Cleavage: Strong acids, particularly hydrohalic acids like HBr and HI, are known to cleave ethers. F[9]or allylic ethers, this cleavage is often facile and can proceed through an SN1 mechanism due to the stability of the allylic carbocation intermediate. P[5][7][9]rotonation of the ether oxygen is the first step, followed by the departure of the alcohol and formation of the carbocation, which is then trapped by the halide nucleophile. This would yield an allyl halide and 2-chloro-1,1,2-trifluoroethanol.
Reactivity of the 2-Chloro-1,1,2-trifluoroethyl Group
The high degree of halogenation on the ethyl moiety renders it largely electron-deficient and imparts significant stability, particularly the C-F bonds.
-
C-F Bond Inertness: Carbon-fluorine bonds are exceptionally strong and generally unreactive. The presence of the ether oxygen can further increase the bond dissociation energy of C-F bonds on adjacent carbons, making them highly resistant to cleavage. *[10] C-Cl Bond Reactivity: The carbon-chlorine bond is significantly weaker than the C-F bonds and represents the most probable site of reaction on this part of the molecule. It could potentially undergo nucleophilic substitution, although this would be sterically hindered and electronically disfavored by the adjacent fluorine atoms. More likely are reductive cleavage reactions. For instance, related compounds like 2-chloro-1,1,1-trifluoroethane are known to undergo metabolic dechlorination.
[11]### 3.0 Stability and Degradation Pathways
The stability of this compound is a critical consideration for its storage, handling, and application.
-
Thermal Stability: The molecule is expected to exhibit moderate to good thermal stability. Thermolysis, or decomposition due to heat, would likely initiate at the weakest bonds in the molecule. T[12]hese are the C-Cl and C-O ether bonds. At elevated temperatures, polymerization of the allyl group could also occur. *[7] Hydrolytic Stability: Under neutral or basic conditions, the ether linkage is expected to be stable. However, in the presence of strong acids, it is susceptible to hydrolysis, as described in the acid-catalyzed cleavage pathway. T[13][14]he C-F bonds are highly resistant to hydrolysis.
-
Oxidative Stability: The electron-withdrawing fluoroalkyl group generally confers stability against oxidation. However, two sites are vulnerable:
-
Ether Oxidation: Like many ethers, it may be susceptible to slow autoxidation upon prolonged exposure to air and light, potentially forming unstable hydroperoxides at the allylic carbon.
-
Alkene Oxidation: The double bond can be cleaved by strong oxidizing agents like ozone or potassium permanganate.
-
Experimental Protocols
The following protocols are illustrative examples for investigating the reactivity and stability of the title compound.
Protocol: Acid-Catalyzed Cleavage of the Ether Linkage
This procedure describes a representative method for cleaving the ether using a strong acid, which is a fundamental reactivity pathway for this class of compounds.
[9]Objective: To cleave the ether bond to yield an allyl halide and 2-chloro-1,1,2-trifluoroethanol.
Materials:
-
This compound
-
Concentrated hydrobromic acid (48% aq.)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.75 g, 10 mmol).
-
Carefully add concentrated hydrobromic acid (5 mL, ~44 mmol) to the flask.
-
Heat the mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with 20 mL of water and 20 mL of DCM.
-
Separate the organic layer. Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude products (allyl bromide and 2-chloro-1,1,2-trifluoroethanol) by fractional distillation or column chromatography.
dot
Caption: Workflow for the acid-catalyzed cleavage of the ether.
Protocol: Accelerated Stability Study (Thermal Stress)
Objective: To assess the thermal stability of the compound under accelerated conditions.
Materials:
-
Pure sample of this compound
-
Inert, sealed vials (e.g., amber glass ampoules)
-
Temperature-controlled oven
-
GC-MS or HPLC system for purity analysis
Procedure:
-
Place 1 mL of the pure compound into several labeled, inert vials.
-
Seal the vials under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Prepare a control sample ("Time 0") by analyzing one vial immediately for purity and impurity profile using GC-MS or HPLC.
-
Place the remaining vials in a temperature-controlled oven set to an elevated temperature (e.g., 60 °C).
-
At predetermined time points (e.g., 1 week, 2 weeks, 4 weeks), remove one vial from the oven.
-
Allow the vial to cool to room temperature.
-
Analyze the contents by GC-MS or HPLC, quantifying the parent compound's purity and identifying any new peaks corresponding to degradation products.
-
Compare the results over time to determine the rate of degradation and identify the major thermal decomposition products.
Handling, Storage, and Safety
Given its nature as a volatile, halogenated organic compound, appropriate handling and storage procedures are essential to ensure safety and maintain chemical integrity.
[1][15]* Handling: All manipulations should be conducted in a well-ventilated chemical fume hood. P[1]ersonal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn. A[1][15]void inhalation of vapors and contact with skin and eyes. *[1] Storage: The compound should be stored in a tightly sealed container in a cool, dark, and dry place, away from sources of heat or ignition. S[15]toring under an inert atmosphere can help prevent oxidative degradation over long periods. Similar volatile anesthetic agents are typically stored upright at room temperature (15-30°C) in a dark cupboard. *[15] Spills: In case of a spill, evacuate the area and remove all ignition sources. Small spills of similar volatile agents may evaporate quickly. F[15]or larger spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for proper disposal, following institutional and local regulations.
This compound is a molecule with a rich and varied chemical reactivity profile. Its behavior is dominated by the interplay between the reactive allyl group, the cleavable ether linkage, and the stabilizing, yet reactive, chloro-trifluoroethyl moiety. The allyl group offers pathways for addition, substitution, and transition-metal-catalyzed transformations, while the ether linkage is a target for acid-catalyzed cleavage. The haloalkyl group is largely stable, with the C-Cl bond being the most likely site for reduction or substitution. A thorough understanding of these characteristics is paramount for its effective use in chemical synthesis and for ensuring its stability and safe handling in a laboratory or industrial setting.
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Fiveable. (n.d.). Allylic Ether Definition. Fiveable. Retrieved from [Link]
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Larsen, E. R. (1963). Hydrolysis of Fluorinated Ethers. The Journal of Organic Chemistry, 28(4), 1133–1135. ACS Publications. Retrieved from [Link]
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Unlocking Synthetic Potential: A Technical Guide to the Applications of Allyl 2-chloro-1,1,2-trifluoroethyl ether in Organic Synthesis
Abstract: The strategic incorporation of fluorinated moieties into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The trifluoroethyl group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity. This guide delves into the synthetic potential of a unique, multifunctional reagent: Allyl 2-chloro-1,1,2-trifluoroethyl ether. While direct literature on this specific compound is sparse, its constituent functional groups—a reactive chloro-trifluoroethyl system and a versatile allyl ether—suggest a rich and varied landscape of potential applications. This document provides a theoretical framework and practical insights for researchers, leveraging established principles of organofluorine and allyl chemistry to forecast its utility in advanced organic synthesis.
Part 1: Foundational Chemistry and Strategic Importance
Molecular Architecture
This compound, with the chemical formula C₅H₆ClF₃O, possesses a distinct architecture featuring two key reactive centers. Its structure combines a trifluoroethyl group, rendered electrophilic by the presence of a chlorine atom, and an allyl group, known for its diverse reactivity in transition metal catalysis and polymerization.
Caption: Structure of this compound.
The Value Proposition of the Trifluoroethyl Group
The introduction of fluorine-containing groups into bioactive molecules is a widely employed strategy in drug discovery. Fluorine's high electronegativity can profoundly alter a molecule's electronic properties, pKa, and metabolic stability.[1] The trifluoroethyl and related trifluoromethoxy groups are particularly valuable for enhancing lipophilicity and metabolic resistance, which can lead to improved bioavailability and pharmacokinetic profiles.[2][3] The development of novel reagents and methods for introducing these groups is therefore a critical pursuit in synthetic chemistry.[4]
Part 2: Potential as a Novel Trifluoroethylating Reagent
The chloro-trifluoroethyl moiety of the title compound suggests its primary application could be as a source of the -CH(F)CH(F)Cl fragment, or more broadly, as a precursor to trifluoroethylated structures. The presence of the chlorine atom is key, as the C-Cl bond is significantly weaker than C-F bonds and can be selectively cleaved under radical conditions.
Proposed Application: Radical-Mediated Trifluoroethylation
Free-radical halogenation is a fundamental transformation in organic chemistry.[5] Similarly, the homolytic cleavage of a C-Cl bond to generate a carbon-centered radical is a well-established process, often initiated by photochemical methods, radical initiators like AIBN, or more recently, through photoredox catalysis.[6][7]
We propose that this compound can serve as a precursor to a fluorinated alkyl radical. This radical could then be trapped by electron-rich alkenes or (hetero)arenes to forge new C-C bonds, providing a pathway to complex trifluoroethylated molecules.[8]
Caption: Proposed workflow for radical-mediated trifluoroethylation.
Exemplary Protocol: Radical Addition to an Alkene
The following protocol is a hypothetical, yet mechanistically sound, procedure based on established methods for radical additions.
Objective: To synthesize a 1-chloro-1,2,2-trifluoro-4-phenylbutane derivative via radical addition.
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Azobisisobutyronitrile (AIBN) (0.1 equiv)
-
Anhydrous toluene
-
Inert atmosphere apparatus (e.g., Schlenk line)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add anhydrous toluene.
-
Add this compound and styrene to the solvent.
-
Add AIBN to the reaction mixture.
-
Heat the mixture to 80-90 °C with vigorous stirring. The reaction progress can be monitored by GC-MS or TLC by observing the consumption of the starting materials.
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired trifluoroethylated product.
Causality: The choice of AIBN as an initiator is based on its thermal lability, which provides a steady source of radicals at temperatures that are high enough to promote the reaction but low enough to prevent undesired side reactions. Toluene is selected as a relatively inert solvent for radical reactions. An excess of the alkene trap (styrene) is used to favor the intermolecular addition over radical dimerization or other termination pathways.
Part 3: The Synthetic Versatility of the Allyl Ether Moiety
Beyond its role as a carrier for the fluorinated fragment, the allyl group itself is a synthetically powerful handle. Its reactivity can be harnessed for deprotection strategies, further functionalization, or polymerization.
Application as a Protecting Group
The allyl group is a robust protecting group for alcohols, stable to a wide range of acidic and basic conditions.[9] This allows for extensive chemical modifications on other parts of a molecule. The true utility of the allyl ether lies in its selective cleavage under mild, often transition-metal-catalyzed, conditions.[10] This orthogonality makes it invaluable in complex, multi-step syntheses.
Caption: General mechanism for transition-metal-catalyzed deallylation.
A variety of methods have been developed for the cleavage of allyl ethers, offering a toolkit for the synthetic chemist to choose from based on substrate compatibility.
| Catalyst/Reagent System | Typical Conditions | Key Advantages & Considerations | Reference |
| Pd(PPh₃)₄ / Scavenger | THF or CH₂Cl₂, rt | Most common method. Scavengers (e.g., barbituric acid, dimedone) trap the allyl group.[9] | [9] |
| [NiCl₂(dppp)] / DIBAL-H | Toluene, 0 °C to rt | Extremely fast and selective. Avoids the use of palladium.[11] | [11] |
| Ni-H Precatalyst / Brønsted Acid | Toluene, 80 °C | Involves isomerization to an enol ether followed by acidic hydrolysis. Tolerates many functional groups.[12] | [12] |
| SmI₂ / H₂O / i-PrNH₂ | THF, rt | Useful for substrates sensitive to transition metals. Particularly effective for carbohydrates.[9] | [9] |
| Ti(O-i-Pr)₄ / TMSCl / Mg | THF, rt | Low-valent titanium reagent. Offers an alternative to late transition metals.[13] | [13] |
Substrate for Transition Metal-Catalyzed Reactions
The double bond of the allyl group can readily coordinate to transition metals, enabling a host of transformations. In transition metal-catalyzed allylic substitution, the entire ether portion can act as a leaving group, allowing for the introduction of nucleophiles at the allylic position.[14][15] This opens up avenues for C-C, C-N, and C-O bond formation. Catalysts based on palladium, iridium, and ruthenium are commonly employed for these transformations.[16]
Monomer for Fluorinated Polymers
The terminal alkene of the allyl group can participate in polymerization reactions, including free-radical and anionic polymerization.[17][18] Polymerization of this compound could lead to novel fluoropolymers. These materials might exhibit properties analogous to Polychlorotrifluoroethylene (PCTFE), a high-performance thermoplastic known for its exceptional chemical resistance, low moisture absorption, and stability across a wide temperature range.[19][20][21] Such polymers could find applications as specialty coatings, chemically resistant seals, or moisture barrier films.[22][23]
Part 4: Summary and Future Outlook
This compound emerges as a molecule of significant synthetic potential, despite its current obscurity in the chemical literature. Its bifunctional nature allows it to be viewed through two distinct lenses:
-
A Trifluoroethylating Reagent: Primarily via a radical pathway initiated by the cleavage of its C-Cl bond, offering a new route to valuable fluorinated building blocks.
-
A Versatile Allyl-Containing Synthon: Leveraging the well-established chemistry of allyl ethers for protecting group strategies, transition-metal catalysis, and the synthesis of novel fluorinated polymers.
This guide has laid out a theoretical and practical roadmap for exploring the applications of this promising reagent. The logical next steps involve the experimental validation of the proposed radical reactions and a systematic investigation into its behavior in transition metal-catalyzed transformations. The synthesis and characterization of polymers derived from this monomer also represent a fertile ground for materials science research. For chemists in drug discovery and materials development, this compound offers an intriguing and untapped resource for innovation.
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The Versatile Fluorinated Building Block: A Technical Guide to Allyl 2-chloro-1,1,2-trifluoroethyl Ether
Abstract
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, agrochemical development, and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity, make fluorinated building blocks indispensable tools for researchers. This in-depth technical guide focuses on Allyl 2-chloro-1,1,2-trifluoroethyl ether , a versatile and reactive intermediate. We will explore its synthesis, delve into its chemical reactivity, provide detailed experimental protocols for its use, and discuss its applications as a key component in the construction of complex fluorinated molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this valuable fluorinated building block.
Introduction: The Power of Fluorine in Molecular Design
The introduction of fluorine atoms or fluoroalkyl groups into organic scaffolds can dramatically alter the properties of a molecule. The high electronegativity of fluorine, combined with the strength of the carbon-fluorine bond, can lead to profound changes in a molecule's electronic and conformational landscape. In medicinal chemistry, for instance, the replacement of a hydrogen atom or a methyl group with a fluorine atom or a trifluoromethyl group can block metabolic pathways, enhance binding to target proteins, and improve pharmacokinetic profiles.[1] Similarly, in materials science, fluorinated polymers often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy.
This compound (CAS No. 380-44-9) emerges as a particularly useful building block due to its bifunctional nature.[2][3][4] It possesses a reactive allyl group, which can participate in a wide array of chemical transformations, and a 2-chloro-1,1,2-trifluoroethyl ether moiety that introduces a desirable fluorinated motif. This guide will provide a comprehensive overview of this reagent, empowering researchers to effectively utilize it in their synthetic endeavors.
Synthesis and Physicochemical Properties
Synthetic Routes
While commercially available, understanding the synthesis of this compound provides valuable insight into its purity and potential side products. The most common laboratory and industrial synthesis involves the nucleophilic addition of allyl alcohol to chlorotrifluoroethylene (CTFE).
Reaction Scheme:
This reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, to deprotonate the allyl alcohol and form the more nucleophilic alkoxide. The reaction proceeds via a nucleophilic addition-elimination mechanism on the electron-deficient fluoroalkene.
A detailed, step-by-step protocol for a representative synthesis is provided below:
Experimental Protocol: Synthesis of this compound
Materials:
-
Allyl alcohol
-
Chlorotrifluoroethylene (CTFE)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Alkoxide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of allyl alcohol (1.0 equivalent) in anhydrous THF to the sodium hydride suspension. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.
-
Addition of CTFE: Cool the resulting sodium allyloxide solution to -20 °C. In a separate, cooled pressure vessel, condense a known amount of chlorotrifluoroethylene (1.1 equivalents).
-
Carefully transfer the CTFE to the reaction flask containing the sodium allyloxide solution via a cannula under a positive pressure of nitrogen. Caution: CTFE is a gas at room temperature and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and then stir for 12-24 hours. Monitor the reaction progress by GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess sodium hydride by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid.
Causality Behind Experimental Choices:
-
The use of a strong base like sodium hydride is crucial to generate the alkoxide from the relatively weakly acidic allyl alcohol.
-
Anhydrous conditions are essential to prevent the quenching of the sodium hydride and the alkoxide.
-
The reaction is performed at low temperatures initially to control the exothermic reaction and prevent unwanted side reactions.
-
The use of an excess of CTFE can help to drive the reaction to completion.
-
A careful aqueous work-up is necessary to safely neutralize the reactive sodium hydride and remove inorganic byproducts.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 380-44-9 | [2][3][4] |
| Molecular Formula | C₅H₆ClF₃O | [2][3] |
| Molecular Weight | 174.55 g/mol | [2][3] |
| Appearance | Colorless liquid | |
| Boiling Point | 109.2 °C | [5] |
| Purity (typical) | >95% | [6] |
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of its allyl group, which can undergo a variety of transformations, including electrophilic additions, cycloadditions, and metathesis reactions. The electron-withdrawing nature of the fluorinated ether moiety can influence the reactivity of the double bond.
Electrophilic Additions
The double bond of the allyl group can react with various electrophiles. For instance, halogenation with bromine or chlorine would be expected to proceed via a standard electrophilic addition mechanism to yield the corresponding dihalo-propyl ether.
Cycloaddition Reactions
The allyl group can participate in cycloaddition reactions, providing a route to complex cyclic and heterocyclic structures. For example, [2+2] cycloaddition with a ketene would yield a cyclobutanone derivative.[7]
Metathesis Reactions
Olefin metathesis offers a powerful tool for carbon-carbon bond formation. This compound can participate in cross-metathesis reactions with other alkenes, catalyzed by ruthenium-based catalysts such as Grubbs' or Hoveyda-Grubbs' catalysts. This allows for the introduction of the fluorinated ether moiety into more complex molecular architectures.[8][9]
Experimental Protocol: Cross-Metathesis with a Generic Alkene
Materials:
-
This compound
-
A suitable alkene partner (e.g., styrene)
-
Grubbs' second-generation catalyst
-
Anhydrous dichloromethane (DCM)
-
Ethyl vinyl ether
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equivalent) and the alkene partner (1.2 equivalents) in anhydrous DCM.
-
Degas the solution by bubbling with argon for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add Grubbs' second-generation catalyst (1-5 mol%).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor the progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, add a few drops of ethyl vinyl ether to quench the catalyst.
-
Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to isolate the cross-metathesis product.
Causality Behind Experimental Choices:
-
Anhydrous and oxygen-free conditions are critical for the stability and activity of the metathesis catalyst.
-
The choice of catalyst and reaction temperature may need to be optimized depending on the specific alkene partner.
-
Ethyl vinyl ether is an effective quenching agent for the ruthenium catalyst.
Spectroscopic Characterization
1H NMR
The 1H NMR spectrum is expected to show signals corresponding to the three distinct proton environments in the allyl group:
-
-OCH₂- : A doublet in the range of 4.0-4.5 ppm.
-
=CH- : A multiplet in the range of 5.8-6.2 ppm.
-
=CH₂ : Two distinct multiplets in the range of 5.2-5.5 ppm.
13C NMR
The 13C NMR spectrum will exhibit five signals:
-
-OCH₂- : Around 70-75 ppm.
-
=CH- : Around 130-135 ppm.
-
=CH₂ : Around 118-122 ppm.
-
-OCHF- : A doublet of triplets due to C-F coupling, in the downfield region.
-
-CF₂Cl : A triplet due to C-F coupling, also in the downfield region.
19F NMR
The 19F NMR spectrum is a key tool for characterizing fluorinated compounds. For this compound, two distinct signals are expected:
-
-OCHF- : A doublet of doublets.
-
-CF₂Cl : A doublet of triplets.
Mass Spectrometry
The electron ionization mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. Key fragments would likely arise from the loss of the allyl group, chlorine, and cleavage of the ether bond. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be observable for chlorine-containing fragments.[12][15]
Applications in Drug Discovery and Agrochemicals
The unique combination of a reactive allyl handle and a fluorinated ether moiety makes this compound an attractive building block for the synthesis of novel bioactive molecules.
-
Medicinal Chemistry: The introduction of the 2-chloro-1,1,2-trifluoroethyl ether group can be used to modulate the lipophilicity and metabolic stability of drug candidates. The allyl group provides a versatile point of attachment for further functionalization, allowing for the rapid generation of compound libraries for screening.
-
Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorine can enhance the efficacy and environmental profile of pesticides and herbicides. The reactivity of the allyl group can be exploited to synthesize complex heterocyclic structures, which are common motifs in modern agrochemicals.
Conclusion
This compound is a valuable and versatile fluorinated building block with significant potential in various fields of chemical research. Its straightforward synthesis, combined with the diverse reactivity of the allyl group, provides a powerful platform for the introduction of the 2-chloro-1,1,2-trifluoroethyl ether moiety into a wide range of organic molecules. As the demand for novel fluorinated compounds in medicine, agriculture, and materials science continues to grow, the importance of such building blocks will undoubtedly increase. This guide has provided a comprehensive overview of its synthesis, properties, reactivity, and potential applications, with the aim of facilitating its effective use in the scientific community.
Visualizations
Diagram 1: Synthesis of this compound
Caption: Synthesis of this compound.
Diagram 2: Reactivity of this compound
Caption: Reactivity of this compound.
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Navigating the Uncharted: A Technical Safety and Handling Guide for Allyl 2-chloro-1,1,2-trifluoroethyl ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl 2-chloro-1,1,2-trifluoroethyl ether (CAS No. 380-44-9) is a halogenated ether with potential applications in organic synthesis and drug development. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this technical guide has been developed to provide essential safety and handling protocols. The recommendations herein are synthesized from the known hazards of its primary structural motifs: the allyl group, and the chloro- and fluoro-substituted ethyl ether. This guide is intended to empower researchers to handle this compound with a high degree of caution, implementing safety measures that reflect the potential hazards inferred from analogous chemical structures.
Understanding the Hazard Profile: A Synthesis of Inferred Risks
Given the absence of a dedicated SDS, a conservative approach to safety necessitates an analysis of the hazards associated with the functional groups present in this compound.
1.1. The Allyl Moiety: Reactivity and Toxicity
The allyl group (CH₂=CHCH₂–) is a well-characterized functional group that imparts specific reactivity and toxicological properties. Compounds containing an allyl group, such as allyl chloride and allyl alcohol, are known to be:
-
Highly Flammable: Allyl compounds often have low flash points and can form explosive mixtures with air.[1] They should be handled away from heat, sparks, and open flames.[2]
-
Acutely Toxic: Toxicity can occur through ingestion, dermal contact, and inhalation.[1][3] Some allyl compounds are fatal if they come into contact with the skin or are inhaled.[4]
-
Irritants: They can cause significant irritation to the skin, eyes, and respiratory tract.[1][3][5]
-
Potentially Carcinogenic and Mutagenic: Some allyl compounds are suspected of causing genetic defects and cancer.[3]
-
Reactive: The double bond in the allyl group can undergo various reactions, and some allyl compounds can react violently with oxidizing agents, acids, and other materials.[6]
1.2. The Halogenated Ether Core: Systemic and Decomposition Risks
The 2-chloro-1,1,2-trifluoroethyl ether component introduces hazards associated with halogenated ethers:
-
Neurotoxicity: Exposure to some halogenated ethers has been linked to neurodegeneration and behavioral changes.[7]
-
Hepatotoxicity: Certain halogenated anesthetics, which are structurally related, have been shown to cause liver injury, ranging from asymptomatic elevation of liver enzymes to severe hepatitis.[8][9]
-
Respiratory Effects: Halogenated ethers can cause respiratory depression and airway irritation.[10]
-
Chemical Stability and Decomposition: While many fluorinated ethers are chemically inert, they can decompose under certain conditions to release hazardous substances such as hydrogen fluoride (HF), a highly corrosive and toxic gas.[11][12] The presence of a chlorine atom may also contribute to the formation of other acidic and toxic byproducts upon decomposition.
Based on this analysis, this compound should be treated as a flammable, highly toxic, and irritant compound with the potential for long-term health effects.
Physicochemical Properties and Hazard Summary
A summary of the known and inferred properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 380-44-9 | [13] |
| Molecular Formula | C₅H₆ClF₃O | [13] |
| Molecular Weight | 174.55 g/mol | [13] |
| Appearance | Colorless Liquid (presumed) | Inferred |
| Boiling Point | 116.4°C at 760 mmHg | Inferred |
| Density | 1.24 g/cm³ | Inferred |
| Flash Point | 24.2°C | Inferred |
Inferred Hazard Statements:
-
Highly flammable liquid and vapor.
-
Toxic if swallowed, in contact with skin, or if inhaled.
-
Causes serious eye irritation.
-
Causes skin irritation.
-
May cause respiratory irritation.
-
Suspected of causing genetic defects.
-
Suspected of causing cancer.
-
May cause damage to organs (liver, kidneys, nervous system) through prolonged or repeated exposure.
Mandatory Safety Protocols and Handling Procedures
A multi-layered approach to safety is essential when working with a compound of unknown and inferred high toxicity.
3.1. Engineering Controls: The First Line of Defense
All manipulations of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure. The fume hood should have a tested and adequate face velocity. For procedures with a higher risk of aerosol generation, a glove box may be necessary.
3.2. Personal Protective Equipment (PPE): A Non-Negotiable Requirement
The following PPE is mandatory when handling this compound:
-
Hand Protection: Use chemically resistant gloves. Given the halogenated and ether nature of the compound, a multi-layered glove approach is recommended. A thin, disposable nitrile glove can be worn under a heavier-duty glove such as Viton™ or a laminate glove.
-
Eye Protection: Chemical splash goggles are required at all times. A face shield should be worn over the goggles when there is a significant risk of splashes.
-
Skin and Body Protection: A flame-resistant lab coat is essential. Additional protection, such as a chemically resistant apron and sleeves, should be worn for larger quantities or when there is a greater risk of splashes.
-
Respiratory Protection: In situations where engineering controls may not be sufficient, or during a spill, a full-face respirator with an appropriate organic vapor/acid gas cartridge is necessary.
3.3. Safe Handling and Storage
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2] The storage area should be designated for flammable and toxic materials. Keep containers tightly closed and properly labeled.[14] Store separately from oxidizing agents, strong acids, and bases.[14]
-
Dispensing: Only dispense the smallest quantities necessary for a given experiment. Use a syringe or cannula for liquid transfers to minimize exposure.
-
Peroxide Formation: Ethers are known to form explosive peroxides upon exposure to air and light. While the stability of this specific ether is unknown, it is prudent to assume it can form peroxides. Date containers upon receipt and opening. Test for peroxides before heating or distillation if the material has been opened for an extended period.
-
Hygiene: Wash hands thoroughly after handling.[15] Do not eat, drink, or smoke in the laboratory.
Emergency Procedures: Preparedness is Key
Rapid and correct response to an emergency is critical.
4.1. Spills
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others and activate the emergency alarm.
-
Contact your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
4.2. Exposure
-
Inhalation:
-
Move the affected person to fresh air immediately.
-
If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.
-
-
Skin Contact:
-
Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.
-
Seek immediate medical attention.
-
-
Eye Contact:
-
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do NOT induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Seek immediate medical attention.
-
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collect all liquid and solid waste in separate, clearly labeled, and sealed containers.
-
As this is a halogenated organic compound, it should be segregated into a dedicated halogenated waste stream.
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Do not dispose of this material down the drain.
Conclusion: A Commitment to Proactive Safety
The handling of novel or poorly characterized chemical compounds is an inherent part of research and development. In the case of this compound, the available data necessitates a proactive and conservative approach to safety. By understanding the potential hazards inferred from its structural components and adhering to the stringent handling protocols outlined in this guide, researchers can mitigate the risks and ensure a safe laboratory environment. Continuous vigilance and a commitment to best safety practices are paramount when navigating the uncharted territory of new chemical entities.
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An In-depth Technical Guide to the Solubility of Allyl 2-chloro-1,1,2-trifluoroethyl ether in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of Allyl 2-chloro-1,1,2-trifluoroethyl ether in a range of common organic solvents. Due to the limited availability of public data on this specific compound, this document emphasizes a foundational approach, combining theoretical principles with robust experimental protocols.
Introduction: Understanding this compound
This compound is a halogenated ether with the chemical formula C₅H₆ClF₃O.[1][2][3] Its structure, featuring an allyl group, a trifluoroethyl moiety, and a chlorine atom, suggests a unique combination of polarity and lipophilicity. This structural complexity makes its solubility profile in different organic solvents a critical parameter for its application in synthesis, as a solvent itself, or in formulation development.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₅H₆ClF₃O |
| Molecular Weight | 174.55 g/mol [2][3] |
| Density | 1.24 g/cm³[1] |
| Boiling Point | 116.4°C at 760 mmHg[1] |
| Flash Point | 24.2°C[1] |
A thorough understanding of its solubility is paramount for its effective use, enabling appropriate solvent selection for reactions, extractions, and purifications, as well as for ensuring homogeneity in formulations.
Theoretical Framework: Predicting Solubility
In the absence of direct experimental data, theoretical models can provide valuable initial estimates of solubility. The principle of "like dissolves like" is a fundamental concept, which can be quantified using solubility parameters.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters are a powerful tool for predicting miscibility.[4] They deconstruct the total cohesive energy of a substance into three components:
-
δD (Dispersion): Arising from atomic forces.
-
δP (Polar): Arising from intermolecular dipole moments.
-
δH (Hydrogen Bonding): Arising from the energy of hydrogen bonds.
The total Hansen solubility parameter is given by the equation:
δ² = δD² + δP² + δH²[4]
Two substances are likely to be miscible if their Hansen Solubility Parameters are similar.[4][5] While the experimental determination of HSP for a new compound is ideal, they can also be estimated based on its chemical structure. For this compound, a group contribution method would be employed to estimate its HSP.
Solvent Polarity
Solvent polarity is another key factor influencing solubility. It is a more general concept than HSP and can be described by various scales, such as the polarity index or dielectric constant.[6][7] Solvents are broadly classified as polar (protic and aprotic) and non-polar. The presence of both an ether oxygen and halogen atoms in this compound suggests it will exhibit some degree of polarity. Its solubility will, therefore, be significant in solvents with comparable polarity.
The following table provides the Hansen Solubility Parameters and polarity indices for a range of common organic solvents, which can be used to select appropriate candidates for experimental testing.
Table 1: Properties of Common Organic Solvents
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Polarity Index (P') |
| n-Hexane | 14.9 | 0.0 | 0.0 | 0.1[8] |
| Toluene | 18.0 | 1.4 | 2.0 | 2.4[8] |
| Diethyl Ether | 14.5 | 2.9 | 5.1 | 2.8 |
| Dichloromethane | 17.0 | 6.3 | 6.1 | 3.1[8] |
| Acetone | 15.5 | 10.4 | 7.0 | 5.1[8] |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 4.4[8] |
| Isopropanol | 15.8 | 6.1 | 16.4 | 3.9[8] |
| Methanol | 15.1 | 12.3 | 22.3 | 5.1[8] |
| Acetonitrile | 15.3 | 18.0 | 6.1 | 5.8[8] |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 7.2[8] |
| Water | 15.5 | 16.0 | 42.3 | 10.2[8] |
Note: HSP values are sourced from publicly available data. Minor variations may exist between different sources.
Experimental Determination of Solubility
A systematic experimental approach is necessary to accurately determine the solubility of this compound. This involves both qualitative and quantitative methods.
Qualitative Solubility Assessment
A preliminary assessment of solubility can be rapidly performed to classify the compound's miscibility in a range of solvents.
Protocol for Qualitative Solubility Testing:
-
Preparation: Dispense 0.1 mL of this compound into a series of small, labeled test tubes.
-
Solvent Addition: To each test tube, add a selected organic solvent dropwise, starting with 0.1 mL.
-
Mixing: After each addition, cap and vortex the test tube for 30 seconds to ensure thorough mixing.
-
Observation: Visually inspect the mixture for homogeneity. The presence of a single, clear phase indicates miscibility. The formation of two distinct layers, cloudiness, or droplets indicates immiscibility or partial solubility.
-
Incremental Addition: Continue adding the solvent in 0.1 mL increments up to a total of 2 mL, observing the mixture after each addition.
-
Classification: Classify the solubility as:
-
Miscible: Forms a single phase at all tested ratios.
-
Partially Miscible: Initially forms two phases but becomes a single phase upon further solvent addition.
-
Immiscible: Remains as two distinct phases throughout the test.
-
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent.[9]
Protocol for Quantitative Solubility Measurement:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, airtight vial. The presence of a distinct layer of the ether after initial mixing is crucial to ensure saturation.
-
Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25°C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature until the excess, undissolved ether has fully separated, forming a distinct layer.
-
Sampling: Carefully extract an aliquot from the clear, saturated solvent phase without disturbing the undissolved layer.
-
Dilution: Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analysis: Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as Gas Chromatography (GC).
Analytical Method: Gas Chromatography (GC)
Gas chromatography is a suitable method for the quantitative analysis of halogenated ethers.[10][11]
Suggested GC Conditions:
-
Injector: Split/Splitless, 250°C
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-5, DB-624)
-
Carrier Gas: Helium or Hydrogen
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.
-
Detector: Flame Ionization Detector (FID) or Electron Capture Detector (ECD) for higher sensitivity to halogenated compounds.
A calibration curve must be prepared using standards of known concentrations of this compound in the same solvent used for the solubility study.
Data Presentation and Interpretation
The results of the solubility studies should be presented in a clear and concise manner.
Table 2: Solubility of this compound in Selected Organic Solvents at 25°C
| Solvent | Qualitative Solubility | Quantitative Solubility ( g/100 mL) |
| n-Hexane | To be determined | To be determined |
| Toluene | To be determined | To be determined |
| Dichloromethane | To be determined | To be determined |
| Acetone | To be determined | To be determined |
| Ethyl Acetate | To be determined | To be determined |
| Isopropanol | To be determined | To be determined |
| Methanol | To be determined | To be determined |
| Acetonitrile | To be determined | To be determined |
| Water | To be determined | To be determined |
The experimentally determined solubility data can then be correlated with the theoretical predictions based on Hansen Solubility Parameters and solvent polarity. This will provide a deeper understanding of the intermolecular interactions governing the solubility of this compound.
Conclusion
This technical guide provides a comprehensive roadmap for characterizing the solubility of this compound in organic solvents. By combining theoretical predictions with rigorous experimental methodologies, researchers can generate the critical data needed to effectively utilize this compound in their work. The protocols outlined herein are designed to be robust and adaptable, ensuring the generation of high-quality, reliable solubility data.
References
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Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]
-
Lih, F. B., Sonner, J. M., Gong, D., & Eger, E. I. (2012). Solubility of Haloether Anesthetics in Human and Animal Blood. Anesthesia and analgesia, 115(3), 560. Retrieved from [Link]
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Hansen, C. M. (n.d.). HSP for Beginners - Hansen Solubility Parameters. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1978). Determination Of Haloethers In Industrial And Municipal Wastewaters. Retrieved from [Link]
-
Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Lund University. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Bellevue College. (n.d.). Introduction to Organic Laboratory Techniques: A Microscale Approach. Retrieved from [Link]
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Hansen, C. M. (2007). HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition. CRC Press. Retrieved from [Link]
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Alachem Co., Ltd. (n.d.). 380-44-9 | this compound. Retrieved from [Link]
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Park, K. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
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Hoye, T. R. (2022). Properties of Common Organic Solvents. Retrieved from [Link]
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The Periodic Table. (n.d.). Examples of High Polarity Solvents. Retrieved from [Link]
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PubChem. (n.d.). 1,1,2,2-Tetrafluoroethyl allyl ether. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Allyl chloride (CAS 107-05-1). Retrieved from [Link]
-
Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Allyl chloride synthesis by chlorination or substitution. Retrieved from [Link]
-
International Agency for Research on Cancer. (1987). 2-CHLORO-1,1,1-TRIFLUOROETHANE. Retrieved from [Link]
-
Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of Allyl 2-chloro-1,1,2-trifluoroethyl ether from Allyl Alcohol
Abstract
This document provides a detailed protocol for the synthesis of Allyl 2-chloro-1,1,2-trifluoroethyl ether, a valuable fluorinated building block in organic synthesis. The synthesis is achieved through the base-mediated nucleophilic addition of allyl alcohol to chlorotrifluoroethylene (CTFE). This application note elucidates the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, outlines critical safety procedures for handling hazardous reagents, and details methods for product purification and characterization. The guide is intended for researchers in synthetic chemistry and drug development, offering field-proven insights to ensure a safe, efficient, and reproducible synthesis.
Introduction and Scientific Background
Allyl ethers containing fluorinated alkyl chains are of significant interest in medicinal chemistry and materials science. The incorporation of fluorine atoms can dramatically alter a molecule's physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity. The target molecule, this compound (CAS No. 380-44-9), combines the versatile reactivity of an allyl group with the unique electronic properties of a chlorotrifluoroethyl moiety, making it a useful intermediate for further chemical elaboration.
The synthetic strategy employed is a variant of the Williamson ether synthesis.[1] However, instead of a typical SN2 reaction with an alkyl halide, this procedure involves the nucleophilic addition of an alkoxide to the electron-deficient double bond of a fluoroalkene. The reaction proceeds in two primary stages:
-
Deprotonation: Allyl alcohol, a relatively weak nucleophile, is deprotonated by a strong base (in this case, sodium hydride) to form the highly reactive sodium allyloxide.
-
Nucleophilic Addition: The resulting allyloxide anion attacks the carbon-carbon double bond of chlorotrifluoroethylene (CTFE). The electron-withdrawing fluorine and chlorine atoms polarize the double bond, making it susceptible to nucleophilic attack.
This method provides a direct and efficient route to the desired fluoroether.
Reaction Scheme and Mechanism
The overall transformation is depicted below:
Scheme 1: Synthesis of this compound

The mechanism involves the formation of a highly nucleophilic alkoxide, which then adds to the electrophilic fluoroalkene.
Caption: Figure 1: Reaction Mechanism.
Critical Safety Precautions
This synthesis involves highly hazardous materials and must only be performed by trained personnel in a well-ventilated chemical fume hood with appropriate safety measures in place.
-
Chlorotrifluoroethylene (CTFE): CTFE is an extremely flammable and toxic gas.[2] It is shipped as a liquefied gas under pressure.[3] Inhalation is highly toxic and can cause severe respiratory damage.[3][4] Vapors are heavier than air and can travel to an ignition source.[5]
-
Handling: Always handle CTFE in a closed system or a certified chemical fume hood.[2] Use explosion-proof electrical equipment and non-sparking tools.[4][5] Ensure all equipment is properly grounded to prevent static discharge.[2][5][6] A gas detector is recommended.[2]
-
Storage: Store cylinders in a cool, dry, well-ventilated, fire-proof area, secured to a wall or rack.[2] Do not expose to temperatures above 50°C (122°F).[2]
-
PPE: Wear safety goggles, a face shield, and cold-insulating gloves when handling the cylinder.[5][7] A self-contained breathing apparatus (SCBA) may be required for emergency situations.[2][6]
-
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. Use in an inert atmosphere is mandatory. Handle as a mineral oil dispersion to reduce pyrophoricity.
-
Allyl Alcohol: Allyl alcohol is a flammable liquid and is toxic via inhalation, ingestion, and skin absorption.[8] It is a severe irritant to the eyes and respiratory system.[8]
-
Solvents: Anhydrous tetrahydrofuran (THF) is a flammable liquid and can form explosive peroxides upon standing. Always use freshly distilled or inhibitor-free anhydrous THF.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | Notes |
| Allyl Alcohol (CH₂=CHCH₂OH) | Anhydrous, ≥99% | Sigma-Aldrich | Store under nitrogen. |
| Sodium Hydride (NaH) | 60% dispersion in oil | Sigma-Aldrich | Handle under inert atmosphere. |
| Chlorotrifluoroethylene (CTFE) | ≥99% | Synquest Labs | Requires a lecture bottle with a regulator and needle valve. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Acros Organics | Use from a solvent purification system or freshly distilled over Na/benzophenone. |
| Hexanes | Reagent Grade | Fisher Scientific | For washing NaH dispersion. |
| Saturated Ammonium Chloride (NH₄Cl) | Aqueous Solution | - | For quenching the reaction. |
| Diethyl Ether (Et₂O) | Reagent Grade | VWR | For extraction. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR | For drying organic layers. |
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer
-
Pressure-equalizing dropping funnel
-
Reflux condenser with a nitrogen/vacuum inlet
-
Low-temperature thermometer
-
Schlenk line or nitrogen manifold for inert atmosphere
-
Gas cylinder regulator and needle valve for CTFE
-
Ice-water bath
-
Rotary evaporator
-
Vacuum distillation apparatus
Detailed Experimental Protocol
The following protocol outlines the synthesis on a 50 mmol scale.
Caption: Figure 2: Experimental Workflow.
Step 1: Preparation of Sodium Allyloxide
-
Set up a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, a condenser with a nitrogen inlet, and a thermometer. Flame-dry the entire apparatus under vacuum and backfill with dry nitrogen. Maintain a positive nitrogen pressure throughout the reaction.
-
Weigh sodium hydride (2.2 g, 55 mmol, 1.1 eq., 60% dispersion) and add it to the flask.
-
Wash the NaH dispersion three times with anhydrous hexanes (3 x 15 mL) under nitrogen to remove the mineral oil. Carefully decant the hexanes each time using a cannula.
-
Add 80 mL of anhydrous THF to the flask and cool the resulting slurry to 0°C using an ice-water bath.
-
In the dropping funnel, prepare a solution of allyl alcohol (2.9 g, 3.4 mL, 50 mmol, 1.0 eq.) in 20 mL of anhydrous THF.
-
Add the allyl alcohol solution dropwise to the stirred NaH slurry at 0°C over 30 minutes. Causality Note: Slow addition is crucial to control the vigorous evolution of hydrogen gas.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1 hour to ensure complete deprotonation, evidenced by the cessation of gas evolution. The formation of a white precipitate of sodium allyloxide will be observed.
Step 2: Addition of Chlorotrifluoroethylene (CTFE)
-
Cool the sodium allyloxide suspension to -20°C using a dry ice/acetone bath.
-
Equip a lecture bottle of CTFE with a regulator, needle valve, and a long needle or gas dispersion tube. Weigh the cylinder before and after the reaction to determine the amount of gas added.
-
Introduce CTFE gas (approx. 6.4 g, 55 mmol, 1.1 eq.) subsurface into the vigorously stirred reaction mixture. Causality Note: Subsurface addition ensures efficient mixing and reaction of the gas with the suspended alkoxide. The flow rate should be controlled to keep the internal temperature below -15°C. The reaction is exothermic.
-
After the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir for 12-16 hours (overnight).
Step 3: Work-up and Purification
-
Monitor the reaction progress by TLC or by quenching a small aliquot and analyzing via GC-MS.
-
Once the reaction is complete, cool the flask to 0°C in an ice bath.
-
Slowly and carefully quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution. Causality Note: This step neutralizes any unreacted base and protonates the intermediate alkoxide. Quenching at 0°C mitigates the exotherm from neutralizing excess NaH.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.
Product Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Property | Expected Value | Reference |
| Chemical Formula | C₅H₆ClF₃O | [9][10] |
| Molecular Weight | 174.55 g/mol | [9][10] |
| Appearance | Colorless Liquid | - |
| Boiling Point | 109.2 °C (at atmospheric pressure) | [9] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 5.8-6.0 (m, 1H), 5.2-5.4 (m, 2H), 4.2-4.4 (m, 2H), 5.9-6.2 (dt, 1H) | Predicted |
| ¹⁹F NMR (CDCl₃, 376 MHz) | Two distinct multiplets are expected. | Predicted |
| ¹³C NMR (CDCl₃, 100 MHz) | Resonances expected for allyl and fluoroethyl carbons. | Predicted |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 174/176 (Cl isotope pattern). | Predicted |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. By adhering to the described procedures, particularly the stringent safety measures required for handling chlorotrifluoroethylene, researchers can successfully prepare this valuable fluorinated intermediate. The causality-driven explanations for key experimental steps aim to empower scientists to adapt and troubleshoot the synthesis effectively.
References
-
Airgas. Chlorotrifluoroethylene (R1113) Safety Data Sheet. [Link]
-
University of Georgia. Standard Operating Procedure for Chlorotrifluoroethylene-gas. [Link]
-
INDOFINE Chemical Company. This compound | 380-44-9. [Link]
-
MDPI. Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. [Link]
-
PubChem - National Institutes of Health. Chlorotrifluoroethylene | C2ClF3 | CID 6594. [Link]
-
Taylor & Francis Online. Allyl alcohol – Knowledge and References. [Link]
-
Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
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- 10. This compound | CAS: 380-44-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
Application Notes and Protocols for the Synthesis of Allyl 2-chloro-1,1,2-trifluoroethyl ether via Williamson Ether Synthesis
Abstract
This document provides a comprehensive guide for the synthesis of the fluorinated ether, Allyl 2-chloro-1,1,2-trifluoroethyl ether, utilizing the robust and versatile Williamson ether synthesis. Detailed protocols, mechanistic insights, and safety considerations are presented to aid researchers, scientists, and drug development professionals in the successful preparation and purification of this and structurally related fluoroalkyl ethers. Fluoroalkyl ethers are of significant interest in medicinal chemistry and materials science due to their unique physicochemical properties, including increased metabolic stability, lipophilicity, and binding affinity. The Williamson ether synthesis offers a classical and reliable method for the construction of the ether linkage in these valuable molecules.
Introduction
Halogenated, and specifically fluorinated, organic molecules have garnered substantial interest across various scientific disciplines, most notably in pharmaceutical and agrochemical development.[1] The introduction of fluorine atoms into a molecule can profoundly alter its biological and chemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding interactions with biological targets.[2][3] this compound is a representative example of a fluoroalkyl ether, a class of compounds with applications ranging from inhalation anesthetics to advanced polymers.[1][4][5]
The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, remains a highly effective and widely employed method for the preparation of both symmetrical and unsymmetrical ethers.[6][7] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide ion displaces a halide or other suitable leaving group from an alkylating agent.[4][8] This methodology is particularly well-suited for the synthesis of complex ethers, including those bearing halogen atoms.[9][10]
This application note provides a detailed, step-by-step protocol for the synthesis of this compound. It delves into the causality behind the selection of reagents and reaction conditions, outlines a comprehensive purification strategy, and discusses the expected analytical characterization of the final product.
Reaction Principle and Mechanism
The synthesis of this compound via the Williamson ether synthesis involves two key steps:
-
Deprotonation of Allyl Alcohol: A strong base is used to deprotonate the hydroxyl group of allyl alcohol, forming the more nucleophilic allyl alkoxide.
-
Nucleophilic Substitution (SN2): The resulting sodium allyl alkoxide then acts as a nucleophile, attacking the electrophilic carbon of a suitable 2-chloro-1,1,2-trifluoroethylating agent and displacing a leaving group to form the desired ether.
The overall reaction is as follows:
CH₂=CHCH₂OH + Base → CH₂=CHCH₂O⁻Na⁺
CH₂=CHCH₂O⁻Na⁺ + ClCF₂CHFCl → CH₂=CHCH₂OCF₂CHFCl + NaCl
The reaction proceeds through a classic SN2 mechanism, which involves a backside attack of the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon is chiral.[11][12] For this synthesis, a primary alkyl halide is the preferred electrophile to minimize competing elimination reactions.[13][14]
Figure 1: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier | CAS No. |
| Allyl Alcohol | Anhydrous, ≥99% | Sigma-Aldrich | 107-18-6 |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | 7646-69-7 |
| 1,2-Dichloro-1,1,2-trifluoroethane | ≥98% | Synquest Labs | 354-23-4 |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | Sigma-Aldrich | 109-99-9 |
| Diethyl Ether | Anhydrous, ≥99.7% | Sigma-Aldrich | 60-29-7 |
| Saturated Sodium Bicarbonate Solution | ACS Reagent | Fisher Scientific | N/A |
| Saturated Sodium Chloride Solution (Brine) | ACS Reagent | Fisher Scientific | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | Fisher Scientific | 7487-88-9 |
Equipment:
-
Round-bottom flasks (three-necked)
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bars
-
Inert gas (Argon or Nitrogen) supply with manifold
-
Oil bath or heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (fractional distillation setup recommended)
-
Standard laboratory glassware
Safety Precautions
-
Allyl alcohol is highly flammable, toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin and eye irritation.[15][16][17][18][19] It is also very toxic to aquatic life.[16] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[15]
-
Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce flammable hydrogen gas.[20] It should be handled under an inert atmosphere. The mineral oil dispersion reduces its pyrophoricity but care must still be taken.
-
1,2-Dichloro-1,1,2-trifluoroethane may cause skin and eye irritation.[16] Handle in a fume hood and wear appropriate PPE.
-
Ethers such as THF and diethyl ether are highly flammable and can form explosive peroxides upon standing.[21] Use in a well-ventilated area away from ignition sources and use freshly opened or tested solvents.
Step-by-Step Synthesis Procedure
Step 1: Preparation of Sodium Allyl Alkoxide
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, a thermometer, and a rubber septum.
-
Flush the entire apparatus with inert gas (argon or nitrogen) for at least 15 minutes.
-
Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (THF) to the flask.
-
Carefully add sodium hydride (60% dispersion in mineral oil) to the THF with stirring.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add anhydrous allyl alcohol dropwise to the stirred suspension via a syringe or addition funnel over a period of 30-60 minutes. The addition is exothermic, and hydrogen gas will be evolved. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium allyl alkoxide.
Step 2: Williamson Ether Synthesis
-
Cool the freshly prepared sodium allyl alkoxide solution back to 0 °C in an ice bath.
-
Slowly add 1,2-dichloro-1,1,2-trifluoroethane to the reaction mixture dropwise via a syringe or addition funnel.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction mixture to a gentle reflux (approximately 40-50 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) if suitable standards are available.
Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully quench the reaction by the dropwise addition of water to decompose any unreacted sodium hydride.
-
Add more water to dissolve the precipitated sodium chloride.
-
Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.
-
Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator.
-
The crude product is then purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 109.2 °C.[22]
Characterization of this compound
The structure and purity of the synthesized this compound (C₅H₆ClF₃O, MW: 174.55 g/mol ) can be confirmed by various spectroscopic techniques.[22][23]
| Technique | Expected Observations |
| ¹H NMR | Protons on the carbon adjacent to the ether oxygen are expected to be deshielded and appear in the 3.5-4.5 ppm region.[11][24] The vinyl protons will be in the 5-6 ppm range, and the CH proton of the trifluoroethyl group will show coupling to the adjacent fluorine atoms. |
| ¹³C NMR | The carbon atom bonded to the ether oxygen will appear in the downfield region (typically 60-80 ppm).[9] The presence of fluorine atoms will cause splitting of the signals for the adjacent carbon atoms. |
| ¹⁹F NMR | The fluorine atoms will give rise to characteristic signals, and their chemical shifts and coupling patterns will be indicative of their chemical environment.[25] |
| IR Spectroscopy | A strong C-O stretching band is expected in the range of 1050-1250 cm⁻¹.[6][9][11] The presence of the allyl group will be indicated by C=C and =C-H stretching bands. The absence of a broad O-H stretch around 3300 cm⁻¹ confirms the consumption of the starting allyl alcohol. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺). The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak).[2][26][27] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Incomplete formation of the alkoxide (wet reagents or solvent).- Deactivation of the alkoxide by moisture.- Insufficient reaction time or temperature. | - Ensure all glassware is thoroughly dried and the reaction is performed under a strict inert atmosphere.- Use anhydrous solvents and reagents.- Increase the reaction time and/or temperature. |
| Formation of side products | - Elimination reaction competing with substitution, especially if the alkylating agent is sterically hindered or if the temperature is too high.- Reaction of the alkoxide with the solvent. | - Use a primary alkyl halide as the electrophile.- Maintain the recommended reaction temperature.- Choose a non-reactive solvent like THF or DMF. |
| Difficulty in purification | - Boiling points of the product and unreacted starting materials are close.- Formation of azeotropes. | - Use an efficient fractional distillation column.- Consider alternative purification methods such as column chromatography on silica gel. |
Conclusion
The Williamson ether synthesis provides a reliable and effective route for the preparation of this compound. By carefully controlling the reaction conditions and adhering to the safety precautions outlined in this document, researchers can successfully synthesize this and other valuable fluoroalkyl ethers. The detailed protocol and troubleshooting guide presented herein are intended to facilitate the practical application of this important synthetic transformation in both academic and industrial research settings.
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
Master Organic Chemistry. SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). [Link]
-
Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. [Link]
-
RSC Publishing. Fluorous Ethers. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Scilit. Fluorous ethers. [Link]
-
Chemistry LibreTexts. Williamson Ether Synthesis. [Link]
-
Khan Academy. Williamson ether synthesis. [Link]
-
Semantic Scholar. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
G. G. Furin. Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins. [Link]
-
Wikipedia. Perfluoroether. [Link]
-
ResearchGate. Fluoroalkyl allyl ethers: Useful building blocks for the synthesis of environmentally safer fluorinated multiblock molecules. [Link]
-
International Chemical Safety Cards. ICSC 0095 - ALLYL ALCOHOL. [Link]
-
ElectronicsAndBooks. General Anesthetics. 1. Halogenated Methyl Ethyl Ethers as Anesthetic Agents. [Link]
-
New Jersey Department of Health. Allyl alcohol - Hazardous Substance Fact Sheet. [Link]
-
INDOFINE Chemical Company. This compound | 380-44-9. [Link]
-
Organic Chemistry Portal. Allyl chloride synthesis by chlorination or substitution. [Link]
- Google Patents.
-
Wikipedia. Halogenated ether. [Link]
-
ResearchGate. Reaction of Chloral With Allyl Alcohols. Synthesis of Substituted 3,3,5-Trichloro-2-hydroxytetrahydropyrans. [Link]
-
NIST WebBook. 2-Chloro-1,1,2-trifluoroethyl ethyl ether. [Link]
-
Organic Syntheses. PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER: A USEFUL INTERMEDIATE IN THE SYNTHESIS OF Z-UNSATURATED N-METHOXY-N-METHYLAMIDES. [Link]
-
YouTube. Allyl alcohol reactions. [Link]
- Google Patents.
- Google Patents. Halogenated ether compounds and methods of inducing anesthesia - US20160113887A1.
-
Organic Chemistry Portal. Synthesis of alkyl chlorides. [Link]
-
PubMed. [Desflurane (I 653) and Sevoflurane: Halogenated Anesthetics of the Future?]. [Link]
-
Reddit. Best way to remove Allyl Alcohol from reaction mixture. [Link]
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Application Notes and Protocols for the Use of Allyl 2-chloro-1,1,2-trifluoroethyl ether in Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive technical guide on the utilization of Allyl 2-chloro-1,1,2-trifluoroethyl ether (ACTFE) in radical polymerization. This document explores the unique characteristics of ACTFE and offers detailed protocols for its application in creating novel fluorinated polymers. The content is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in their experimental design.
Introduction: The Strategic Advantage of this compound (ACTFE)
This compound (ACTFE) is a highly functionalized monomer that presents a unique combination of an allyl group, a chloro substituent, and a trifluoroethyl moiety. This trifecta of functional groups makes it a compelling building block in polymer chemistry for several reasons:
-
Fluorine Content: The trifluoroethyl group imparts desirable properties to the resulting polymers, such as chemical inertness, thermal stability, low surface energy, and hydrophobicity. These characteristics are highly sought after in advanced materials, including those for biomedical applications and drug delivery systems.
-
Allyl Functionality: The allyl group, while known to be less reactive in radical polymerization compared to vinyl monomers, offers a distinct advantage. It is prone to chain transfer reactions, which can be strategically employed to control polymer molecular weight and architecture.[1][2] Furthermore, the residual allyl groups in the polymer backbone serve as valuable handles for post-polymerization modifications, allowing for the introduction of diverse functionalities.[3][4]
-
Chloro Substituent: The presence of a chlorine atom further modifies the electronic properties of the monomer and the resulting polymer, potentially influencing its reactivity and providing an additional site for subsequent chemical transformations.
These attributes position ACTFE as a versatile monomer for the synthesis of specialty polymers with tailored properties for a range of applications, from high-performance coatings to advanced biomaterials.
Mechanistic Considerations in the Radical Polymerization of ACTFE
The radical polymerization of ACTFE is not a straightforward chain-growth process. The presence of the allyl group introduces a significant competing reaction: chain transfer . Understanding this dual role of ACTFE as both a monomer and a chain transfer agent is critical for successful polymerization.
Dual Role: Monomer and Chain Transfer Agent
The consequences of this are twofold:
-
Retardation: The newly formed allyl radical is stabilized by resonance and is less efficient at initiating a new polymer chain, leading to a decrease in the overall rate of polymerization.[1]
-
Molecular Weight Control: The chain transfer process effectively limits the length of the growing polymer chains, resulting in polymers with lower average molecular weights than would be obtained with more reactive monomers.[1]
This inherent chain transfer activity can be harnessed as a tool for controlling the molecular weight of the polymer without the need for external chain transfer agents like thiols.[7]
Figure 1: Competing pathways in the radical polymerization of ACTFE.
Experimental Protocols
The following protocols are designed as a starting point for the investigation of ACTFE polymerization. Researchers are encouraged to adapt and optimize these procedures based on their specific experimental goals.
Safety Precautions
Halogenated ethers require careful handling due to their potential health hazards.[8][9][10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Review the Safety Data Sheet (SDS) for ACTFE and all other chemicals before commencing any experimental work.[11]
Materials and Reagents
| Reagent | Grade | Supplier (Example) | Purpose |
| This compound (ACTFE) | ≥95% | CP Lab Safety | Monomer |
| Azobisisobutyronitrile (AIBN) | Reagent grade, 98% | Sigma-Aldrich | Radical Initiator |
| Anhydrous Toluene | ≥99.8% | Sigma-Aldrich | Solvent |
| Methanol | ACS reagent | Fisher Scientific | Non-solvent for precipitation |
| Deuterated Chloroform (CDCl₃) | 99.8 atom % D | Cambridge Isotope | NMR Solvent |
Protocol 1: Solution Polymerization of ACTFE
This protocol outlines a standard free-radical solution polymerization of ACTFE.
Objective: To synthesize poly(ACTFE) and characterize its basic properties.
Procedure:
-
Monomer Purification: If necessary, pass the ACTFE monomer through a column of basic alumina to remove any inhibitors.
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add ACTFE (e.g., 5.0 g, 28.0 mmol).
-
Add AIBN (e.g., 0.046 g, 0.28 mmol, 1 mol% relative to monomer).
-
Add anhydrous toluene (e.g., 10 mL) to achieve the desired monomer concentration.
-
-
Degassing:
-
Seal the flask with a rubber septum.
-
Perform three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).
-
-
Polymerization:
-
Immerse the reaction flask in a preheated oil bath at 70 °C.
-
Allow the reaction to proceed with vigorous stirring for a specified time (e.g., 24 hours). The reaction mixture may become more viscous as the polymer forms.
-
-
Termination and Isolation:
-
After the desired reaction time, quench the polymerization by cooling the flask in an ice bath and exposing the contents to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a beaker of cold, rapidly stirring methanol (a non-solvent). The volume of methanol should be approximately 10 times the volume of the reaction mixture.
-
A white or off-white polymer should precipitate.
-
-
Purification:
-
Collect the polymer by vacuum filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator fragments.
-
To further purify the polymer, it can be redissolved in a suitable solvent (e.g., acetone or THF) and reprecipitated into methanol.
-
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Figure 2: Workflow for the solution polymerization of ACTFE.
Characterization of Poly(ACTFE)
The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the polymer structure. The characteristic allyl protons will be significantly diminished, while broad peaks corresponding to the polymer backbone will appear.
-
¹⁹F NMR: To confirm the incorporation of the trifluoroethyl group.
-
¹³C NMR: To provide detailed structural information about the polymer backbone.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer and to confirm the disappearance of the C=C double bond from the monomer.
-
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer. Due to the chain transfer nature of ACTFE, a relatively low molecular weight and a PDI approaching 2 are expected for a standard free-radical polymerization.
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer. Fluorinated polymers are expected to exhibit high decomposition temperatures.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T₉) of the polymer.
-
Applications and Future Directions
The unique properties of poly(ACTFE) open up a range of potential applications:
-
Biomedical Devices: The chemical inertness and hydrophobicity of fluoropolymers make them suitable for coatings on medical implants and devices to reduce biofouling.
-
Drug Delivery: The polymer can be functionalized via the residual allyl groups to attach therapeutic agents for controlled drug release.[3]
-
Specialty Coatings: The low surface energy of poly(ACTFE) can be exploited for creating hydrophobic and oleophobic coatings.
-
Flame Retardants: Halogenated compounds can enhance the fire resistance of materials.[9]
Future research could focus on:
-
Copolymerization: Copolymerizing ACTFE with other vinyl monomers (e.g., acrylates, styrenes) to fine-tune the properties of the resulting materials.
-
Controlled Radical Polymerization: Employing techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to gain better control over the molecular weight and architecture of poly(ACTFE).[12] The chain transfer functionality of the allyl group may, however, complicate these controlled processes.
-
Post-Polymerization Modification: Exploring a variety of chemical reactions on the pendant allyl groups to create a library of functional polymers with diverse properties.[4]
References
- Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - Chemical Science (RSC Publishing).
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- Halogenated ether - Wikipedia.
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- Chain transfer agents|SAKAI CHEMICAL INDUSTRY CO., LTD.
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- Synthesis and some transformations of 1-chloro-2,2,2-trifluoroethyl isocyanate.
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2.10: Living Radical Polymerization- RAFT - Chemistry LibreTexts. Available at: [Link]
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New method to study chain transfer in radical polymerizations - BonLab. Available at: [Link]
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Allyl group-containing polyvinylphosphonates as a flexible platform for the selective introduction of functional groups via polymer-analogous transformations - RSC Publishing. Available at: [Link]
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The Synthesis and Synergistic Effect of Heterocyclic Groups Grafted on Acrylic Polymers by Ester Groups for Marine Antifouling - MDPI. Available at: [Link]
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Transition-metal-free allylation of 2-azaallyls with allyl ethers through polar and radical mechanisms | NSF Public Access Repository. Available at: [Link]
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Allyl chloride synthesis by chlorination or substitution - Organic Chemistry Portal. Available at: [Link]
-
Radical Copolymerization of Acrylonitrile with 2,2,2-Trifluoroethyl Acrylate for Dielectric Materials: Structure and Characterization | Request PDF - ResearchGate. Available at: [Link]
- PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER: A USEFUL INTERMEDIATE IN THE SYNTHESIS OF Z-UNSATURATED N-METHOXY-N-METHYLAMIDES.
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This compound, 95% Purity, C5H6ClF3O, 5 grams - CP Lab Safety. Available at: [Link]
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Application Note: Lewis Acid-Catalyzed Allylation of Soft Nucleophiles Using Allyl 2-chloro-1,1,2-trifluoroethyl Ether
Abstract
The introduction of an allyl group into molecular frameworks is a cornerstone of modern organic synthesis, providing a versatile handle for further chemical transformations. Concurrently, the incorporation of fluorinated moieties is a highly valued strategy in medicinal chemistry, often enhancing metabolic stability, bioavailability, and binding affinity.[1][2] This application note describes a novel protocol for the allylation of soft C-nucleophiles using Allyl 2-chloro-1,1,2-trifluoroethyl ether (ACFE), a specialized reagent designed to deliver an allyl group while leveraging the unique electronic properties of a fluorinated leaving group. We present a Lewis acid-catalyzed approach, detailing the reaction mechanism, a step-by-step experimental protocol, and necessary safety considerations for the synthesis of diethyl 2-allylmalonate.
Introduction: The Strategic Value of Fluoroalkoxy Allylation
Allylation is a fundamental carbon-carbon bond-forming reaction. Traditional methods often rely on allylic halides or palladium-catalyzed reactions with allyl acetates and carbonates.[3] While effective, these methods can have drawbacks, including the generation of stoichiometric waste and the need for precious metal catalysts. The direct use of ethers as allylating agents is attractive from an atom-economy perspective but is often challenging due to the poor leaving group ability of alkoxides.[4][5]
The strategic design of this compound (ACFE) circumvents this limitation. The ether's oxygen atom is bonded to a highly fluorinated carbon backbone, which exerts a powerful electron-withdrawing inductive effect. This electronic feature is hypothesized to serve two key purposes:
-
Leaving Group Activation: Upon coordination of a Lewis acid to the ether oxygen, the C-O bond is significantly weakened, transforming the fluoroalkoxy group into a competent leaving group.
-
Enhanced Pharmacokinetic Profiles: The incorporation of fluorine and trifluoromethyl groups into drug candidates is a well-established strategy to improve metabolic stability and modulate physicochemical properties like lipophilicity and pKa.[6][7] The byproducts of this reaction, containing the fluorinated moiety, are structurally related to motifs found in numerous pharmaceuticals.
This protocol provides a robust framework for utilizing ACFE in the synthesis of valuable allylated building blocks for research, drug discovery, and materials science.
Reagent Profile and Physicochemical Data
This compound (ACFE) is a colorless liquid with distinct physical properties that must be considered for safe and effective handling.
| Property | Value | Source |
| CAS Number | 380-44-9 | [8][9] |
| Molecular Formula | C₅H₆ClF₃O | [8][9] |
| Molecular Weight | 174.55 g/mol | [8][9] |
| Density | 1.24 g/cm³ | [8] |
| Boiling Point | 116.4 °C at 760 mmHg | [8] |
| Flash Point | 24.2 °C | [8] |
| Purity | ≥95-97% | [9][10] |
Proposed Reaction Mechanism
The allylation proceeds via a Lewis acid-catalyzed nucleophilic substitution. Given the stability of a potential allylic carbocation, the mechanism can have SN1 or SN2' character depending on the substrate and conditions. For soft nucleophiles, an SN2' pathway is often favored.[11]
-
Activation: A Lewis acid (e.g., Boron Trifluoride Etherate, BF₃·OEt₂) coordinates to the ether oxygen of ACFE. This polarization dramatically weakens the C-O bond, priming the 2-chloro-1,1,2-trifluoroethoxide moiety as a leaving group.
-
Nucleophilic Attack: The enolate of diethyl malonate, a "soft" nucleophile, attacks the γ-carbon of the allyl group in an SN2' fashion.[12] This concerted mechanism avoids the formation of a discrete carbocation.
-
Product Formation: The C-C bond is formed, and the Lewis acid-complexed leaving group is eliminated. Subsequent aqueous workup quenches the Lewis acid and any remaining reactive species to yield the desired product, diethyl 2-allylmalonate.
Caption: Proposed Lewis acid-catalyzed SN2' mechanism.
Experimental Protocol: Allylation of Diethyl Malonate
This protocol details the synthesis of diethyl 2-allylmalonate as a representative example.
Materials and Equipment
-
Reagents:
-
This compound (ACFE, ≥97%)[9]
-
Diethyl malonate (≥99%)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Boron trifluoride etherate (BF₃·OEt₂, ≥98%)
-
Anhydrous tetrahydrofuran (THF), inhibitor-free
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc) and Hexanes for chromatography
-
-
Equipment:
-
Three-neck round-bottom flask with magnetic stir bar
-
Condenser and nitrogen/argon inlet adapter
-
Addition funnel
-
Thermometer
-
Ice-water bath
-
Rotary evaporator
-
Glassware for extraction and chromatography
-
Fume hood
-
CRITICAL Safety Precautions
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves (nitrile or neoprene are recommended).[13][14]
-
Fume Hood: All operations must be conducted in a well-ventilated chemical fume hood. Fluorinated ethers can be volatile, and their vapors should not be inhaled.[13][15]
-
Reagent Handling:
-
Sodium Hydride (NaH): Extremely flammable and reacts violently with water to produce hydrogen gas. Handle as a mineral oil dispersion under an inert atmosphere.
-
BF₃·OEt₂: Corrosive and moisture-sensitive. Handle with care under an inert atmosphere.
-
ACFE: Flammable liquid (Flash Point: 24.2 °C).[8] Keep away from ignition sources. Assumed to be an irritant; avoid skin and eye contact.
-
-
Emergency Preparedness: In case of skin contact with fluorinated compounds, flush immediately with copious amounts of water and seek medical attention.[15][16] Have an appropriate fire extinguisher (dry chemical or CO₂) readily available.
Step-by-Step Procedure
-
Reaction Setup (Inert Atmosphere):
-
Assemble a dry 250 mL three-neck flask equipped with a stir bar, condenser with a nitrogen inlet, and a rubber septum.
-
Place the apparatus under a positive pressure of nitrogen or argon.
-
Causality: An inert atmosphere is crucial to prevent the quenching of the highly reactive sodium hydride and the enolate intermediate by atmospheric moisture and oxygen.
-
-
Enolate Formation:
-
To the flask, add sodium hydride (0.44 g, 11.0 mmol, 1.1 equiv, pre-washed with hexanes to remove oil).
-
Add 50 mL of anhydrous THF via syringe.
-
Cool the suspension to 0 °C using an ice-water bath.
-
Slowly add diethyl malonate (1.5 mL, 10.0 mmol, 1.0 equiv) dropwise via syringe over 10 minutes.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes. Vigorous hydrogen evolution will be observed initially.
-
Causality: Diethyl malonate is deprotonated by the strong base (NaH) to form its corresponding sodium enolate, the active nucleophile for the reaction. Stirring ensures complete formation.
-
-
Allylation Reaction:
-
Re-cool the reaction mixture to 0 °C.
-
In a separate dry vial under nitrogen, prepare a solution of ACFE (1.75 g, 10.0 mmol, 1.0 equiv) in 10 mL of anhydrous THF.
-
Add the ACFE solution to the enolate suspension via syringe.
-
Slowly add BF₃·OEt₂ (0.25 mL, 2.0 mmol, 0.2 equiv) dropwise via syringe. A slight exotherm may be observed.
-
Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
Causality: Catalytic amounts of Lewis acid are sufficient to activate the ether for nucleophilic attack.[17] The reaction is started at 0 °C to control the initial rate.
-
-
Workup and Purification:
-
Monitor the reaction by TLC (e.g., 20% EtOAc/Hexanes). Upon completion, cool the flask to 0 °C.
-
Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether or ethyl acetate.
-
Separate the layers and extract the aqueous layer twice more with 25 mL portions of the organic solvent.
-
Combine the organic extracts and wash with 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Causality: The NH₄Cl quench neutralizes the basic enolate and hydrolyzes the Lewis acid. The brine wash helps to remove water from the organic phase.
-
-
Purification:
-
Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., 5% to 15% EtOAc in hexanes) to afford diethyl 2-allylmalonate as a colorless oil.
-
Caption: Step-by-step experimental workflow diagram.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Incomplete enolate formation (wet reagents/glassware).2. Inactive Lewis acid catalyst (hydrolyzed).3. Insufficient reaction time or temperature. | 1. Ensure all reagents are anhydrous and glassware is oven-dried. Use fresh NaH.2. Use a freshly opened bottle or distilled BF₃·OEt₂.3. Extend reaction time or gently warm to 40 °C. |
| Recovery of Starting Malonate | Incomplete deprotonation. | Use a slight excess of NaH (1.2 equiv) and ensure it is properly washed and active. |
| Multiple Products Observed by TLC | 1. SN1 pathway leading to rearrangement.2. Elimination side reactions. | 1. Maintain lower reaction temperatures. Use a less ionizing solvent if possible.2. Ensure slow, controlled addition of reagents. |
Conclusion
The protocol detailed herein demonstrates the utility of this compound as an effective allylating agent for soft nucleophiles under Lewis acidic conditions. The unique electronic properties imparted by the fluorinated tail facilitate the departure of the alkoxy group, enabling a mild and efficient carbon-carbon bond formation. This method provides a valuable tool for synthetic chemists, particularly in the fields of medicinal chemistry and drug development, by offering a direct route to allylated structures that can serve as versatile intermediates for more complex molecular architectures.
References
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Alachem Co., Ltd. (n.d.). This compound. Retrieved from [Link]
- Butt, N. A., & Zhang, W. (2013). Raising the pKa Limit of “Soft” Nucleophiles in Palladium-Catalyzed Allylic Substitutions: Application of Diarylmethane Pronucleophiles. Journal of the American Chemical Society, 135(49), 18456–18464.
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LibreTexts. (2021). 4.1: Allylic Substitution Reactions. Chemistry LibreTexts. Retrieved from [Link]
- Shibasaki, M., & Kanai, M. (2008). Direct Catalytic Asymmetric Addition of Allyl Cyanide to Ketones via Soft Lewis Acid/Hard Brønsted Base/Hard Lewis Base Catalysis. Journal of the American Chemical Society, 130(42), 13912–13914.
- Sandford, G. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 2–13.
- Kumar, R., & Sharma, A. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 32.
- Njardarson, J. T. (2013). Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group. Tetrahedron Letters, 54(51), 6985–6988.
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Hairi New Material. (2025). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. Retrieved from [Link]
- Krische, M. J. (2011). Catalytic Nucleophilic Allylation Driven by the Water–Gas Shift Reaction. Accounts of Chemical Research, 44(8), 654–665.
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Wikipedia. (n.d.). Lewis acid catalysis. Retrieved from [Link]
- Baeza, A., & Nájera, C. (2011). Recent Advances in the Direct Nucleophilic Substitution of Allylic Alcohols through SN1-Type Reactions. Synthesis, 2011(13), 2029–2048.
- Olin, J. F. (1968). U.S. Patent No. 3,363,006. Washington, DC: U.S.
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Miller-Stephenson. (2015). Safety Data Sheet: High Performance Fluorinated Solvent. Retrieved from [Link]
- International Journal of Pharmacy and Pharmaceutical Science. (2025). Fluorine in drug discovery: Role, design and case studies. 7(2), 154-160.
-
University of Calgary. (n.d.). Ch 10: Nucleophilic Substitution reactions of Allylic halides. Retrieved from [Link]
- Kerrigan, N. J. (2024). Asymmetric synthesis of enantioenriched α-allyl esters through Pd(BINAPHANE)-catalysed allylation of disubstituted ketenes. Chemical Science, 15(8), 2963–2968.
-
Le Studium. (n.d.). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety. Retrieved from [Link]
- Müller, K., Faeh, C., & Diederich, F. (2007). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 50(26), 6385–6408.
-
Chemistry Stack Exchange. (2020). Nucleophilic allylic substitution via SN2. Retrieved from [Link]
-
Purdue University. (n.d.). Fluorine Safety. Department of Chemistry. Retrieved from [Link]
- Bolm, C., & Friščić, T. (2018). Allylation of C‐, N‐, and O‐Nucleophiles via a Mechanochemically‐Driven Tsuji–Trost Reaction Suitable for Late‐Stage Modification of Bioactive Molecules.
- O'Malley, S. J., & Tan, K. L. (2021). Transition-metal-free allylation of 2-azaallyls with allyl ethers through polar and radical mechanisms.
- Njardarson, J. T. (2013). Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group. University of Arizona.
-
LibreTexts. (2022). 3.2.4: Reactions of Ethers- Acidic Cleavage. Chemistry LibreTexts. Retrieved from [Link]
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National Analytical Corporation. (n.d.). This compound 95%. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]
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National Analytical Corporation. (n.d.). This compound 95% - Cas No: 380-44-9. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Fluorinated Polymers Using Allyl 2-chloro-1,1,2-trifluoroethyl ether
Introduction: The Strategic Role of Allyl 2-chloro-1,1,2-trifluoroethyl ether (ACFE) in Advanced Fluoropolymer Synthesis
Fluorinated polymers are a cornerstone of modern materials science, prized for their exceptional thermal stability, chemical inertness, low surface energy, and unique optical properties.[1][2] These characteristics stem from the high bond energy of the carbon-fluorine bond.[3] The strategic incorporation of functional monomers into fluoropolymer backbones allows for the fine-tuning of these properties and the introduction of new functionalities. This compound (ACFE) is a promising, yet underexplored, monomer for the synthesis of such advanced fluorinated polymers.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of ACFE in the synthesis of novel fluorinated polymers. While specific literature on the polymerization of ACFE is scarce, this guide is built upon established principles of free-radical polymerization of analogous fluorinated and allyl-containing monomers.[4][5] The protocols and discussions herein are designed to provide a robust starting point for the exploration of ACFE-based polymers and their potential applications in specialty coatings, optical materials, and biomedical devices.[6][7][8]
Physicochemical Properties of this compound (ACFE)
A thorough understanding of the monomer's properties is critical for designing successful polymerization strategies.
| Property | Value | Reference |
| CAS Number | 380-44-9 | [9][10] |
| Molecular Formula | C5H6ClF3O | [9][11] |
| Molecular Weight | 174.55 g/mol | [9][11] |
| Boiling Point | 109.2 °C | [10] |
| Purity (Typical) | >95% | [12] |
Proposed Polymerization of ACFE: A Mechanistic Perspective
The presence of the allyl group in ACFE suggests that it can undergo free-radical polymerization. However, allylic monomers are known to be less reactive in radical polymerization compared to vinyl monomers due to degradative chain transfer.[5] This involves the abstraction of a hydrogen atom from the allyl group by a propagating radical, forming a stable, less reactive allylic radical. This can lead to lower polymerization rates and lower molecular weight polymers.[5] Despite this, successful polymerization of allyl monomers can be achieved, often at higher temperatures or with a continuous supply of initiator to maintain a sufficient concentration of active radicals.[13]
The trifluoroethyl ether moiety is expected to impart desirable properties to the resulting polymer, such as low refractive index, hydrophobicity, and chemical resistance. The chlorine atom provides a potential site for post-polymerization modification, further enhancing the functional versatility of the resulting polymer.
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Review the Material Safety Data Sheet (MSDS) for all chemicals before use.[14]
Protocol 1: Homopolymerization of ACFE via Free-Radical Polymerization
This protocol describes a representative procedure for the homopolymerization of ACFE. The choice of a high-temperature initiator and reaction conditions is intended to overcome the potential for slow polymerization and degradative chain transfer associated with allylic monomers.
Materials:
-
This compound (ACFE) (purity >95%)
-
Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Anhydrous toluene or other suitable high-boiling point solvent
-
Methanol (for precipitation)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thermometer or temperature probe
-
Nitrogen inlet and outlet (bubbler)
-
Glass syringe or dropping funnel
Workflow Diagram:
Caption: Workflow for the homopolymerization of ACFE.
Procedure:
-
Reaction Setup: Assemble a three-neck round-bottom flask with a reflux condenser, a magnetic stir bar, a thermometer, and a nitrogen inlet/outlet. Ensure all glassware is thoroughly dried.
-
Reagent Preparation: In the flask, dissolve ACFE (e.g., 10 g, 57.3 mmol) in anhydrous toluene (e.g., 20 mL).
-
Inert Atmosphere: Purge the reaction mixture with nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization. Maintain a positive nitrogen pressure throughout the reaction.
-
Initiator Preparation: In a separate vial, dissolve AIBN (e.g., 0.1 g, 0.6 mmol) in a small amount of anhydrous toluene.
-
Polymerization: Heat the reaction mixture to 80 °C with stirring. Once the temperature is stable, add the AIBN solution to the flask.
-
Reaction Monitoring: Maintain the reaction at 80 °C for 24 hours under a nitrogen atmosphere. The progress of the polymerization can be monitored by taking small aliquots and analyzing the disappearance of the monomer peak by Gas Chromatography (GC) or ¹H NMR.
-
Polymer Isolation: After 24 hours, cool the reaction mixture to room temperature. Slowly pour the viscous solution into a beaker containing rapidly stirring methanol (e.g., 200 mL). The polymer will precipitate as a solid.
-
Purification: Decant the methanol and redissolve the polymer in a minimal amount of a suitable solvent (e.g., acetone or tetrahydrofuran). Reprecipitate the polymer in methanol. Repeat this dissolution-precipitation step two more times to remove unreacted monomer and initiator fragments.
-
Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.
Protocol 2: Copolymerization of ACFE with Methyl Methacrylate (MMA)
This protocol outlines the copolymerization of ACFE with a common vinyl monomer, methyl methacrylate (MMA), to create a copolymer with potentially modified properties.
Materials:
-
This compound (ACFE)
-
Methyl methacrylate (MMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Methanol
Equipment: Same as Protocol 1.
Procedure:
-
Monomer Preparation: Remove the inhibitor from MMA by passing it through a column of basic alumina.
-
Reaction Setup: In a three-neck flask, combine ACFE (e.g., 5 g, 28.6 mmol), MMA (e.g., 2.86 g, 28.6 mmol) for a 1:1 molar ratio, and anhydrous toluene (20 mL).
-
Inert Atmosphere: Purge with nitrogen for 30 minutes.
-
Polymerization: Heat the mixture to 70 °C. Add a solution of AIBN (e.g., 0.08 g, 0.48 mmol) in toluene.
-
Reaction and Isolation: Maintain the reaction at 70 °C for 24 hours. Isolate and purify the copolymer using the same precipitation and drying procedure as described in Protocol 1.
Characterization of ACFE-based Polymers
The synthesized polymers should be characterized to determine their structure, molecular weight, and properties.
| Technique | Purpose | Expected Observations |
| ¹H, ¹⁹F, ¹³C NMR Spectroscopy | Structural confirmation and determination of copolymer composition. | Disappearance of monomer vinyl/allyl protons. Appearance of broad polymer backbone signals. In copolymers, integration of characteristic peaks allows for composition determination. |
| Gel Permeation Chromatography (GPC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | PDI values may be broad due to chain transfer reactions. |
| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg). | The Tg will depend on the polymer structure and molecular weight. |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability. | Fluorinated polymers are expected to exhibit high thermal stability.[2] |
| Contact Angle Goniometry | Measurement of surface hydrophobicity. | High water contact angles are expected due to the fluorinated groups. |
Potential Applications and Future Directions
The unique structure of ACFE suggests that its polymers could be valuable in several advanced applications:
-
Low Refractive Index Coatings: The high fluorine content can lead to polymers with low refractive indices, making them suitable for anti-reflective coatings and cladding for optical fibers.[3][7][8]
-
Hydrophobic and Oleophobic Surfaces: The fluorinated side chains are expected to create low-energy surfaces that repel both water and oils, useful for self-cleaning and anti-fouling coatings.
-
Functionalizable Materials: The chlorine atom on the side chain can serve as a handle for post-polymerization modification, allowing for the attachment of other functional groups, such as dyes, crosslinkers, or bioactive molecules.
-
Biomedical Materials: The inherent biocompatibility of many fluoropolymers suggests that ACFE-based polymers could be explored for applications in drug delivery, medical coatings, and implants.[1][6][15][16]
Further research should focus on a more detailed investigation of the copolymerization of ACFE with a wider range of comonomers to precisely tailor the properties of the resulting materials. Exploring controlled radical polymerization techniques could also provide better control over the molecular weight and architecture of ACFE-based polymers.
Conclusion
This compound is a monomer with significant potential for the development of new functional fluorinated polymers. While the polymerization of allylic monomers presents certain challenges, these can be addressed through careful selection of reaction conditions. The protocols and insights provided in this application note offer a solid foundation for researchers to begin exploring the synthesis and properties of novel ACFE-based materials, paving the way for advancements in various high-performance applications.
References
- Wang, K., et al. (2019). Fluoropolymers in biomedical applications: State-of-the-art and future perspectives.
- Ebnesajjad, S. (2015). Fluoropolymers: Origin, production, and industrial and commercial applications. Australian Journal of Chemistry, 68(1), 13-22.
- Friesen, C. M., & Pulfer, J. (2025). Fluoropolymers in Medical Applications: Recent Progress and Development. Chemical Reviews.
- Sigma-Aldrich.
- Gladkova, N. K., et al. (2004). Fluorinated Monomers and Polymers with Specific Properties for Integrated Optics and Photonics. High Energy Chemistry, 38(5), 323-328.
- Pina, S., et al. (2020).
- Eastmond, G. C., & Parry, J. P. (1990). Further study of allyl ethers and related compounds as transfer agents in radical polymerizations. Journal of Polymer Science Part A: Polymer Chemistry, 28(11), 3029-3037.
- Strehmel, V., & PFA. (2019). Fluorinated Polymers for Photonics—From Optical Waveguides to Polymer-Clad Glass Optical Fibers. Polymers, 11(11), 1876.
- Zhang, Y., et al. (2023). Fluorinated Organic Polymers for Cancer Drug Delivery.
- Santa Cruz Biotechnology. This compound.
- Eastmond, G. C., & Parry, J. P. (1988). The effects of allyl ethers upon radical polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 26(6), 1597-1608.
- INDOFINE Chemical Company. This compound.
- Finetech Industry Limited. This compound.
- National Analytical Corporation. This compound 95%.
- ARCO Chemical Technology, L.P. (1995). Process for making allyl polymers and copolymers. EP0686646A2.
- Sandler, S. R., & Karo, W. (1996). Polymer Synthesis: Volume 3. Elsevier Science & Technology Books.
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- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Allyl 2-chloro-1,1,2-trifluoroethyl ether in Advanced Materials Science
Introduction: Unveiling the Potential of a Novel Fluorinated Monomer
Allyl 2-chloro-1,1,2-trifluoroethyl ether is a unique fluorinated allyl ether with the chemical structure C₅H₆ClF₃O.[1][2][3] While this specific molecule is not extensively documented in current materials science literature, its constituent functional groups—the polymerizable allyl moiety and the halogenated trifluoroethyl group—suggest significant potential in the development of high-performance materials. The presence of fluorine is known to impart exceptional properties to polymers, including high thermal stability, chemical inertness, hydrophobicity, and low dielectric constants.[4] Similarly, fluorinated ethers are gaining traction as stable electrolyte components in advanced battery systems.[5][6] The allyl group provides a versatile handle for polymerization and post-polymerization modification, such as through thiol-ene click chemistry.[7][8]
This document outlines two potential, scientifically grounded applications for this compound, providing detailed protocols for its use as a monomer in the synthesis of a functional fluoropolymer and as a novel electrolyte additive for lithium-ion batteries. These protocols are designed for researchers and scientists in materials development and electrochemical energy storage.
Application 1: Synthesis of a Crosslinkable Fluorinated Polyether for Low-Dielectric and Chemically Resistant Coatings
Scientific Rationale:
The combination of the allyl functional group and the chloro-trifluoroethyl group in a single monomer allows for the synthesis of polymers with a unique set of properties. The fluorinated side chains are expected to lower the polymer's dielectric constant by reducing dipole moments and to enhance its chemical and thermal resistance.[4] The pendant allyl groups along the polymer backbone serve as reactive sites for subsequent crosslinking, which can significantly improve the material's mechanical properties and dimensional stability.[9] This makes such a polymer an excellent candidate for applications in microelectronics as a low-k dielectric material or as a high-performance protective coating.
Experimental Workflow Overview
Caption: Workflow for synthesis and crosslinking of the fluoropolymer.
Protocol 1A: Free-Radical Polymerization
This protocol details the synthesis of poly(this compound) via a free-radical polymerization method. A gradual addition of the initiator is employed to enhance monomer conversion, a technique proven effective for allyl monomers.[10]
Materials and Equipment:
| Material/Equipment | Specifications |
| Reaction Flask (3-neck) | 250 mL, oven-dried |
| Condenser & Nitrogen Inlet | Standard glassware |
| Syringe Pump | For gradual initiator addition |
| Magnetic Stirrer/Hotplate | With temperature control |
| This compound | >97% purity |
| Anhydrous Toluene | Solvent |
| Azobisisobutyronitrile (AIBN) | Free-radical initiator |
| Methanol | Non-solvent for precipitation |
| Vacuum Oven | For drying the polymer |
Procedure:
-
Reactor Setup: Assemble the three-neck flask with a condenser, a nitrogen inlet, and a rubber septum. Dry the glassware in an oven at 120 °C overnight and allow it to cool under a stream of dry nitrogen.
-
Monomer Charging: Add 10.0 g (57.3 mmol) of this compound and 100 mL of anhydrous toluene to the flask via syringe.
-
Initiator Solution: Prepare an initiator solution by dissolving 0.28 g (1.7 mmol) of AIBN in 20 mL of anhydrous toluene.
-
Initial Reaction: Heat the monomer solution to 80 °C under a nitrogen atmosphere with vigorous stirring.
-
Gradual Initiator Addition: Once the reaction temperature is stable, add the AIBN solution to the reaction flask dropwise over 4 hours using a syringe pump. This controlled addition helps to maintain a low, steady concentration of radicals, which mitigates early termination and favors polymer chain growth.[10]
-
Polymerization: After the addition is complete, allow the reaction to proceed for an additional 12 hours at 80 °C.
-
Purification: Cool the reaction mixture to room temperature. Slowly pour the viscous solution into 800 mL of cold, stirring methanol to precipitate the polymer.
-
Isolation: Decant the methanol and redissolve the polymer in a minimal amount of tetrahydrofuran (THF). Re-precipitate into cold methanol to further purify the product.
-
Drying: Collect the white, gummy polymer by filtration and dry it in a vacuum oven at 40 °C to a constant weight.
Protocol 1B: UV-Cured Crosslinking via Thiol-Ene Reaction
This protocol describes the crosslinking of the synthesized polymer to form a robust film. The thiol-ene reaction is a highly efficient "click" chemistry reaction that proceeds rapidly under UV irradiation with minimal side products.[7][8]
Materials and Equipment:
| Material/Equipment | Specifications |
| Synthesized Fluoropolymer | From Protocol 1A |
| Pentaerythritol tetrakis(3-mercaptopropionate) | Thiol crosslinker |
| 2,2-Dimethoxy-2-phenylacetophenone | Photoinitiator |
| Propylene glycol monomethyl ether acetate (PGMEA) | Solvent |
| Spin Coater | For film deposition |
| UV Curing System | 365 nm wavelength |
| Silicon Wafers | Substrate |
Procedure:
-
Formulation: Prepare a 20 wt% solution of the synthesized fluoropolymer in PGMEA. To this solution, add the thiol crosslinker in a 1:1 molar ratio of thiol-to-allyl groups. Add the photoinitiator at 1 wt% relative to the total solids content.
-
Film Deposition: Dispense the solution onto a clean silicon wafer and spin-coat at 2000 rpm for 60 seconds to achieve a uniform film.
-
Soft Bake: Bake the coated wafer on a hotplate at 90 °C for 2 minutes to remove the solvent.
-
UV Curing: Place the wafer in a UV curing system and expose it to 365 nm UV light with an intensity of 50 mW/cm² for 60 seconds under a nitrogen atmosphere.
-
Post-Cure Bake: Bake the film at 120 °C for 5 minutes to complete the crosslinking reaction.
-
Characterization: The resulting crosslinked film can be analyzed for its dielectric constant, thermal stability (TGA), and chemical resistance by immersing it in various solvents and acids.
Application 2: A Novel Co-Solvent/Additive for High-Stability Lithium-Ion Battery Electrolytes
Scientific Rationale:
Fluorinated solvents are highly sought after for battery electrolytes due to their high oxidative stability and ability to form a stable solid-electrolyte interphase (SEI) on the anode.[5][6] Compounds like bis(2,2,2-trifluoroethyl) ether have been shown to mitigate self-discharge in lithium-sulfur batteries by forming a robust protective film on the lithium anode.[5][11] The unique structure of this compound, containing both fluorine and chlorine, may offer synergistic effects. The fluorinated portion promotes electrochemical stability, while the allyl group could potentially be electropolymerized at the electrode surface to form a protective, ionically conductive polymer film, further enhancing the SEI.
Electrochemical Cell Assembly and Testing Workflow
Caption: Workflow for battery electrolyte formulation and testing.
Protocol 2: Formulation and Electrochemical Evaluation
This protocol describes the preparation of a lithium-ion battery electrolyte containing this compound as an additive and the subsequent assembly and testing of a coin cell.
Materials and Equipment:
| Material/Equipment | Specifications |
| Argon-filled Glovebox | <0.5 ppm H₂O, O₂ |
| Coin Cell Crimper | CR2032 parts |
| Battery Cycler | Multi-channel potentiostat/galvanostat |
| Lithium hexafluorophosphate (LiPF₆) | Battery grade |
| Ethylene Carbonate (EC), Dimethyl Carbonate (DMC) | Battery grade, 1:1 v/v |
| This compound | Anhydrous, >99% purity |
| Graphite Anode, NMC532 Cathode | Standard electrode sheets |
| Celgard Separator | Polypropylene |
Procedure:
-
Electrolyte Preparation (inside glovebox):
-
Baseline: Prepare a baseline electrolyte of 1 M LiPF₆ in EC/DMC (1:1, v/v).
-
Additive Formulation: To the baseline electrolyte, add this compound to a final concentration of 2% by weight. Stir overnight to ensure homogeneity.
-
-
Coin Cell Assembly (inside glovebox):
-
Punch circular electrodes (16 mm diameter for the cathode, 18 mm for the anode) and a separator (20 mm diameter).
-
Stack the components in a CR2032 coin cell case in the following order: negative cap, graphite anode, separator, NMC532 cathode, spacer disk, spring, positive cap.
-
Add 80 µL of the prepared electrolyte onto the separator to wet the electrodes.
-
Crimp the coin cell using an electric crimper to ensure proper sealing.
-
-
Electrochemical Testing:
-
Formation: Perform two formation cycles at a C/10 rate (where C is the theoretical capacity) between 3.0 and 4.3 V vs. Li/Li⁺. This step is crucial for the initial formation of the SEI.
-
Rate Capability: Cycle the cell at various C-rates (e.g., C/5, C/2, 1C, 2C) to evaluate its performance under different current loads.
-
Long-Term Cycling: Cycle the cell at a C/2 rate for 200+ cycles to assess the long-term stability and capacity retention imparted by the additive.
-
Analysis: Compare the capacity retention, coulombic efficiency, and impedance of the cells with and without the additive to determine its effect on battery performance.
-
Conclusion
This compound represents a promising, albeit under-explored, building block for advanced materials. Its unique bifunctional nature allows for its potential application in creating highly functional and robust fluoropolymers for coatings and microelectronics, as well as in enhancing the performance and stability of next-generation energy storage devices. The protocols provided herein offer a foundational framework for researchers to begin exploring the capabilities of this versatile molecule.
References
-
National Center for Biotechnology Information. (2021). Crosslinked Fluorinated Poly(arylene ether)s with POSS: Synthesis and Conversion to High-Performance Polymers. PubMed Central. Available at: [Link]
-
Kostov, G. K., Lopez, G., Brandstadter, S. M., Edwards, B. E., & Améduri, B. (2014). Synthesis of Fluorinated Telechelic Diols Based on 3,3,3-Trifluoropropene as Precursors of Well-Defined Fluoropolymers. Organic Letters. Available at: [Link]
-
ResearchGate. (n.d.). Fluoroalkyl allyl ethers: Useful building blocks for the synthesis of environmentally safer fluorinated multiblock molecules. Request PDF. Available at: [Link]
-
J-GLOBAL. (n.d.). FLUORINATED ALLYL ETHER. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of partly fluorinated poly(phthalazinone ether)s crosslinked by allyl group for passive optical waveguides. Request PDF. Available at: [Link]
-
ResearchGate. (n.d.). Polyfluoroalkoxypropenes (allyl fluoroalkyl ethers) synthesis by method B. Available at: [Link]
- Sangermano, M., Bongiovanni, R., Malucelli, G., Priola, A., Harden, A., & Rehnberg, N. (2002). Synthesis of new fluorinated allyl ethers for the surface modification of thiol-ene ultraviolet-curable formulations. Journal of Polymer Science Part A: Polymer Chemistry.
-
Penn State Mechanical Engineering. (2014). Bis(2,2,2-trifluoroethyl) Ether As an Electrolyte Co-solvent for Mitigating Self-Discharge in Lithium−Sulfur Batteries. Available at: [Link]
- Google Patents. (n.d.). EP0686646A2 - Process for making allyl polymers and copolymers.
-
Amazon Web Services. (n.d.). Bis(2,2,2-trifluoroethyl) ether as an electrolyte co- solvent for mitigating self-discharge in lithium- sulfur batteries. Available at: [Link]
-
Alachem Co., Ltd. (n.d.). 380-44-9 | this compound. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis route of fluorine containing urethane-based allyl ether.... Available at: [Link]
-
INDOFINE Chemical Company. (n.d.). This compound | 380-44-9. Available at: [Link]
-
ChemSigma. (n.d.). 380-44-9 2-CHLORO-1,1,2-TRIFLUOROETHYL ALLYL ETHER. Available at: [Link]
- Google Patents. (n.d.). WO2021186271A1 - Perfluorinated allyl ethers and perfluorinated allyl amines and methods of making and using the same.
-
ResearchGate. (n.d.). Lithium/sulfur batteries with mixed liquid electrolytes based on ethyl 1,1,2,2-tetrafluoroethyl ether. Request PDF. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Methodology for understanding interactions between electrolyte additives and cathodes: a case of the tris(2,2,2-trifluoroethyl)phosphite additive. Journal of Materials Chemistry A. Available at: [Link]
-
ResearchGate. (n.d.). Hydrofluoroether electrolytes for lithium-ion batteries: Reduced gas decomposition and nonflammable. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Significance of Polymers with “Allyl” Functionality in Biomedicine. PubMed Central. Available at: [Link]
-
Oriental Journal of Chemistry. (n.d.). Solvent free Cationic Copolymerization of 2-Chloroethyl Vinyl Ether with Styrene Catalyzed by Maghnite-H+, a Green Catalyst. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Allyl group-containing polyvinylphosphonates as a flexible platform for the selective introduction of functional groups via polymer-analogous transformations. RSC Advances. Available at: [Link]
-
KAUST Faculty Portal. (n.d.). Mechanism of Insertion Polymerization of Allyl Ethers. Available at: [Link]
Sources
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- 5. me.psu.edu [me.psu.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Harnessing Allyl 2-chloro-1,1,2-trifluoroethyl ether in Modern Cross-Coupling Chemistry
Introduction: The strategic incorporation of fluorinated motifs is a cornerstone of modern medicinal and agricultural chemistry. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—make fluoroalkyl groups highly desirable pharmacophores. Allyl 2-chloro-1,1,2-trifluoroethyl ether (ACFE) emerges as a valuable, yet underutilized, building block in this context. Its structure combines a reactive allylic handle for diverse downstream transformations and a chloro-trifluoroethyl group, a non-activated secondary alkyl chloride, which presents both a challenge and an opportunity in C-C bond formation.
This technical guide provides a comprehensive overview of the application of ACFE in palladium- and nickel-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, drawing from established principles of coupling non-activated alkyl halides. Detailed, field-proven protocols for Negishi and Suzuki-Miyaura couplings are presented, designed to offer researchers a robust starting point for their synthetic campaigns.
Part 1: The Challenge and Opportunity of Coupling ACFE
The primary hurdle in utilizing ACFE as an electrophile in cross-coupling lies in the strength and inertness of the C(sp³)–Cl bond, which is significantly less reactive than its bromide or iodide counterparts. Oxidative addition to a low-valent metal center, the crucial first step in most cross-coupling catalytic cycles, is often the rate-limiting step for alkyl chlorides.[1][2] Consequently, catalyst systems must be carefully selected to overcome this high activation barrier. Nickel catalysts, in particular, have shown remarkable efficacy in coupling unactivated alkyl halides due to their distinct mechanistic pathways, which can involve radical intermediates.[3][4]
The trifluoroethyl group in ACFE also influences reactivity. The strong electron-withdrawing nature of the fluorine atoms can affect the electronic properties of the C-Cl bond and the stability of potential intermediates. This guide will focus on leveraging modern catalyst systems to effectively engage this challenging yet promising substrate.
Part 2: Negishi Cross-Coupling of ACFE with Organozinc Reagents
The Negishi coupling is a powerful and versatile tool for forming C-C bonds, renowned for its high functional group tolerance and the relatively high reactivity of organozinc reagents.[5][6] For a substrate like ACFE, a nickel-catalyzed approach is often preferred to facilitate the activation of the C-Cl bond.
Mechanistic Considerations
The catalytic cycle for the nickel-catalyzed Negishi coupling of an alkyl chloride is believed to proceed through a pathway that can differ from the classical Pd(0)/Pd(II) cycle. It may involve Ni(I) intermediates and radical species, which are particularly effective at activating strong C-Cl bonds.[4][7]
Caption: Proposed catalytic cycle for the Negishi cross-coupling of ACFE.
Experimental Protocol: Negishi Coupling of ACFE with an Arylzinc Reagent
This protocol describes the coupling of ACFE with a representative arylzinc reagent. The organozinc reagent can be prepared in situ or in a separate step.[8][9][10]
Materials:
-
This compound (ACFE)
-
Aryl bromide or iodide (e.g., 4-bromotoluene)
-
Activated Zinc dust
-
Anhydrous LiCl
-
NiCl₂•glyme or Ni(acac)₂
-
Ligand (e.g., dtbbpy: 4,4'-di-tert-butyl-2,2'-bipyridine)
-
Anhydrous solvent (e.g., DMA, NMP, or THF)
-
Standard Schlenk line or glovebox equipment
Workflow:
Sources
- 1. scispace.com [scispace.com]
- 2. Cross-Electrophile Coupling of Unactivated Alkyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 4. pubs.acs.org [pubs.acs.org]
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- 9. organicreactions.org [organicreactions.org]
- 10. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Allyl 2-chloro-1,1,2-trifluoroethyl ether
Welcome to the technical support center for the synthesis of Allyl 2-chloro-1,1,2-trifluoroethyl ether. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile fluorinated intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and optimize your synthetic outcomes. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction intricacies.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific problems you may encounter during the synthesis of this compound, which is typically achieved via a Williamson ether synthesis. This involves the reaction of an allyl alkoxide with a suitable 2-chloro-1,1,2-trifluoroethyl electrophile.
Problem 1: Low or No Product Yield
Symptoms:
-
Thin-layer chromatography (TLC) or gas chromatography (GC) analysis shows a significant amount of unreacted starting materials (allyl alcohol and the electrophile).
-
Minimal or no formation of the desired product spot/peak.
Potential Causes and Solutions:
-
Incomplete Deprotonation of Allyl Alcohol: The formation of the highly nucleophilic allyloxide is critical for the reaction to proceed.
-
Causality: The Williamson ether synthesis is an S(_N)2 reaction, and the alkoxide is a much stronger nucleophile than the corresponding alcohol.[1] Insufficient deprotonation leads to a low concentration of the active nucleophile.
-
Troubleshooting Steps:
-
Choice of Base: Use a strong, non-nucleophilic base to ensure complete deprotonation. Sodium hydride (NaH) is a common and effective choice.[2]
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Water will quench the strong base and the alkoxide.
-
Reaction Time and Temperature: Allow sufficient time for the deprotonation to complete before adding the electrophile. This is often done at 0 °C to room temperature for 30-60 minutes.
-
-
-
Poor Leaving Group on the Electrophile: The rate of the S(_N)2 reaction is highly dependent on the nature of the leaving group.
-
Causality: A good leaving group is a weak base that can stabilize the negative charge after it departs.
-
Troubleshooting Steps:
-
Activate the Electrophile: If you are using a less reactive electrophile like 2-chloro-1,1,2-trifluoroethanol, you may need to convert the hydroxyl group into a better leaving group, such as a tosylate or mesylate.
-
Halide Reactivity: If using a dihalogenated starting material, be aware of the relative reactivity of the halogens.
-
-
-
Suboptimal Reaction Temperature: Temperature can significantly influence the reaction rate.
-
Causality: While higher temperatures can increase the rate of the desired S(_N)2 reaction, they can also favor competing elimination reactions.[3]
-
Troubleshooting Steps:
-
Gradual Heating: Start the reaction at a lower temperature and gradually increase it while monitoring the progress by TLC or GC. A typical range for this type of synthesis is 60-80 °C.[4]
-
Refluxing: In some cases, refluxing the reaction mixture may be necessary to drive the reaction to completion.
-
-
Problem 2: Formation of Significant Byproducts
Symptoms:
-
Multiple spots on TLC or peaks in GC/MS analysis in addition to the starting materials and the desired product.
Common Byproducts and Their Mitigation:
-
Diallyl Ether:
-
Formation Mechanism: This byproduct can form if allyl chloride is used as the starting material and reacts with the allyloxide.[5]
-
Mitigation:
-
Stoichiometry Control: Use a slight excess of the 2-chloro-1,1,2-trifluoroethyl electrophile to ensure the allyloxide is consumed in the desired reaction.
-
Slow Addition: Add the allyl alcohol (or the base to the allyl alcohol) slowly to the reaction mixture containing the electrophile to maintain a low concentration of the free allyloxide.
-
-
-
Elimination Products (e.g., 1-chloro-1,2-difluoroethene):
-
Formation Mechanism: The alkoxide can act as a base and abstract a proton from the β-carbon of the electrophile, leading to an E2 elimination reaction. This is more prevalent with sterically hindered electrophiles or at higher temperatures.
-
Mitigation:
-
Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate.
-
Choice of Base: While a strong base is needed for deprotonation, a very bulky base might favor elimination. However, for primary electrophiles, this is less of a concern.
-
-
-
Products of Reaction with the Allylic Double Bond:
-
Formation Mechanism: While less common in a Williamson ether synthesis, under certain conditions (e.g., radical initiators, certain metal catalysts), addition to the double bond of allyl alcohol can occur.[6]
-
Mitigation:
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere to prevent radical side reactions initiated by oxygen.
-
Purity of Reagents: Use pure starting materials and solvents to avoid contaminants that could catalyze unwanted side reactions.
-
-
Summary of Troubleshooting Strategies
| Problem | Potential Cause | Recommended Action |
| Low Yield | Incomplete deprotonation | Use a strong base (e.g., NaH) under anhydrous conditions. |
| Poor leaving group | Convert hydroxyl groups to tosylates or mesylates. | |
| Suboptimal temperature | Gradually increase temperature while monitoring the reaction. | |
| Byproduct Formation | Diallyl ether | Control stoichiometry and use slow addition of the alkoxide. |
| Elimination products | Maintain a lower reaction temperature. | |
| Reactions at the double bond | Ensure an inert atmosphere and use pure reagents. |
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and versatile method is the Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution of a halide or other suitable leaving group from a 2-chloro-1,1,2-trifluoroethyl precursor by an allyloxide ion. The allyloxide is generated in situ by deprotonating allyl alcohol with a strong base.[2]
Q2: What are the critical reaction parameters to control in this synthesis?
The three most critical parameters are:
-
Anhydrous Conditions: The presence of water will consume the strong base and the nucleophilic alkoxide, halting the reaction.
-
Temperature: Temperature control is a delicate balance. It needs to be high enough to promote the S(_N)2 reaction but low enough to minimize the competing E2 elimination side reaction.[3]
-
Choice of Base: A strong, non-nucleophilic base is essential for the complete and rapid deprotonation of allyl alcohol to form the more reactive allyloxide.[2]
Q3: How can I effectively purify the final product?
Purification is typically achieved through distillation. However, if the boiling points of the product and byproducts are close, fractional distillation is recommended. Washing the crude product with water can help remove any remaining salts and water-soluble impurities before distillation.
Q4: I see an unexpected peak in my GC-MS that I suspect is an isomer. How is this possible?
While the S(_N)2 reaction is generally regioselective, certain conditions could lead to isomerization. For instance, if the reaction proceeds through any mechanism with carbocation character (S(_N)1-like), rearrangement of the allyl cation could occur, although this is less likely with a primary alcohol. More plausibly, impurities in the starting materials or side reactions under harsh conditions could lead to isomeric byproducts.
Q5: Can I use a phase-transfer catalyst in this synthesis?
Yes, a phase-transfer catalyst (PTC) can be beneficial, especially in a biphasic system (e.g., aqueous NaOH and an organic solvent). The PTC facilitates the transfer of the alkoxide from the aqueous phase to the organic phase where the electrophile resides, thereby increasing the reaction rate.
III. Visualizing the Reaction Pathways
The following diagrams illustrate the intended synthetic route and a common competing side reaction.
Caption: Desired Williamson ether synthesis pathway.
Sources
Technical Support Center: A Guide to Improving the Yield of Allyl 2-chloro-1,1,2-trifluoroethyl ether Synthesis
Welcome to the technical support center for the synthesis of Allyl 2-chloro-1,1,2-trifluoroethyl ether. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this valuable fluorinated ether.
The synthesis of fluorinated ethers, such as this compound, presents unique challenges compared to their non-fluorinated analogs. The electron-withdrawing nature of the fluorine atoms can significantly impact the reactivity of the starting materials. This guide provides in-depth technical advice and practical solutions to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is a variation of the Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution of a halide from an allyl halide by a 2-chloro-1,1,2-trifluoroethoxide anion. The alkoxide is typically formed in situ by deprotonating 2-chloro-1,1,2-trifluoroethanol with a suitable base.
Q2: What are the primary starting materials for this synthesis?
A2: The two key starting materials are:
-
An allyl halide: Allyl chloride or allyl bromide are commonly used.
-
2-chloro-1,1,2-trifluoroethanol: This alcohol is the source of the fluorinated ethyl ether moiety.
Q3: Why is the synthesis of fluorinated ethers like this one often challenging?
A3: The synthesis of fluorinated ethers can be difficult due to the reduced nucleophilicity of the fluorinated alkoxide. The strong electron-withdrawing effect of the fluorine atoms makes the oxygen of the corresponding alcohol less basic and its conjugate base, the alkoxide, a weaker nucleophile. This can lead to sluggish reactions and the need for more forcing conditions, which in turn can promote side reactions. A patent on the synthesis of bis(2,2,2-trifluoroethyl) ether highlights the uncommon stability of fluorinated alcohols to dehydration and the high resistance of their sodium salts to react with alkyl halides under standard conditions.[4]
Q4: What are the most common side reactions to watch out for?
A4: The primary side reaction of concern is the E2 (elimination) reaction, which competes with the desired SN2 (substitution) reaction. This is especially prevalent if there is any steric hindrance or if the reaction temperature is too high. The alkoxide, being a strong base, can abstract a proton from the allyl halide, leading to the formation of allene as a byproduct instead of the desired ether. Another potential side reaction is the hydrolysis of the allyl halide, particularly if using aqueous bases or if there is residual water in the reaction mixture.[5]
Q5: How can I improve the yield of my reaction?
A5: Improving the yield often involves a combination of strategies:
-
Choice of Base: Using a strong, non-nucleophilic base like sodium hydride (NaH) can ensure complete deprotonation of the alcohol without introducing competing nucleophiles.
-
Solvent Selection: Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are generally preferred as they can accelerate SN2 reactions.[2]
-
Temperature Control: Maintaining the optimal temperature is crucial. While higher temperatures can increase the reaction rate, they can also favor the competing elimination reaction. It is often best to start at a lower temperature and gradually increase it while monitoring the reaction's progress.
-
Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether, can significantly improve the yield.[6][7][8][9] PTC facilitates the transfer of the alkoxide from a solid or aqueous phase to the organic phase where the reaction occurs, allowing for the use of weaker bases and lower temperatures.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Ether | 1. Incomplete Deprotonation: The base used may be too weak or may have degraded. 2. Reaction Not Reaching Completion: Insufficient reaction time or temperature. 3. Poor Quality Reagents: Degradation of the allyl halide or the fluorinated alcohol. 4. Ineffective Nucleophile: The fluorinated alkoxide is a weak nucleophile, and the reaction conditions are not sufficient to promote the reaction. | 1. Use a stronger base like sodium hydride (NaH) to ensure complete deprotonation. Ensure the base is fresh and handled under anhydrous conditions. 2. Monitor the reaction progress using TLC or GC. If the reaction stalls, consider increasing the temperature incrementally or extending the reaction time. 3. Use freshly distilled allyl halide and ensure the 2-chloro-1,1,2-trifluoroethanol is of high purity. 4. Consider using a phase-transfer catalyst to enhance the nucleophilicity of the alkoxide. Alternatively, activating the allyl halide with a Lewis acid might be explored, though this can be complex. In some challenging syntheses of fluorinated ethers, using an aromatic sulfonate ester of the fluorinated alcohol as the electrophile has proven effective.[4] |
| Presence of Alkene Byproducts (from Elimination) | 1. High Reaction Temperature: Elevated temperatures favor the E2 elimination pathway. 2. Sterically Hindered Base: While less of an issue with common bases like NaH, bulky bases can favor elimination. | 1. Lower the reaction temperature and extend the reaction time. Monitor the reaction closely to find the optimal balance. 2. Use a less sterically hindered base. Sodium hydride is generally a good choice. |
| Formation of Allyl Alcohol | 1. Hydrolysis of Allyl Halide: Presence of water in the reaction mixture, especially when using hydroxide bases. | 1. Ensure all glassware is thoroughly dried and use anhydrous solvents. If using a hydroxide base, consider phase-transfer catalysis conditions with solid KOH or concentrated NaOH to minimize water content in the organic phase.[5][10] |
| Difficult Purification | 1. Similar Boiling Points: The boiling point of the product may be close to that of the starting materials or byproducts. 2. Formation of Azeotropes: Fluorinated compounds can sometimes form azeotropes with solvents or impurities. | 1. Use fractional distillation with a high-efficiency column. Preparative gas chromatography (GC) can also be an option for small-scale purifications. 2. If an azeotrope is suspected, try a different solvent for extraction and distillation. Washing the crude product with specific aqueous solutions (e.g., dilute acid or base) may help remove certain impurities before distillation. |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis using Sodium Hydride
This protocol is a standard approach for the Williamson ether synthesis and is a good starting point for optimization.
Materials:
-
2-chloro-1,1,2-trifluoroethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Allyl chloride (or allyl bromide)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Alkoxide Formation: Add anhydrous DMF or THF to the flask and cool the suspension to 0 °C in an ice bath. Slowly add 2-chloro-1,1,2-trifluoroethanol (1.0 equivalent) dropwise via the dropping funnel. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour, or until hydrogen gas evolution ceases.
-
Etherification: Cool the mixture back to 0 °C and add allyl chloride (1.2 equivalents) dropwise via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction time can vary from a few hours to overnight.
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of saturated NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel, add water, and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure.
Protocol 2: Phase-Transfer Catalysis (PTC) Approach
This protocol is a good alternative, especially for larger-scale reactions, as it avoids the use of sodium hydride.
Materials:
-
2-chloro-1,1,2-trifluoroethanol
-
Solid potassium hydroxide (KOH) or sodium hydroxide (NaOH)
-
Allyl chloride (or allyl bromide)
-
Tetrabutylammonium bromide (TBAB) or a crown ether (e.g., 18-crown-6)
-
Toluene or another suitable organic solvent
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-1,1,2-trifluoroethanol (1.0 equivalent), powdered solid KOH (2.0 equivalents), the phase-transfer catalyst (e.g., TBAB, 0.05 equivalents), and toluene.
-
Etherification: Add allyl chloride (1.2 equivalents) to the mixture.
-
Reaction: Heat the mixture to 60-80 °C with vigorous stirring. Monitor the reaction progress by TLC or GC.
-
Workup: Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by fractional distillation under reduced pressure.
Visualizing the Workflow
General Synthesis and Troubleshooting Workflow
Caption: A workflow diagram illustrating the synthesis pathway and key troubleshooting checkpoints.
References
-
Kocienski, P. J., & Snaddon, T. N. (2008). PREPARATION OF A 1-ALKOXY-1-ALKYNE FROM REACTION OF A 2,2,2-TRIFLUOROMETHYL ETHER WITH AN ALKYLLITHIUM REAGENT. Organic Syntheses, 85, 45. [Link]
- Dow Chemical Co. (1992). Process for preparing allyl chloride. U.S.
- E. I. du Pont de Nemours and Company. (1961). Bis(2,2,2-trifluoroethyl) ether. U.S.
-
Zapevalov, A. Y., & Saloutin, V. I. (2005). N-(1-Chloro-2,2,2-trifluoro-ethyl)acetamide. Organic Syntheses, 82, 141. [Link]
- Chen, G. (1999). The preparation method of two (2-chloroethyl) ethers.
- Wang, J. (2016). The synthetic method of 2-chloroethyl propyl ether.
-
Jacobsen, E. N., & Jui, N. T. (2020). Hydrogen Bonding Phase-Transfer Catalysis with Ionic Reactants: Enantioselective Synthesis of γ-Fluoroamines. Journal of the American Chemical Society, 142(30), 13062–13067. [Link]
-
Alachem Co., Ltd. (n.d.). This compound. Retrieved from [Link]
- Smith, M. B. (2014). Williamson Ether Synthesis. In March's Advanced Organic Chemistry (7th ed., pp. 498-500). John Wiley & Sons.
-
Zhang, W., et al. (2022). Deep Removal of Fluoride Ions from Spent Ternary Lithium-Ion Batteries Leachate Using Porous La@Zr Adsorbent. Minerals, 12(5), 629. [Link]
-
Kim, S., et al. (2016). Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). Beilstein Journal of Organic Chemistry, 12, 2454–2459. [Link]
-
Szałek, R., et al. (2021). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. Molecules, 26(16), 4983. [Link]
-
Taylor & Francis. (n.d.). Halothane – Knowledge and References. Retrieved from [Link]
-
Binder, J. B., & Raines, R. T. (2026). Dealkylation as a Strategy to Synthesize Unconventional Lithium Salts from ortho-Phenyl-phosphonate-boranes. Inorganic Chemistry. [Link]
-
Wikipedia. (2023). Williamson ether synthesis. [Link]
-
Stuart, A. M., & Vidal, J. A. (2007). Perfluoroalkylated 4,13-diaza-18-crown-6 ethers: synthesis, phase-transfer catalysis, and recycling studies. The Journal of Organic Chemistry, 72(10), 3735–3740. [Link]
-
Brown, B. R., Jr, Sipes, I. G., & Baker, R. K. (1977). Halothane hepatotoxicity and the reduced derivative, 1,1,1-trifluoro-2-chloroethane. Environmental Health Perspectives, 21, 185–188. [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]
-
Wikipedia. (2023). Lithium aluminium hydride. [Link]
- Pozzi, G., et al. (2004). Perfluorocarbon Soluble Crown Ethers as Phase Transfer Catalysts. Tetrahedron, 60(40), 8827-8835.
-
Stuart, A. M. (2006). Partially fluorinated crown ether derivatives: synthesis, phase transfer catalysis and recycling studies (Doctoral dissertation, University of Leicester). [Link]
-
Słoczyński, J., et al. (2017). Synthesis of allyl-glycidyl ether by the epoxidation of diallyl ether with t-butyl hydroperoxide. Chemical Engineering Communications, 204(3), 324-331. [Link]
-
University of Wisconsin-Madison. (n.d.). The Williamson ether synthesis. [Link]
-
PubChem. (n.d.). 2-Chloro-1,1,2-trifluoroethyl methyl ether. Retrieved from [Link]
-
The Royal Society of Chemistry. (2024). Supplementary information: Terminally fluorinated ether as a solvent for high-performance lithium metal batteries electrolyte. [Link]
-
Zhang, L., et al. (2013). A Novel Approach to Prepare Fluorinated Polyether Glycol Using Phase-Transfer Catalysts. Advanced Materials Research, 634-638, 649-652. [Link]
- Török, G., et al. (2020). A convenient synthesis of aryl 2,2,2-trifluoroethyl sulfides. Journal of Fluorine Chemistry, 230, 109436.
- Fuchter, M. J., & Vvedensky, D. D. (2006). Synthesis and some transformations of 1-chloro-2,2,2-trifluoroethyl isocyanate. Journal of Fluorine Chemistry, 127(10), 1369-1376.
Sources
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- 9. Partially fluorinated crown ether derivatives: synthesis, phase transfer catalysis and recycling studies - ProQuest [proquest.com]
- 10. Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Allyl 2-chloro-1,1,2-trifluoroethyl ether
Welcome to the technical support center for the purification of Allyl 2-chloro-1,1,2-trifluoroethyl ether. This guide is designed for researchers, scientists, and professionals in drug development who are working with this fluorinated ether. Here, you will find troubleshooting advice and frequently asked questions to help you navigate the challenges of purifying this compound from complex reaction mixtures.
Introduction to the Purification of this compound
This compound is commonly synthesized via the Williamson ether synthesis.[1][2][3][4][5] This method, while robust, can lead to a variety of impurities in the crude reaction mixture, including unreacted starting materials, byproducts from side reactions, and residual reagents from the workup. Effective purification is therefore critical to obtaining a final product of high purity for downstream applications.
This guide provides practical, in-depth solutions to common purification challenges, grounded in the principles of organic chemistry.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: Low Yield of Purified Product
Q: I'm getting a very low yield of my target ether after purification. What are the likely causes and how can I improve it?
A: Low yield is a common issue that can stem from several factors throughout the synthesis and purification process. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction: The Williamson ether synthesis may not have gone to completion. This can be due to:
-
Insufficient reaction time or temperature: Ensure the reaction is monitored by an appropriate technique (TLC, GC-MS) until the starting materials are consumed.
-
Ineffective base: The alcohol starting material (2-chloro-1,1,2-trifluoroethanol) must be fully deprotonated to form the alkoxide. A weak base or insufficient equivalents of a strong base will result in a low concentration of the nucleophile.[4][6] Consider using a stronger base like sodium hydride (NaH) if you are currently using a weaker base like sodium hydroxide (NaOH).[3]
-
Poor quality reagents: Ensure your starting materials, especially the allyl halide, are pure and free of inhibitors.
-
-
Side Reactions: The primary competing reaction in a Williamson ether synthesis is E2 elimination, which is favored by sterically hindered substrates and strong, bulky bases.[1][4][7]
-
Choice of reactants: To synthesize an unsymmetrical ether, there are two possible routes. For this compound, reacting the sodium salt of 2-chloro-1,1,2-trifluoroethanol with an allyl halide is generally preferred over using an allyl alkoxide and a halogenated trifluoroethane. This is because primary halides, like allyl halides, are more amenable to SN2 reactions.[2]
-
Temperature control: Higher temperatures can favor the E2 elimination pathway. Running the reaction at the lowest effective temperature can help minimize the formation of alkene byproducts.
-
-
Losses During Workup and Purification:
-
Aqueous Workup: Ensure that the pH of the aqueous layer is appropriate during extraction to minimize the solubility of your product in the aqueous phase. Multiple extractions with a suitable organic solvent will maximize the recovery of your product.
-
Distillation: If you are using fractional distillation, ensure your column is properly insulated and the distillation is performed at an appropriate rate to avoid loss of product. For volatile compounds, using a cooled receiving flask is recommended.
-
Issue 2: Presence of Starting Materials in the Final Product
Q: My final product is contaminated with unreacted allyl halide and/or 2-chloro-1,1,2-trifluoroethanol. How can I remove them?
A: The presence of starting materials after purification indicates an incomplete reaction or inefficient purification. Here are some strategies for their removal:
-
Unreacted 2-chloro-1,1,2-trifluoroethanol:
-
Aqueous Wash: This alcohol has some water solubility. Washing the crude organic layer with water or brine can help remove a significant portion of the unreacted alcohol.[8][9]
-
Basic Wash: A dilute aqueous solution of a base like sodium bicarbonate can deprotonate the alcohol, forming the corresponding salt which is much more soluble in the aqueous phase.[8][10][11] Be cautious, as a strong base could potentially hydrolyze your ether product under harsh conditions.
-
Fractional Distillation: A carefully performed fractional distillation should be effective in separating the ether from the higher-boiling alcohol.[12][13][14]
-
-
Unreacted Allyl Halide:
-
Fractional Distillation: Allyl halides are generally volatile. A fractional distillation should allow for the separation of the lower-boiling allyl halide from your desired ether.[12][13][14]
-
Chemical Scavenging (Advanced): In some cases, a nucleophilic scavenger can be added to the crude mixture to react with the excess alkyl halide, forming a more easily separable compound. This is a more advanced technique and should be approached with caution.
-
Issue 3: Presence of an Alkene Byproduct
Q: I see a significant amount of an alkene byproduct in my NMR/GC-MS. What is it and how do I get rid of it?
A: The alkene is most likely the product of an E2 elimination reaction, a common side reaction in Williamson ether synthesis, especially with secondary or tertiary alkyl halides.[1][4][7] Even with a primary halide like an allyl halide, elimination can occur if a sterically hindered base is used or if the reaction is run at high temperatures.
-
Minimizing Formation:
-
Use a less sterically hindered base.
-
Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate.
-
-
Removal:
-
Fractional Distillation: Alkenes are typically more volatile than the corresponding ether. Careful fractional distillation should allow for their separation.[12][13][14]
-
Chromatography: If distillation is not effective, column chromatography on silica gel can be used to separate the less polar alkene from the more polar ether.
-
Issue 4: Water or Solvent Contamination in the Final Product
Q: My purified ether is wet or contains residual solvent from the workup. How can I dry it effectively?
A: Proper drying of the organic layer before the final purification step (e.g., distillation) is crucial.
-
Brine Wash: Before using a drying agent, wash the organic layer with a saturated aqueous solution of sodium chloride (brine).[8][9] This helps to draw a significant amount of dissolved water out of the organic phase.
-
Choice of Drying Agent:
-
Magnesium Sulfate (MgSO₄): A good, fast-acting, and efficient drying agent for ethers. It is slightly acidic.[15][16]
-
Sodium Sulfate (Na₂SO₄): A neutral drying agent with high capacity, but it is slower than MgSO₄.[15][16]
-
Calcium Chloride (CaCl₂): Should be avoided as it can form adducts with ethers and alcohols.[15]
-
-
Drying Procedure:
-
After the final aqueous wash, transfer the organic layer to a clean, dry flask.
-
Add a small amount of the chosen drying agent and swirl the flask.
-
If the drying agent clumps together, add more until some of it remains free-flowing in the solution.
-
Allow the mixture to stand for at least 15-20 minutes with occasional swirling.
-
Filter the solution to remove the drying agent before proceeding to the final purification step.
-
-
Removal of Residual Solvent:
-
Rotary Evaporation: If the contaminating solvent is volatile (e.g., diethyl ether, dichloromethane), it can be removed under reduced pressure using a rotary evaporator.
-
Fractional Distillation: If the solvent has a boiling point close to your product, a careful fractional distillation will be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the purity of this compound?
A1: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities. The gas chromatogram will show the separation of different components in your sample, and the mass spectrometer will provide information about their molecular weight and fragmentation patterns, aiding in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the allyl group and the proton on the trifluoroethyl moiety. The presence of impurity peaks can be used to assess purity.
-
¹⁹F NMR: This is a very sensitive technique for fluorinated compounds and can provide valuable information about the purity of your product.
-
¹³C NMR: Can be used to confirm the carbon skeleton of your product and identify any carbon-containing impurities.
-
Q2: What are the key safety precautions I should take when handling this compound?
A2: Halogenated ethers should be handled with care.[17][18] Always consult the Safety Data Sheet (SDS) for the specific compound you are working with. General safety precautions include:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE): This includes safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Ethers can form explosive peroxides upon storage, especially when exposed to air and light. [19] Store in a tightly sealed container in a cool, dark place. Periodically test for the presence of peroxides.
Q3: How should I properly store purified this compound?
A3: To maintain the purity and stability of your product:
-
Container: Store in a tightly sealed, amber glass bottle to protect it from light.
-
Atmosphere: If possible, store under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation.
-
Temperature: Store in a cool, dry, and well-ventilated area away from heat sources.
Experimental Protocols
General Aqueous Workup Protocol
This protocol is a general guideline for the workup of a Williamson ether synthesis reaction mixture.
-
Quenching the Reaction: Cool the reaction mixture to room temperature. Slowly and carefully add water to quench any unreacted base.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) and shake vigorously, venting frequently. Allow the layers to separate.
-
Aqueous Washes:
-
Drain the aqueous layer.
-
Wash the organic layer sequentially with:
-
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry over an anhydrous drying agent (e.g., MgSO₄).[15][16]
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Fractional Distillation Protocol
This protocol outlines the general steps for purifying the crude ether by fractional distillation.
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Charging the Flask: Add the crude ether to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Heating: Gently heat the distillation flask.
-
Collecting Fractions:
-
Collect the initial fraction, which will likely be any low-boiling impurities.
-
As the temperature stabilizes at the boiling point of your product, switch to a clean receiving flask to collect the pure ether.
-
Monitor the temperature throughout the distillation. A stable boiling point indicates a pure compound.
-
-
Completion: Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the distillation flask.
Visualizations
Logical Workflow for Troubleshooting Low Product Yield
Caption: A flowchart for diagnosing and resolving low product yield.
Purification Workflow Diagram
Caption: A comprehensive workflow for the purification of the target ether.
References
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Nucleophilic Substitution: The Synthesis of 4-Methylphenoxyacetic Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
Scribd. (n.d.). Drying Agents. Retrieved from [Link]
-
Reddit. (2022, January 8). Best way to remove Allyl Alcohol from reaction mixture. r/Chempros. Retrieved from [Link]
-
Quora. (2018, October 29). What is a dry Ethereal solution? How is it prepared? Retrieved from [Link]
-
ResearchGate. (2021, December 12). Drying agents. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Drying Methods. Department of Chemistry. Retrieved from [Link]
-
MIT Digital Lab Techniques Manual. (2010, February 4). Reaction Work-Up I [Video]. YouTube. Retrieved from [Link]
-
Reddit. (2022, December 15). What is the best drying agent for Diethyl ether? r/OrganicChemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chegg.com. (2019, April 10). Solved Why did you wash the ether solution with sodium. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Allyl Ethers. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
PubMed. (n.d.). A fluorous-phase strategy for improving separation efficiency in organic synthesis. Retrieved from [Link]
-
Concordia University. (n.d.). ISOFLURANE SAFETY GUIDELINES. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Occupational Hazards of Halogenated Volatile Anesthetics and their Prevention: Review of the Literature. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (2014, March 27). Can anyone suggest how to remove peroxide from allyl alcohol? Retrieved from [Link]
-
University of Edinburgh. (2010, July 19). Ethers - Handling and control of exposure. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER: A USEFUL INTERMEDIATE IN THE SYNTHESIS OF Z-UNSATURATED N-METHOXY-N-METHYLAMIDES. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthetic applications of fluorous solid-phase extraction (F-SPE). Retrieved from [Link]
-
ResearchGate. (2025, August 5). Practice of Fluorous Biphase Chemistry: Convenient Synthesis of Novel Fluorophilic Ethers via a Mitsunobu Reaction. Retrieved from [Link]
-
YouTube. (2021, December 16). How to Synthesize Ethers via the Williamson Ether Synthesis [Video]. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (n.d.). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Anesthetic Gases: Guidelines for Workplace Exposures. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Fluorous Methods for Synthesis and Separation of Organic Molecules. Retrieved from [Link]
-
Société Chimique de France. (n.d.). A bird's eye view of fluorous reaction and separation techniques. Retrieved from [Link]
-
Maratek. (2021, April 13). What is the Fractional Distillation Process in Solvent Recovery? Retrieved from [Link]
-
University of Rochester. (n.d.). Purification: Fractional Distillation. Department of Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of chloromethyl 2,2,2-trifluoro-1-(trifluoromethyl) ethyl ether.
- Google Patents. (n.d.). Process for preparing allyl chloride.
-
YouTube. (2008, March 1). Fractional distillation [Video]. Retrieved from [Link]
-
INDOFINE Chemical Company. (n.d.). This compound | 380-44-9. Retrieved from [Link]
-
Wikipedia. (n.d.). Halogenated ether. Retrieved from [Link]
-
LearnStalk Chemistry. (2025, September 10). Fractional Distillation [Video]. YouTube. Retrieved from [Link]
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Preventing polymerization of "Allyl 2-chloro-1,1,2-trifluoroethyl ether" during storage
Technical Support Center: Allyl 2-chloro-1,1,2-trifluoroethyl ether
Guide ID: ACTE-TSG-001 Version: 1.0 Last Updated: January 17, 2026
Introduction: Understanding the Instability of this compound
This compound (CAS 380-44-9) is a valuable fluorinated building block in pharmaceutical and materials science research.[1][2] However, its molecular structure contains two key reactive moieties that present significant storage challenges: an allyl group and an ether linkage .
-
The allyl group (–CH₂–CH=CH₂) possesses a weakly bonded allylic hydrogen.[3][4] This site is susceptible to abstraction, forming a resonance-stabilized allylic radical that can initiate a rapid, often exothermic, free-radical polymerization.[5][6]
-
The ether linkage (–C–O–C–) is prone to autoxidation in the presence of atmospheric oxygen, a process accelerated by light and heat.[7][8] This reaction forms unstable and potentially explosive peroxide compounds.[9][10]
While the fluorinated portion of the molecule imparts significant thermal and chemical stability, it does not mitigate the inherent reactivity of these two functional groups.[11][12] This guide provides researchers with a comprehensive set of frequently asked questions and troubleshooting protocols to ensure the safe storage and handling of this monomer, preserving its integrity for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for the degradation of this compound during storage?
There are two primary degradation pathways that can occur, often concurrently:
-
Free-Radical Polymerization: Initiated by energy sources like heat, UV light, or the presence of radical-forming impurities, this process converts the liquid monomer into viscous oligomers or a solid polymer. The reaction is self-propagating and can accelerate, leading to a "runaway" reaction.[13] The allylic C-H bond is the typical initiation site.[3]
-
Peroxide Formation: Like many ethers, this compound can react with atmospheric oxygen to form hydroperoxides and peroxides at the carbon atom adjacent to the ether oxygen.[8][9] These peroxides are hazardous because they can detonate when subjected to heat, shock, or friction.[7] Their presence can also catalyze unwanted polymerization.
Q2: What are the visible signs of polymerization or degradation?
You should immediately quarantine the material and consult your institution's Environmental Health & Safety (EHS) office if you observe any of the following:
-
Increased Viscosity: The liquid becomes noticeably thicker or more syrupy than a fresh sample.
-
Haze or Turbidity: The clear liquid appears cloudy or hazy.
-
Precipitate/Solid Formation: The appearance of solid particles, crystals, or a complete solidification of the material.
-
Stuck Container Cap: Crystalline peroxides can form in the threads of a container cap. If the cap is stuck, do not attempt to force it open, as the friction could cause an explosion.[8]
Q3: What is the fundamental mechanism of polymerization for this compound?
The polymerization proceeds via a free-radical chain reaction. The process can be visualized as a sequence of initiation, propagation, and termination steps. Inhibitors function by intercepting the radical species to terminate the chain reaction prematurely.
Caption: Free-radical polymerization mechanism and the role of inhibitors.
Q4: What are the ideal storage conditions to prevent polymerization?
Proper storage is the most critical factor in preventing polymerization. Adherence to these conditions minimizes the energy input required to initiate radical formation.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool location, typically 2-8 °C .[14] | Reduces the rate of chemical reactions, including peroxide formation and thermal polymerization.[15] |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon). | Displaces oxygen, which is essential for peroxide formation.[16] Note: This is only for uninhibited ethers. Some phenolic inhibitors require trace oxygen to be effective.[15][16] |
| Light | Store in an opaque or amber glass container in a dark location.[8][9] | Prevents UV light from initiating free-radical formation. |
| Container | Use the original manufacturer's container with a tight-fitting cap. Ensure it is air-impermeable.[16] | Prevents leakage of vapors and entry of air/moisture. |
| Inventory | Purchase the smallest quantity necessary for short-term use. Label containers with "Date Received" and "Date Opened".[8][9] | Minimizes the duration of storage and allows for tracking of chemical age. |
Q5: Should I use a polymerization inhibitor? Which one is recommended?
Yes, for long-term storage or after opening the original container, adding an inhibitor is highly recommended. The choice of inhibitor depends on the intended application and required purity.
| Inhibitor | Common Abbreviation | Typical Concentration | Mechanism of Action |
| Butylated hydroxytoluene | BHT | 50 - 200 ppm | Phenolic radical scavenger; donates a hydrogen atom to terminate growing polymer chains.[17] |
| 4-Methoxyphenol | MEHQ | 100 - 500 ppm | Phenolic radical scavenger, similar to BHT. Often requires trace oxygen for maximum efficiency.[17] |
| Hydroquinone | HQ | 100 - 1000 ppm | Highly effective phenolic inhibitor, but can be more difficult to remove prior to use.[17] |
| Phenothiazine | PTZ | 100 - 500 ppm | Acts via an aminoxyl radical intermediate to terminate polymerization chains.[17] |
Note: Inhibitors are consumed over time. Their effectiveness is finite and is reduced by exposure to high temperatures.[15]
Troubleshooting and Experimental Protocols
Troubleshooting Flowchart for Suspected Polymerization
If you have any doubts about the quality of your stored this compound, follow this logical workflow.
Sources
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- 5. researchgate.net [researchgate.net]
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- 17. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Allylation Reactions with Allyl 2-chloro-1,1,2-trifluoroethyl ether
Welcome to the technical support guide for Allyl 2-chloro-1,1,2-trifluoroethyl ether (CAS 380-44-9)[1][2][3][4]. This document is designed for researchers, chemists, and drug development professionals seeking to leverage this unique reagent for the introduction of the allyl-OCHF-CF₂- moiety. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the chemical principles at play.
Part 1: Core Reagent Profile & FAQs
This section addresses the most common initial questions regarding the handling, properties, and general use of this compound.
Q1: What are the key structural features of this reagent and how do they influence its reactivity?
Answer: this compound is an electrophilic allylating agent with unique characteristics derived from its fluorinated tail.
-
Electrophilic Center: The primary site of reaction is the carbon atom bonded to the chlorine. The strong electron-withdrawing effects of the adjacent fluorine atoms (-I effect) increase the partial positive charge on this carbon, making it highly susceptible to nucleophilic attack.
-
Leaving Group: The chlorine atom serves as the leaving group. Its departure is facilitated by the electronic stabilization provided by the fluorines.
-
Allyl Group: The allyl moiety is the functional group transferred to the nucleophile. Its double bond offers a rich handle for further synthetic transformations after the initial allylation is complete[5].
-
Ether Linkage: The ether bond is generally stable under the nucleophilic conditions used for allylation.
Q2: What is the primary mechanism for allylation with this reagent?
Answer: The reaction typically proceeds via a bimolecular nucleophilic substitution (S_N_2) mechanism. A nucleophile attacks the electrophilic carbon bearing the chlorine atom, displacing it and forming a new carbon-nucleophile or heteroatom-nucleophile bond. The stereochemistry at the reaction center is inverted during this process.
-
Cause 1: Inactive Nucleophile. If your nucleophile requires deprotonation (e.g., an alcohol or phenol), the base may be too weak or the conditions may not be anhydrous. Water can quench strong bases like NaH.
-
Solution: For alcohols, use a strong base like sodium hydride (NaH) in an anhydrous solvent like THF. For phenols or thiols, ensure your carbonate base is finely powdered and dry. Consider cesium carbonate, which is more soluble and often more effective.
-
-
Cause 2: Insufficiently Forcing Conditions. The S_N_2 reaction has an activation energy barrier. While the fluorinated ether is reactive, some nucleophiles are weak and require more energy.
-
Solution: Gradually increase the reaction temperature. Monitor the reaction by TLC every hour to check for product formation versus starting material decomposition. Switching from a solvent like THF to a more polar aprotic solvent like DMF can significantly accelerate S_N_2 reactions.
-
-
Cause 3: Reagent Degradation. Like many halogenated compounds, the allylating agent can degrade over time, especially if exposed to moisture.
-
Solution: Check the purity of the reagent before use, particularly if the bottle is old. A simple ¹H or ¹⁹F NMR can confirm its integrity.
-
Problem: Significant Side Product Formation
Q: I'm observing an unknown impurity in my crude reaction mixture, leading to low yields and difficult purification. What could this be?
Answer: The most probable side reaction is elimination, particularly if you are using a strong, sterically hindered base.
-
Plausible Side Reaction: E2 Elimination. If a strong base is used (e.g., t-BuOK, or even LDA if used for a C-nucleophile), it can abstract the proton on the carbon bearing the chlorine (the α-proton). This is followed by the elimination of the chloride ion to form an allyl 1,2-difluorovinyl ether .
-
Mechanism: Base abstracts the α-proton, and the electron pair forms a C=C double bond, ejecting the chloride leaving group in a concerted step.
-
How to Mitigate:
-
Use a Weaker Base: If possible, use a milder base like K₂CO₃ instead of an alkoxide or hydride.
-
Use a "Softer" Nucleophile: Soft nucleophiles (like thiols or iodides) favor substitution over elimination.
-
Control Temperature: Elimination reactions often have a higher activation energy than substitution and are more favored at higher temperatures. Running the reaction at the lowest effective temperature can improve the S_N_2/E2 ratio.
-
-
Part 3: Experimental Protocols & Data
General Protocol for O-Allylation of a Phenol
This protocol provides a robust, self-validating starting point for the allylation of a generic phenolic substrate.
1. Reagent & Glassware Preparation:
- Dry all glassware in an oven (120 °C) overnight and cool under a stream of dry nitrogen or argon.
- Ensure solvents (e.g., DMF) are anhydrous.
- Finely grind the potassium carbonate (K₂CO₃) with a mortar and pestle to maximize surface area.
2. Reaction Setup:
- To a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add the phenol (1.0 eq.) and potassium carbonate (2.0 eq.).
- Add anhydrous DMF (to make a ~0.5 M solution with respect to the phenol).
- Stir the resulting suspension at room temperature for 15 minutes.
3. Addition of Allylating Agent:
- Add This compound (1.2 eq.) dropwise via syringe.
- Heat the reaction mixture to 60 °C using an oil bath.
4. Reaction Monitoring (Self-Validation):
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
- Prepare three lanes on your TLC plate: starting phenol, co-spot (starting material + reaction mixture), and reaction mixture.
- The reaction is complete when the starting phenol spot has been completely consumed. This typically takes 4-12 hours.
5. Workup & Purification:
- Cool the reaction mixture to room temperature.
- Pour the mixture into a separatory funnel containing water and ethyl acetate.
- Extract the aqueous layer three times with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Purification Strategy Decision Tree
Fluorinated compounds can sometimes exhibit different polarity profiles than their non-fluorinated analogs. This can complicate purification.
References
-
Duran, J., Mateos, J., Moyano, A., & Companyó, X. (2023). Catalytic asymmetric defluorinative allylation of silyl enol ethers. PubMed Central. [Link]
-
Duran, J., Mateos, J., Moyano, A., & Companyó, X. (2023). Catalytic Asymmetric Defluorinative Allylation of Silyl Enol Ethers. ChemRxiv. [Link]
-
Zemtsov, A. A., Levin, V. V., & Dilman, A. D. (2022). Allylic substitution reactions with fluorinated nucleophiles. Coordination Chemistry Reviews. [Link]
-
Duran, J., Mateos, J., Moyano, A., & Companyó, X. (2023). Catalytic Asymmetric Defluorinative Allylation of Silyl Enol Ethers. ResearchGate. [Link]
-
Organic Chemistry Portal. Synthesis of allyl chlorides. Organic-Chemistry.org. [Link]
-
Ameduri, B., et al. (2018). Fluoroalkyl allyl ethers: Useful building blocks for the synthesis of environmentally safer fluorinated multiblock molecules. ResearchGate. [Link]
-
INDOFINE Chemical Company. This compound. INDOFINE Chemical Company. [Link]
-
Alachem Co., Ltd. This compound. Alachem. [Link]
-
Walsh, P. J., et al. (2021). Transition-metal-free allylation of 2-azaallyls with allyl ethers through polar and radical mechanisms. NSF Public Access Repository. [Link]
-
Organic Syntheses Procedure. 1-benzyloxymethoxy-1-hexyne. Organic Syntheses. [Link]
-
SACTG | King-Pharm. 2-CHLORO-1,1,2-TRIFLUOROETHYL ALLYL ETHER. Chemsigma. [Link]
-
CP Lab Safety. This compound, 95% Purity. CP Lab Safety. [Link]
-
Yus, M., et al. (2001). Aliphatic Organolithiums by Fluorine—Lithium Exchange: n-Octyllithium. ResearchGate. [Link]
-
PubChem. 2-Chloro-1,1,2-trifluoroethyl methyl ether. National Center for Biotechnology Information. [Link]
-
Umemoto, T. (1996). Electrophilic Perfluoroalkylating Agents. Chemical Reviews. [Link]
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- 4. 380-44-9 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 5. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
Technical Support Center: Characterization of Allyl 2-chloro-1,1,2-trifluoroethyl ether
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for Allyl 2-chloro-1,1,2-trifluoroethyl ether (CAS No. 380-44-9). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the characterization of this fluorinated ether. We provide field-proven insights and troubleshooting protocols to ensure the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary characteristics?
This compound is a halogenated ether with the chemical formula C₅H₆ClF₃O and a molecular weight of approximately 174.55 g/mol .[1][2][3] It combines the structural features of an allyl group (CH₂=CHCH₂–), known for its reactivity, and a chloro-trifluoroethyl moiety, which imparts properties typical of fluorinated compounds.[4][5] Its boiling point is reported to be around 109.2°C.[6] This volatility makes it suitable for analysis by gas chromatography.
Q2: What are the most critical analytical techniques for characterizing this compound?
A multi-technique approach is essential for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F): This is the most powerful tool for definitive structure elucidation. ¹⁹F NMR is particularly crucial for confirming the fluorine environment.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing purity, identifying volatile impurities, and confirming the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the C=C of the allyl group, the C-O-C ether linkage, and C-halogen bonds.
Q3: What are the known stability and storage concerns for this molecule?
As a halogenated ether containing an allyl group, there are two primary concerns:
-
Peroxide Formation: Like many ethers, it may form explosive peroxides over time, especially when exposed to air and light. Containers should be dated upon receipt and opening.[8] Store in airtight, dark containers in a cool, dry place.[8][9]
-
Allyl Group Reactivity: The allyl group can be prone to polymerization, especially in the presence of certain catalysts or initiators, and isomerization under basic conditions.[5][10] It should be stored away from strong acids, bases, and oxidizing agents.[9]
Q4: Why is ¹⁹F NMR particularly important for this molecule?
The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive technique comparable to ¹H NMR.[11][12] Its key advantages for this specific molecule are:
-
Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, spanning a range of about 800 ppm.[11] This allows for clear separation of signals from the -CF₂- and -CHFCl groups.
-
Structural Confirmation: It directly confirms the presence and connectivity of fluorine atoms in the molecule, which is difficult to achieve with other techniques.[7]
-
Coupling Information: Spin-spin coupling between fluorine atoms (¹⁹F-¹⁹F) and between fluorine and hydrogen atoms (¹⁹F-¹H) provides valuable information about the molecular backbone.[11]
Troubleshooting Guide: Gas Chromatography (GC) & GC-MS Analysis
Gas chromatography is the primary method for assessing the purity of volatile compounds like this compound. However, its structure presents unique challenges.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Q: My main peak for the ether is tailing significantly. What is the cause and how do I fix it?
A: Peak tailing is typically caused by active sites in the GC system that interact with the analyte. For this molecule, the ether oxygen and polarized C-F/C-Cl bonds can lead to unwanted interactions.
-
Causality: Active sites, such as exposed silanols in the inlet liner or on the column head, can form hydrogen bonds with the ether oxygen. Acidic or basic sites can also interact with the molecule. Contamination in the inlet can also be a source of activity.[13][14]
-
Troubleshooting Protocol:
-
Inlet Maintenance: Deactivate the inlet by cleaning it and replacing the liner with a fresh, high-quality deactivated liner. If the problem persists, consider using a liner with deactivated glass wool to aid in volatilization without introducing activity.[15][16]
-
Column Conditioning: Trim the first 10-15 cm from the inlet side of the column to remove accumulated non-volatile residues and active sites. Re-condition the column according to the manufacturer's instructions.[13]
-
Check for Leaks: Air leaks can damage the stationary phase and create active sites. Perform a leak check of the system from the injector to the detector.[13][14]
-
Q: My peak is fronting. What does this indicate?
A: Peak fronting is less common and usually points to column overload or an incompatible solvent/analyte interaction.
-
Causality: Injecting too much sample can saturate the stationary phase at the front of the column, causing molecules to travel faster than the main band.[15] It can also occur if the initial oven temperature is too low for the solvent, causing it to condense and flood the column inlet.
-
Troubleshooting Protocol:
-
Reduce Concentration: Dilute your sample and re-inject.
-
Increase Split Ratio: If using split injection, increase the split ratio to reduce the amount of sample reaching the column.[17]
-
Adjust Temperatures: Ensure the inlet temperature is sufficient for rapid volatilization (~200-250°C is a good starting point) and that the initial oven temperature is appropriate for the solvent used.
-
Problem 2: Extra or Unexpected Peaks
Q: I am seeing small, unexpected peaks in my chromatogram. Are these impurities or artifacts?
A: These could be synthetic impurities, degradation products, or system contaminants. A systematic approach is needed to identify the source.
-
Causality & Identification:
-
Synthetic Impurities: Could include starting materials like allyl alcohol or a halogenated ethane precursor, or byproducts. 2-Chloro-1,1,1-trifluoroethane is a known intermediate in the synthesis of the anesthetic halothane, a structurally related compound.[18][19]
-
Thermal Degradation: The compound may degrade in a hot GC inlet. The C-Cl bond is generally weaker than the C-F bonds, and elimination reactions are possible. Break down in the inlet is a common issue for thermally labile analytes.[16]
-
System Contamination: "Ghost peaks" can arise from septum bleed, previous injections (carryover), or contaminated carrier gas.[13][14]
-
-
Troubleshooting Workflow:
Caption: GC-MS Troubleshooting Workflow for Extra Peaks.
Data Summary: Expected GC-MS Results
| Parameter | Expected Result | Rationale & Notes |
| Molecular Ion (M⁺) | m/z 174 & 176 | Expect to see two peaks due to the chlorine isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio. The molecular ion may be weak due to the compound's structure. |
| Key Fragments | Fragments from loss of Cl, allyl group (C₃H₅), or cleavage of the C-O bond. | Expect to see fragments corresponding to [M-Cl]⁺ (m/z 139) and the allyl cation [C₃H₅]⁺ (m/z 41). Cleavage of the ether bond can also lead to characteristic fragments. |
| Elution Profile | Single, sharp peak | In a pure sample on a suitable column (e.g., 5% phenyl-methylpolysiloxane), a symmetrical peak should be observed. |
Troubleshooting Guide: NMR Spectroscopy
NMR is indispensable for structural verification. Misinterpretation of spectra is a common challenge, especially with complex spin systems involving fluorine.
Problem 1: Complex or Uninterpretable ¹⁹F NMR Spectrum
Q: The ¹⁹F NMR spectrum is very complex with many overlapping multiplets. How can I simplify it?
A: The complexity arises from ¹⁹F-¹⁹F and ¹⁹F-¹H couplings.[11] The chemical environment of the two fluorine centers is distinct, leading to a complex pattern.
-
Causality: The -CF₂- group and the -CHFCl group will couple to each other. Additionally, the proton on the -CHFCl group will couple to the adjacent -CF₂- group. Long-range couplings may also be observed.[11]
-
Troubleshooting Protocol:
-
Proton Decoupling: Acquire a ¹⁹F{¹H} spectrum (proton-decoupled ¹⁹F NMR). This will remove all ¹⁹F-¹H couplings, simplifying the multiplets to only show the ¹⁹F-¹⁹F coupling. This is the most effective first step.
-
2D NMR Experiments: If the decoupled spectrum is still ambiguous, perform a 2D ¹⁹F-¹⁹F COSY experiment. This will show which fluorine signals are coupled to each other, helping to assign the spin system.
-
Check Solvent: ¹⁹F chemical shifts are highly sensitive to the solvent.[12][20] Ensure you are using a standard, deuterated solvent (like CDCl₃) and compare your results to any available reference data. Inconsistent solvent use can lead to significant shifts that complicate comparisons.[20]
-
Problem 2: Incorrect Signal Assignment in ¹H NMR
Q: I'm having trouble assigning the proton signals, especially the one on the chloro-fluoro-ethyl group.
A: The proton on the chiral center (-CHFCl) will be a complex multiplet due to coupling with both the geminal fluorine and the vicinal fluorine atoms of the -CF₂- group.
-
Causality & Expected Spectrum: The spectrum can be broken down into two regions: the allyl group and the ethyl ether proton.
-
Allyl Group: Expect three distinct signals:
-
A multiplet around 5.8-6.0 ppm for the internal vinyl proton (-CH=).
-
Two multiplets around 5.2-5.4 ppm for the terminal vinyl protons (=CH₂).
-
A doublet of triplets around 4.0 ppm for the allylic protons (-O-CH₂-).[21]
-
-
-CHFCl Proton: This will be the most complex signal. It will be split into a doublet by the geminal fluorine (²JHF) and then into a triplet by the two vicinal fluorine atoms (³JHF). The resulting pattern will be a complex "doublet of triplets". Coupling constants for ²JHF can be large (up to ~50 Hz).[11]
-
-
Structure-Spectrum Correlation Diagram:
Caption: Logical map for NMR signal assignments.
Data Summary: Expected NMR & IR Data
| Technique | Parameter | Expected Observation | Rationale |
| ¹H NMR | Chemical Shift (δ) | ~5.8-6.0 (m, 1H), ~5.2-5.4 (m, 2H), ~4.0 (dt, 2H), complex multiplet (1H) | Signals correspond to the allyl group protons and the single proton on the ethyl chain, respectively.[21] |
| ¹³C NMR | Number of Signals | 5 distinct signals | The molecule has 5 chemically non-equivalent carbon atoms. |
| ¹⁹F NMR | Chemical Shift (δ) | Two distinct multiplets | The -CF₂- and -CHFCl groups are in different chemical environments. Trifluoromethyl groups typically appear between -50 to -70 ppm, while other fluoroalkane groups are found in different regions.[11] |
| IR Spectroscopy | Key Peaks (cm⁻¹) | ~3080 (C-H, alkene), ~1645 (C=C, alkene), ~1100-1250 (C-O & C-F stretch), ~650-800 (C-Cl stretch) | These peaks are characteristic of the functional groups present in the molecule. The C-F stretching region is often strong and complex.[22] |
Handling and Storage Protocol
Proper handling is critical to ensure user safety and maintain the chemical integrity of this compound.
Step-by-Step Handling Procedure
-
Risk Assessment: Before use, conduct a thorough risk assessment. This compound is volatile and contains reactive functional groups.[9]
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[9]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical splash goggles. A face shield is recommended if there is a significant splash risk.[9]
-
Hand Protection: Use chemically resistant gloves. Consult the manufacturer's compatibility chart for the specific glove material. Double-gloving is a prudent measure.[9]
-
Body Protection: Wear a flame-resistant lab coat at all times.
-
-
Storage:
-
Peroxide Check: For containers that have been opened and stored for an extended period, it is advisable to test for the presence of peroxides using appropriate indicator strips before concentrating the material (e.g., by rotary evaporation).[8]
References
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]
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McCord, J. P., et al. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. ACS Publications. Retrieved from [Link]
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Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. Retrieved from [Link]
-
ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]
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PubChem. (n.d.). Halothane. National Institutes of Health. Retrieved from [Link]
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Restek. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]
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Alachem Co., Ltd. (n.d.). 380-44-9 | this compound. Retrieved from [Link]
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INDOFINE Chemical Company. (n.d.). This compound | 380-44-9. Retrieved from [Link]
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University of Colorado Colorado Springs. (n.d.). Handling and Storage of Hazardous Materials. Retrieved from [Link]
-
Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
-
AHH Chemical Co., Ltd. (n.d.). 380-44-9 2-CHLORO-1,1,2-TRIFLUOROETHYL ALLYL ETHER. Retrieved from [Link]
-
Wikipedia. (n.d.). Halothane. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Wikipedia. (n.d.). Halogenated ether. Retrieved from [Link]
-
University of California, Riverside. (n.d.). Safe Handling and Storage of Chemicals. Environmental Health & Safety. Retrieved from [Link]
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National Analytical Corporation. (n.d.). This compound 95% - Cas No: 380-44-9. Retrieved from [Link]
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Shimadzu. (2022). GC troubleshooting guide Shimadzu FINAL. Retrieved from [Link]
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ResearchGate. (n.d.). Infrared absorption spectra for desflurane, enflurane and halothane.... Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structure of inhaled anesthetics. Halothane is an alkane, a.... Retrieved from [Link]
-
National Analytical Corporation. (n.d.). This compound 95%. Retrieved from [Link]
-
IARC Publications. (n.d.). 2-CHLORO-1,1,1-TRIFLUOROETHANE 1. Exposure Data 2. Studies of Cancer in Humans 3. Studies of Cancer in Experimental Animals. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups. Retrieved from [Link]
-
Argonne National Laboratory. (2023). Terminally Fluorinated Glycol Ether Electrolyte for Lithium Metal Batteries. Retrieved from [Link]
-
ResearchGate. (n.d.). Terminally fluorinated ether as a solvent for high-performance lithium metal battery electrolyte. Retrieved from [Link]
-
IARC. (1986). 2-Chloro-1,1,1-Trifluoroethane (IARC Summary & Evaluation, Volume 41). Retrieved from [Link]
-
Wikipedia. (n.d.). Allyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). Allyl chloroformate. National Institutes of Health. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Allyl-2-(2-chloroethoxy)benzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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Technical Support Center: Managing Moisture Sensitivity in "Allyl 2-chloro-1,1,2-trifluoroethyl ether" Reactions
Welcome to the technical support guide for "Allyl 2-chloro-1,1,2-trifluoroethyl ether." This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the moisture sensitivity of this versatile reagent. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Introduction: The Challenge of Moisture
This compound is a valuable building block in organic synthesis. However, its utility is intrinsically linked to its reactivity, which also makes it susceptible to hydrolysis. The presence of even trace amounts of water can lead to the decomposition of the ether, generating undesirable byproducts and significantly impacting reaction yields and purity. This guide will equip you with the knowledge and techniques to effectively manage moisture and achieve reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of moisture contamination in my reaction?
A1: Several indicators can point to the presence of excess moisture:
-
Inconsistent Reaction Yields: If you observe significant variability in your product yield between batches, moisture contamination is a likely culprit.
-
Formation of Side Products: The appearance of unexpected peaks in your analytical data (e.g., NMR, GC-MS) can indicate the formation of hydrolysis byproducts.
-
Failed Reactions: In severe cases, the reaction may not proceed to completion or may fail to initiate altogether.
-
Visual Cues: While not always apparent, cloudiness or the formation of an insoluble precipitate in your reaction mixture can sometimes indicate the presence of water-induced side reactions.
Q2: How can I definitively quantify the water content in my solvents and reagents?
A2: The most reliable method for determining trace amounts of water is Karl Fischer titration .[1][2][3] This technique is highly specific to water and can provide accurate measurements even at the parts-per-million (ppm) level.[4] Both volumetric and coulometric Karl Fischer methods are available, with the coulometric method being particularly suited for very low water content.[4]
Q3: What are the best practices for drying solvents for use with this compound?
A3: The choice of drying method depends on the solvent and the required level of dryness.
-
Azeotropic Distillation: For some solvents, distilling with a compound that forms a low-boiling azeotrope with water is an effective drying method.[5]
-
Drying Agents: Using desiccants is a common and effective approach.[6] The choice of drying agent is critical and depends on the solvent's properties.
| Drying Agent | Suitable Solvents | Considerations |
| Molecular Sieves (3Å or 4Å) | Ethers, hydrocarbons, halogenated solvents, aprotic polar solvents | Must be activated (heated under vacuum) before use. Very effective for achieving low water content.[7][8] |
| Calcium Hydride (CaH₂) | Ethers, hydrocarbons | Reacts with water to produce hydrogen gas; handle with care. Not suitable for protic solvents.[7][9] |
| Sodium/Benzophenone | Ethers, hydrocarbons | Forms a deep blue or purple ketyl radical in the absence of water, serving as a visual indicator of dryness. Requires careful handling due to the reactivity of sodium metal.[8] |
| Activated Alumina | Ethers, hydrocarbons | Can be used in a column to dry solvents as they are dispensed.[7] |
Q4: How should I dry my glassware to ensure it is free of moisture?
A4: Adsorbed water on the surface of glassware can be a significant source of contamination.[10][11]
-
Oven Drying: Heating glassware in an oven at a temperature above 100°C (typically 120-150°C) for several hours or overnight is a standard and effective method.[10][12][13]
-
Flame Drying: For more rigorous applications, flame drying under a stream of inert gas can be used. This should be done with caution and only on appropriate borosilicate glassware.[13]
After drying, it is crucial to cool the glassware under a stream of dry, inert gas (like nitrogen or argon) or in a desiccator to prevent re-adsorption of atmospheric moisture.[10]
Troubleshooting Guide
This section addresses common problems encountered when working with this compound and provides a logical approach to resolving them.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Moisture Contamination of Solvents | 1. Verify Solvent Dryness: Use Karl Fischer titration to measure the water content of your solvent.[1][2][3] 2. Re-dry Solvents: If the water content is too high, re-dry the solvent using an appropriate method (see FAQ 3).[5][6] 3. Use Freshly Opened Solvents: Whenever possible, use a new, sealed bottle of anhydrous solvent. |
| Moisture from Glassware | 1. Ensure Proper Drying: Confirm that your glassware was dried using one of the recommended methods (see FAQ 4).[10][12][13] 2. Assemble Hot: If possible, assemble your reaction apparatus while the glassware is still hot and immediately place it under an inert atmosphere.[10] |
| Atmospheric Moisture | 1. Inert Atmosphere Technique: Ensure your reaction is set up under a positive pressure of a dry, inert gas like nitrogen or argon.[12][14][15] 2. Check for Leaks: Inspect all joints and septa for potential leaks that could allow atmospheric moisture to enter the system. |
| Degraded Reagent | 1. Check Reagent Quality: If the bottle of this compound has been opened previously, it may have been exposed to moisture. Consider using a fresh bottle. 2. Proper Storage: Store the reagent in a cool, dry place, tightly sealed, and preferably under an inert atmosphere.[16][17] |
Problem 2: Formation of Unidentified Byproducts
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of the Ether | 1. Identify Byproducts: Attempt to identify the byproducts using analytical techniques such as GC-MS or NMR. The presence of allyl alcohol or 2-chloro-1,1,2-trifluoroethanol would strongly suggest hydrolysis. 2. Implement Rigorous Anhydrous Techniques: Re-evaluate and improve all aspects of your anhydrous technique, from solvent and glassware drying to maintaining an inert atmosphere.[12][14][15] |
| Reaction with Impurities in Starting Materials | 1. Purify Starting Materials: If possible, purify your other starting materials to remove any potential impurities that could be reacting with the ether. 2. Check Supplier Specifications: Review the certificate of analysis for all reagents to be aware of any potential impurities. |
Experimental Protocols
Protocol 1: Setting up a Reaction Under Inert Atmosphere using a Schlenk Line
A Schlenk line is a standard piece of equipment for handling air- and moisture-sensitive compounds.[12][15] It consists of a dual manifold with one line connected to a source of dry, inert gas and the other to a vacuum pump.
Steps:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under vacuum or a stream of inert gas.[10][12][13]
-
Assembly: Assemble the reaction flask and any other necessary glassware (e.g., condenser, addition funnel) and connect it to the Schlenk line via flexible tubing.[18]
-
Purging the System: Evacuate the air from the flask using the vacuum line, and then backfill with the inert gas. Repeat this "vacuum-backfill" cycle at least three times to ensure the removal of atmospheric gases and moisture.[11][18]
-
Adding Reagents:
-
Liquids: Use a dry syringe to transfer anhydrous solvents and liquid reagents through a rubber septum.[10][13] Flush the syringe with inert gas before and after the transfer.
-
Solids: Add solid reagents under a positive flow of inert gas to prevent the ingress of air.[15] For highly sensitive solids, a glove box is recommended for weighing and transfer.[11][13]
-
-
Running the Reaction: Maintain a slight positive pressure of the inert gas throughout the reaction. This can be monitored with an oil bubbler attached to the inert gas outlet of the Schlenk line.[19][20]
Protocol 2: Karl Fischer Titration for Solvent Water Content
This is a general outline. Always refer to the specific instructions for your Karl Fischer titrator.
Steps:
-
Prepare the Titrator: Ensure the titration vessel is clean, dry, and filled with the appropriate Karl Fischer reagent.
-
Pre-titration: Run a pre-titration to neutralize any residual moisture in the solvent within the titration cell.
-
Sample Introduction: Using a dry syringe, carefully inject a known volume or weight of the solvent to be tested into the titration cell.
-
Titration: The instrument will automatically titrate the sample with the Karl Fischer reagent until all the water has reacted.
-
Calculation: The instrument's software will calculate the water content, usually in ppm or percentage.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for moisture-sensitive reactions.
References
-
Guides - Chemistry LibreTexts. (2024). [Link]
-
Refluxing Under an Inert Atmosphere - The Schlenk Line Survival Guide. [Link]
-
Chemical/Laboratory Techniques: Schlenk line. (2022). YouTube. [Link]
-
Reflux under an inert atmosphere. Chemistry Teaching Labs - University of York. [Link]
-
Water Sensitive Chemicals. Environment, Health & Safety - University of California, Berkeley. [Link]
-
Mastering Moisture-Sensitive Chemicals: Safety and Best Practices. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. (2014). [Link]
-
Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. (2008). [Link]
-
Tips & Tricks: Drying Methods. Department of Chemistry : University of Rochester. [Link]
-
Determination of water traces in various organic solvents using Karl Fischer method under FIA conditions. (2025). ResearchGate. [Link]
-
What Is Karl Fischer Titration?. Mettler Toledo. [Link]
-
An Illustrated Guide to Schlenk Line Techniques. (2023). [Link]
-
A Method for Detecting Water in Organic Solvents. (2009). PMC - NIH. [Link]
-
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. [Link]
-
Drying solvents. Sciencemadness Wiki. (2023). [Link]
-
Karl Fischer Titration - Precise Moisture Analysis Made Easy. WorldofTest.com. (2025). [Link]
-
What Is the best drying agent for Diethyl ether?. (2022). Reddit. [Link]
-
How To Run A Reaction: The Setup. Department of Chemistry : University of Rochester. [Link]
-
Water Sensitive Reactions. Utah Tech University. [Link]
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- 9. 內容不提供 [sigmaaldrich.com]
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- 16. ehs.umich.edu [ehs.umich.edu]
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- 20. Chemistry Teaching Labs - Reflux under an inert atmosphere [chemtl.york.ac.uk]
Technical Support Center: Scaling Up the Synthesis of Allyl 2-chloro-1,1,2-trifluoroethyl ether
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals who are transitioning the synthesis of Allyl 2-chloro-1,1,2-trifluoroethyl ether from bench-scale to larger, preparative-scale operations. We address common challenges, provide detailed protocols, and explain the critical scientific principles behind each step to ensure a safe, efficient, and successful scale-up.
Section 1: Synthesis Overview and Core Principles
The synthesis of this compound (CAS 380-44-9) is most effectively achieved through a modified Williamson ether synthesis.[1][2] This method involves the reaction of an alkoxide with a suitable haloalkane. Given the specific reactants, the most logical pathway is the reaction of allyl alcohol with 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123) under basic conditions.
Due to the immiscibility of the aqueous base and the organic reactants, a phase-transfer catalyst (PTC) is employed. The PTC facilitates the transport of the reactive anion (hydroxide or allyloxide) across the phase boundary, dramatically accelerating the reaction rate and improving yield.[3][4][5]
Reaction Mechanism
The reaction proceeds via a two-step mechanism under phase-transfer conditions:
-
Alkoxide Formation: The phase-transfer catalyst (Q⁺X⁻, e.g., TBAB) transports a hydroxide ion (OH⁻) from the aqueous phase to the organic phase. This hydroxide ion deprotonates the allyl alcohol to form the more nucleophilic allyloxide anion.
-
Nucleophilic Substitution (Sₙ2): The allyloxide anion attacks the 2,2-dichloro-1,1,1-trifluoroethane. In this step, one of the chlorine atoms is displaced. The presence of the electron-withdrawing trifluoromethyl group activates the C-Cl bond towards nucleophilic attack.
Caption: Phase-transfer catalyzed Williamson ether synthesis mechanism.
Section 2: Experimental Protocols and Scale-Up Strategy
Scaling up requires careful attention to safety, thermal management, and efficient mixing. The following protocols provide a foundation for both lab-scale synthesis and a larger, 1-mole scale reaction.
Table 1: Reagent Stoichiometry and Conditions
| Parameter | Lab Scale (50 mmol) | Scale-Up (1.0 mol) | Rationale |
| Allyl Alcohol | 2.9 g (3.7 mL, 50 mmol) | 58.1 g (74 mL, 1.0 mol) | Limiting reagent. |
| HCFC-123 | 9.2 g (6.1 mL, 60 mmol) | 183.5 g (122 mL, 1.2 mol) | Used in slight excess (1.2 eq) to ensure complete conversion of the more valuable allyl alcohol. |
| Sodium Hydroxide (50% w/w) | 8.0 g (4.0 g NaOH, 100 mmol) | 160 g (80 g NaOH, 2.0 mol) | A strong base is required for deprotonation. A concentrated solution minimizes excess water.[6] |
| TBAB (Catalyst) | 0.8 g (2.5 mmol) | 16.1 g (50 mmol) | Typically 2-5 mol% is effective for phase-transfer catalysis.[7] |
| Reaction Temperature | 50-60 °C | 50-60 °C | Balances reaction rate against potential side reactions and the low boiling point of HCFC-123.[8] |
| Reaction Time | 6-8 hours | 8-12 hours | Scale-up often requires longer reaction times for completion due to mass transfer limitations. |
| Stirring Speed | 500 RPM (Magnetic) | >300 RPM (Mechanical) | Vigorous mechanical stirring is critical on a larger scale to ensure efficient mixing of the phases. |
Detailed Protocol (1.0 mol Scale)
Safety Precaution: This reaction must be conducted in a high-performance fume hood. All reactants are hazardous.[9][10] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, nitrile gloves, and a flame-resistant lab coat.[11][12]
-
Reaction Setup: Assemble a 2 L, three-necked round-bottom flask equipped with an overhead mechanical stirrer, a pressure-equalizing dropping funnel, a reflux condenser with a gas outlet connected to a bubbler, and a thermocouple for internal temperature monitoring.
-
Charging Reagents: To the flask, add allyl alcohol (58.1 g, 1.0 mol), 2,2-dichloro-1,1,1-trifluoroethane (183.5 g, 1.2 mol), and tetrabutylammonium bromide (TBAB, 16.1 g, 0.05 mol).
-
Base Addition: Begin vigorous stirring (>300 RPM). Slowly add the 50% sodium hydroxide solution (160 g) via the dropping funnel over 60-90 minutes. The reaction is exothermic; use a water bath to maintain the internal temperature below 60 °C.
-
Reaction: After the addition is complete, heat the mixture to 55 °C and maintain for 8-12 hours. Monitor the reaction's progress by taking small aliquots from the organic layer and analyzing via GC-MS.
-
Workup: Cool the reaction mixture to room temperature. Carefully add 500 mL of cold water to dissolve the salts. Transfer the entire mixture to a separatory funnel.
-
Extraction: Separate the lower organic layer. Wash the organic layer twice with 200 mL of water, followed by one wash with 200 mL of brine to break any emulsions.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent/excess HCFC-123 on a rotary evaporator.
-
Purification: The crude product is purified by fractional vacuum distillation to yield this compound (Boiling Point: ~109 °C at atmospheric pressure) as a colorless liquid.[13][14]
Caption: Experimental workflow for the scale-up synthesis.
Section 3: Troubleshooting Guide
Q1: My reaction yield is very low or I'm recovering only starting material. What went wrong?
A1: Low yield is a common issue that can often be traced to a few key factors:
-
Inactive Base/Wet Conditions: The primary cause is often moisture. Water will consume the base and prevent the formation of the necessary allyloxide nucleophile. Ensure your allyl alcohol is anhydrous and that your glassware is thoroughly dried. If using solid NaOH, ensure it has not absorbed significant atmospheric moisture.[8]
-
Inefficient Phase Transfer: The reaction is entirely dependent on the phase-transfer catalyst. Ensure you have added the correct amount of TBAB. On a larger scale, inefficient stirring can mimic poor catalyst performance by reducing the interfacial surface area between the phases. Increase the stirring speed to create a fine emulsion.[4]
-
Incorrect Temperature: While the reaction can proceed at lower temperatures, the rate will be significantly slower. Conversely, excessively high temperatures can promote side reactions. Ensure your temperature is maintained within the optimal 50-60 °C range.
Q2: I'm observing significant byproduct formation. How can I improve selectivity?
A2: The most likely byproducts are diallyl ether and elimination products.
-
Diallyl Ether: This forms if the initially formed product reacts with another molecule of allyloxide. This is typically suppressed by the higher reactivity of HCFC-123. However, running the reaction at excessively high temperatures or for too long after the HCFC-123 is consumed can favor this pathway.[15][16]
-
Elimination Products: While the substrate (HCFC-123) is not highly prone to elimination, using an overly hindered base or extremely high temperatures could lead to the formation of trifluorochloroethene. The described conditions using NaOH are optimized to favor substitution (Sₙ2) over elimination (E2).[17][18]
-
Control Stoichiometry: Using a slight excess of HCFC-123 helps ensure the allyl alcohol is consumed before it can participate in side reactions.
Q3: I'm having trouble with the workup. The layers won't separate and I'm losing product during purification.
A3: Workup and purification of fluorinated compounds can be challenging.
-
Emulsion Formation: Vigorous stirring can create stable emulsions during the workup. The addition of a saturated sodium chloride solution (brine) during the washing step helps to break emulsions by increasing the ionic strength of the aqueous phase.
-
Product Volatility: this compound has a boiling point of approximately 109 °C.[13] While not extremely volatile, care must be taken during solvent removal on a rotary evaporator. Use a moderate bath temperature (30-40 °C) and controlled vacuum. For final purification, fractional distillation under a mild vacuum can lower the required temperature and prevent potential decomposition.[14]
Q4: The reaction seems to stall before completion, even after extended time.
A4: A stalled reaction often points to a problem with the catalyst or mixing.
-
Catalyst Poisoning: Impurities in the starting materials could potentially poison the TBAB catalyst. Ensure you are using reagents of appropriate purity.
-
Poor Mixing: As the reaction scales, the importance of efficient mixing increases exponentially. If a magnetic stir bar is unable to create a vortex and mix the dense lower organic layer with the upper aqueous layer, the reaction will be extremely slow. An overhead mechanical stirrer is mandatory for reactions of this scale.
Section 4: Safety FAQs
Q1: What are the most critical safety hazards associated with this synthesis?
A1: The primary hazards stem from the reactants:
-
Allyl Alcohol: It is highly flammable, toxic if inhaled, absorbed through the skin, or swallowed, and causes severe skin and eye irritation.[9][19] It can form explosive vapor/air mixtures.[9] All handling must be done in a fume hood with appropriate PPE.
-
2,2-dichloro-1,1,1-trifluoroethane (HCFC-123): This is a volatile liquid (boiling point ~28 °C) that can act as an asphyxiant in high concentrations and may cause central nervous system and cardiovascular effects upon inhalation.[20] Upon heating, it can decompose to produce highly toxic gases like phosgene and hydrogen halides.[20] It can also react violently with strong bases or alkali metals if not controlled.[21][22]
-
Sodium Hydroxide (50%): A highly corrosive strong base that can cause severe chemical burns.
Q2: What engineering controls are essential for a safe scale-up?
A2: For a 1-mole scale reaction, the following are essential:
-
A certified, high-flow chemical fume hood.
-
A reactor setup within a secondary containment tray to manage spills.
-
An overhead mechanical stirrer to ensure controlled mixing.
-
A reliable heating/cooling system (e.g., a heating mantle connected to a temperature controller and a water bath for cooling) to manage the reaction exotherm.
-
An emergency quench station with a suitable agent (e.g., a large volume of cold water) readily available.
Q3: How should I properly dispose of the waste generated from this reaction?
A3: Waste must be segregated and disposed of according to institutional and local regulations.
-
Aqueous Waste: The basic aqueous layer from the workup should be carefully neutralized with acid (e.g., HCl) before being disposed of as aqueous waste.
-
Halogenated Organic Waste: The crude product, distillation residues, and any organic washes containing HCFC-123 and the chlorinated product must be collected in a designated, labeled container for halogenated organic waste.
-
Solid Waste: Contaminated items like filter paper and magnesium sulfate should be placed in a sealed container and disposed of as solid chemical waste.
References
- IAGI. (n.d.). Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR.
- ACS Publications. (n.d.). Phase-Transfer-Catalyzed Etherification of 4,4'-Bis(chloromethyl)-1,1'-biphenyl with 1-Butanol by Polymer-Supported Catalysis. Industrial & Engineering Chemistry Research.
- ACS Publications. (2010). Ionic Liquids as Phase-Transfer Catalysts: Etherification Reaction of 1-Octanol with 1-Chlorobutane.
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to Allylating Agents: Unveiling the Potential of Allyl 2-chloro-1,1,2-trifluoroethyl ether
For the discerning researcher in organic synthesis and drug development, the choice of an allylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall synthetic strategy. While classical reagents have well-established profiles, the emergence of functionalized agents offers new avenues for molecular construction. This guide provides an in-depth comparison of Allyl 2-chloro-1,1,2-trifluoroethyl ether against a selection of conventional allylating agents. Our analysis is grounded in established reaction mechanisms and available experimental data, offering a predictive assessment of this unique reagent's potential.
Introduction: The Allyl Group - A Versatile Synthetic Linchpin
The allyl group is a cornerstone in modern organic synthesis, serving as a versatile functional handle for the construction of complex molecular architectures. Its utility stems from the ability to participate in a wide array of transformations, including cross-coupling reactions, olefin metathesis, and various functional group interconversions. The introduction of an allyl moiety, or allylation, is therefore a fundamental operation in the synthesis of natural products, pharmaceuticals, and advanced materials.
The choice of allylating agent is paramount and is dictated by factors such as the nature of the substrate, desired selectivity (regio-, stereo-, and chemoselectivity), and reaction conditions. This guide will explore the characteristics of this compound in the context of widely-used allylating agents, providing a framework for its potential application in challenging synthetic endeavors.
A New Contender: Structural and Electronic Properties of this compound
This compound, with the chemical formula C₅H₆ClF₃O, is a structurally unique allylating agent.[1][2][3] Its key feature is the presence of a fluorinated ether moiety attached to the allylic system. This substitution pattern is anticipated to significantly influence its reactivity compared to traditional allylating agents.
The electron-withdrawing nature of the trifluoroethyl group is expected to modulate the electronic properties of the allylic double bond and the adjacent carbon-chlorine bond. This can have profound implications for its reactivity in both nucleophilic substitution and transition-metal-catalyzed reactions.
Comparative Analysis of Allylating Agents
To provide a comprehensive understanding, we will compare this compound with four widely used classes of allylating agents: organometallic reagents (Allylmagnesium Bromide), allylic halides (Allyl Bromide), organosilanes (Allyltrimethylsilane), and allylic esters (Allyl Acetate) used in the Tsuji-Trost reaction.
Reactivity and Reaction Mechanisms
The reactivity of an allylating agent is intrinsically linked to its reaction mechanism. The table below summarizes the primary mechanisms and key reactivity features of the selected agents.
| Allylating Agent | Primary Reaction Mechanism(s) | Key Reactivity Features |
| This compound (Predicted) | Sₙ2, Sₙ2', Sₙ1, Sₙ1'; Palladium-catalyzed (Tsuji-Trost type) | The electron-withdrawing fluorinated ether may influence the propensity for Sₙ1 vs. Sₙ2 pathways and could impact the electronics of the π-allyl palladium intermediate in catalytic cycles. |
| Allylmagnesium Bromide | Nucleophilic addition | Highly reactive, often non-selective without careful control of reaction conditions. It is also a strong base. |
| Allyl Bromide | Sₙ2, Sₙ1, Palladium-catalyzed (Tsuji-Trost type) | A versatile reagent that can react with a variety of nucleophiles. Its reactivity can be tuned by the choice of catalyst and reaction conditions. |
| Allyltrimethylsilane | Lewis acid-catalyzed nucleophilic addition (Hosomi-Sakurai reaction) | Requires activation by a Lewis acid. Offers good functional group tolerance and is generally less basic than organometallic reagents.[4][5][6][7][8] |
| Allyl Acetate | Palladium-catalyzed (Tsuji-Trost reaction) | Requires a palladium(0) catalyst to form a π-allyl palladium intermediate, which is then attacked by a nucleophile.[2][9][10][11][12] |
Diagram 1: General Mechanisms of Allylation
Caption: Overview of common allylation mechanisms.
Performance Comparison: A Data-Driven Perspective
While direct experimental data for this compound is limited in the public domain, we can extrapolate its potential performance based on the known behavior of similar structures and contrast it with established data for common allylating agents.
| Parameter | This compound (Predicted) | Allylmagnesium Bromide | Allyl Bromide | Allyltrimethylsilane | Allyl Acetate (Tsuji-Trost) |
| Typical Yields | Moderate to High | High | Good to High | Good to High | Good to Excellent |
| Substrate Scope | Likely broad for soft nucleophiles and in Pd-catalyzed reactions. | Limited by basicity; not suitable for substrates with acidic protons or sensitive functional groups. | Broad, especially in the presence of a catalyst. | Broad, particularly for carbonyls and acetals. | Very broad, including carbon, nitrogen, and oxygen nucleophiles. |
| Stereoselectivity | Potentially influenced by the bulky fluorinated ether group. | Generally low unless chiral auxiliaries or catalysts are used. | Can be controlled with appropriate chiral catalysts. | Can be achieved with chiral Lewis acids. | High enantioselectivity is achievable with chiral ligands. |
| Regioselectivity | The electronic and steric nature of the ether may favor attack at the γ-position. | Can be an issue, leading to mixtures of α- and γ-addition products. | Generally favors the less substituted terminus, but can be catalyst-controlled. | Typically high for the γ-position. | Highly dependent on the ligand and substrate. |
| Reaction Conditions | Likely requires mild to moderate heating; compatible with various solvents. | Cryogenic temperatures often required to control reactivity. | Varies from room temperature to elevated temperatures. | Requires a Lewis acid, can be performed at room temperature or with microwave heating.[4][6] | Typically mild, often at or slightly above room temperature. |
| Safety & Handling | Halogenated organic compound, requires standard laboratory precautions. | Highly reactive and pyrophoric, requires handling under inert atmosphere. | Lachrymator, toxic, and flammable. | Moisture sensitive. | Relatively stable and easy to handle. |
Experimental Protocols: A Practical Guide
To provide a tangible comparison, detailed experimental protocols for the allylation of a model substrate, cyclohexanone, using established allylating agents are presented below.
Diagram 2: Experimental Workflow for a Typical Allylation Reaction
Caption: A generalized workflow for performing an allylation reaction.
Protocol 1: Allylation of Cyclohexanone with Allylmagnesium Bromide[13][14][15][16][17]
Materials:
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether
-
Cyclohexanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere, magnesium turnings (1.2 eq.) are placed in anhydrous diethyl ether.
-
A solution of allyl bromide (1.1 eq.) in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent.
-
After the formation of the Grignard reagent is complete, the solution is cooled to 0 °C.
-
A solution of cyclohexanone (1.0 eq.) in anhydrous diethyl ether is added dropwise.
-
The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford 1-allylcyclohexan-1-ol.
Protocol 2: Palladium-Catalyzed Allylation of the Enolate of Cyclohexanone with Allyl Acetate (Tsuji-Trost Reaction)[2][9][10][11][12]
Materials:
-
Cyclohexanone
-
Lithium diisopropylamide (LDA)
-
Allyl acetate
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried flask under an inert atmosphere, a solution of LDA (1.1 eq.) in anhydrous THF is prepared at -78 °C.
-
Cyclohexanone (1.0 eq.) is added dropwise to the LDA solution and stirred for 30 minutes to form the lithium enolate.
-
In a separate flask, a solution of allyl acetate (1.2 eq.) and Pd(PPh₃)₄ (0.05 eq.) in anhydrous THF is prepared.
-
The enolate solution is transferred via cannula to the solution containing the palladium catalyst and allyl acetate at room temperature.
-
The reaction mixture is stirred at room temperature until completion (monitored by TLC).
-
The reaction is quenched with saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford 2-allylcyclohexan-1-one.
Conclusion and Future Outlook
This guide provides a comparative analysis of this compound against established allylating agents. While the lack of direct experimental data for the title compound necessitates a predictive assessment, its unique structure suggests intriguing possibilities. The electron-withdrawing nature of the fluorinated ether moiety may offer advantages in terms of stability, selectivity, and compatibility with certain catalytic systems.
For researchers and drug development professionals, this compound represents an unexplored tool with the potential to address specific challenges in complex molecule synthesis. Further experimental investigation is warranted to fully elucidate its reactivity profile and unlock its synthetic utility. It is our hope that this guide will serve as a valuable resource and a catalyst for further research into this and other novel allylating agents.
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Comparison of "Allyl 2-chloro-1,1,2-trifluoroethyl ether" with non-fluorinated analogues
A Comparative Analysis for the Modern Researcher: Allyl 2-chloro-1,1,2-trifluoroethyl ether vs. Its Non-Fluorinated Analogues
In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science, the strategic incorporation of fluorine atoms into organic molecules can dramatically alter their properties and open new avenues for innovation. This guide provides a detailed comparison of this compound with its fundamental non-fluorinated analogues, Allyl ethyl ether and Allyl chloride. Our focus is to provide researchers, scientists, and drug development professionals with a clear, data-supported understanding of how fluorination impacts physicochemical properties, reactivity, and potential applications, thereby enabling more informed decisions in experimental design.
The introduction of fluorine can modulate a molecule's electronic properties, conformation, lipophilicity, and metabolic fate, often leading to enhanced potency, selectivity, and pharmacokinetic profiles in drug candidates.[1] Fluorinated motifs like the trifluoromethoxy group are increasingly prevalent in bioactive compounds.[2][3][4] This comparison will dissect these effects at a practical level, moving from fundamental properties to reaction dynamics.
Structural and Physicochemical Properties: A Head-to-Head Comparison
The initial point of comparison lies in the fundamental structural and physical differences between these molecules. This compound is significantly larger and more complex than its non-fluorinated counterparts, a direct result of incorporating three fluorine atoms and one chlorine atom.
Caption: Chemical structures of the compared allyl compounds.
These structural variations give rise to distinct physicochemical properties, which are summarized in the table below. The presence of heavy halogen atoms in this compound dramatically increases its molecular weight, density, and boiling point compared to the non-fluorinated analogues.
| Property | This compound | Allyl ethyl ether | Allyl chloride |
| CAS Number | 380-44-9[5][6] | 557-31-3[7] | 107-05-1[8] |
| Molecular Formula | C₅H₆ClF₃O[5][6] | C₅H₁₀O[7] | C₃H₅Cl[9] |
| Molecular Weight ( g/mol ) | 174.55[5][6] | 86.13 | 76.5[9] |
| Boiling Point (°C) | 116.4[6] | 65-66[10] | 45[9] |
| Density (g/cm³) | 1.24[6] | ~0.76 | ~0.94 |
| Flash Point (°C) | 24.2[6] | -20 | -29 |
| Appearance | Colorless liquid | Colorless liquid | Clear colorless liquid with a pungent odor[11] |
Comparative Reactivity and Mechanistic Insights
The true divergence in the utility of these compounds becomes evident when examining their chemical reactivity. The electronic effects of the substituents attached to the allyl group play a defining role.
-
Allyl Chloride: This is the most reactive of the three. The chlorine atom is attached to an allylic carbon, making it an excellent leaving group in nucleophilic substitution reactions.[8] The adjacent double bond stabilizes the resulting carbocation intermediate in Sₙ1 reactions, making it significantly more reactive than its saturated counterparts like n-propyl chloride.[8] This high reactivity makes it a potent alkylating agent but also brings challenges, as it can polymerize violently, especially in the presence of Lewis acids, and reacts vigorously with strong oxidizing agents.[11][12]
-
Allyl Ethyl Ether: The ether linkage is significantly more stable than the C-Cl bond in allyl chloride under most conditions. The allyl group can still participate in reactions typical of alkenes (e.g., addition, oxidation) and can be used as a protecting group for alcohols, as the ether can be cleaved under specific conditions.[13][14] The ether oxygen is a Lewis base, but its reactivity is moderate.
-
This compound: The introduction of a polyhalogenated ethyl group drastically alters the molecule's electronic profile.
-
Inductive Effect: The three highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect. This effect propagates through the ether oxygen to the allyl group.
-
Ether Stability: The electron density on the ether oxygen is significantly reduced, making it much less basic and less likely to coordinate with Lewis acids or participate in cleavage reactions. This enhances the overall stability of the molecule.[15]
-
Allyl Group Reactivity: The electron-withdrawing nature of the trifluoroethyl group deactivates the double bond towards electrophilic attack. This makes it less reactive in typical alkene reactions compared to allyl ethyl ether.
-
C-Cl Bond Inertness: The chlorine atom on the fluoroethyl group is attached to a carbon that also bears a fluorine atom. This C-Cl bond is far less reactive towards nucleophilic substitution than the one in allyl chloride due to the strong inductive effects of the adjacent fluorine atoms, which destabilize any potential carbocation formation and hinder the approach of nucleophiles.
-
In essence, fluorination serves to stabilize the molecule, reducing the reactivity of both the ether linkage and the allyl double bond, while adding the unique physicochemical properties associated with fluorocarbons, such as increased thermal stability and lipophilicity.[16][17]
Experimental Protocol: Comparative Electrophilic Bromination
To empirically validate the predicted differences in reactivity of the allyl double bond, a competitive bromination experiment can be designed. This protocol serves as a self-validating system to quantify the relative susceptibility of the fluorinated and non-fluorinated ethers to electrophilic attack.
Objective:
To determine the relative reaction rates of this compound and Allyl ethyl ether with bromine.
Materials:
-
This compound
-
Allyl ethyl ether
-
Internal standard (e.g., Dodecane)
-
Bromine solution (e.g., 0.1 M in Dichloromethane)
-
Dichloromethane (DCM), anhydrous
-
Sodium thiosulfate solution (quenching agent)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Preparation of Reaction Mixture: In a 50 mL round-bottom flask protected from light, prepare an equimolar solution of this compound (1.0 mmol) and Allyl ethyl ether (1.0 mmol) in 20 mL of anhydrous DCM.
-
Addition of Internal Standard: Add a known amount of dodecane (e.g., 0.5 mmol) to the mixture. This will be used for quantitative analysis.
-
Initial Analysis (T=0): Withdraw a small aliquot (e.g., 0.1 mL) from the mixture, immediately quench it with sodium thiosulfate solution, and analyze it by GC-MS to determine the initial ratio of reactants to the internal standard.
-
Initiation of Reaction: Cool the flask to 0°C in an ice bath. Slowly add a sub-stoichiometric amount of the bromine solution (e.g., 0.5 mmol, 5 mL of 0.1 M solution) dropwise with stirring. The limited amount of bromine ensures a competitive reaction environment.
-
Reaction Monitoring: Withdraw aliquots at regular intervals (e.g., 5, 15, 30, and 60 minutes). Each aliquot should be immediately quenched as in step 3.
-
Analysis: Analyze all quenched aliquots by GC-MS. Quantify the remaining amounts of each starting ether relative to the internal standard.
-
Data Interpretation: Plot the concentration of each starting material over time. The compound that is consumed faster is more reactive towards electrophilic bromination. It is expected that Allyl ethyl ether will react significantly faster than its fluorinated counterpart.
Caption: Workflow for the comparative reactivity experiment.
Applications in Research and Development
The distinct properties of these three compounds dictate their primary applications:
-
Allyl Chloride: Due to its high reactivity, it serves as a foundational building block for a vast array of chemicals. It is widely used in the synthesis of polymers, resins, plastics, pharmaceuticals, and agrochemicals where the introduction of an allyl group is desired.[8] Its use requires careful handling due to its flammability, toxicity, and violent reactivity.[9][11]
-
Allyl Ethyl Ether: Its moderate reactivity and the stability of the ether bond make it useful as a solvent and as a synthetic intermediate where the allyl group may later be modified or removed.[16] The allyl ether moiety is a common protecting group for alcohols in multi-step organic synthesis.[14]
-
This compound: This specialized reagent is designed for applications where the unique properties of fluorine are paramount.
-
Pharmaceuticals & Agrochemicals: It can serve as an intermediate for introducing a fluorinated tail into a larger molecule. This can enhance metabolic stability, increase lipophilicity (improving membrane permeability), and alter binding affinity to biological targets.[17][18]
-
Advanced Materials: The presence of the fluorinated group imparts thermal stability and chemical resistance. It could be used in the synthesis of specialty polymers, coatings, and fluids where such properties are critical.[17]
-
Battery Technology: Fluorinated ethers are heavily researched as components of electrolytes for high-performance lithium-ion batteries, where their high oxidative stability is a key advantage.[19][20][21]
-
Conclusion
The comparison between this compound and its non-fluorinated analogues provides a clear illustration of the transformative power of fluorination in chemical design.
-
Allyl Chloride is a highly reactive, versatile, but hazardous building block, ideal for introducing the allyl group.
-
Allyl Ethyl Ether offers a more stable alternative, where the allyl group's reactivity is moderated by the stable ether linkage.
-
This compound represents a significant leap in chemical stability and functionality. The strong inductive effect of the fluoro-chloro-ethyl group deactivates the reactive centers of the molecule, resulting in a robust compound. Its value lies not in the reactivity of the allyl group itself, but in its ability to serve as a carrier for a fluorinated moiety, imparting desirable properties like metabolic resistance, thermal stability, and unique electronic characteristics to target molecules.
For the medicinal chemist or materials scientist, the choice is clear: where the goal is simple allylation, the classical, non-fluorinated reagents suffice. However, when the objective is to leverage the profound and often beneficial effects of fluorine to enhance performance, stability, and bioavailability, this compound and similar fluorinated structures are indispensable tools in the modern synthetic arsenal.
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A Comparative Guide to the Reactivity of Allyl 2-chloro-1,1,2-trifluoroethyl ether and Allyl Chloride
Introduction: Two Allylic Building Blocks, Contrasting Reactivities
In the landscape of synthetic chemistry, allyl groups are ubiquitous and versatile functional handles, prized for their ability to participate in a wide array of transformations. Allyl chloride, a commodity chemical, is a workhorse for introducing the allyl moiety. Its reactivity is well-understood and extensively documented.[1][2] This guide introduces a structurally analogous yet electronically distinct counterpart: Allyl 2-chloro-1,1,2-trifluoroethyl ether.
The incorporation of fluorine into organic molecules is a cornerstone of modern drug development and materials science, often imparting desirable properties such as increased metabolic stability, enhanced lipophilicity, and modulated bioavailability.[3] this compound serves as a vehicle for introducing both an allyl group and a fluorinated motif. However, the presence of the electron-withdrawing 2-chloro-1,1,2-trifluoroethyl group profoundly alters the electronic nature of the allyl moiety, leading to a reactivity profile that diverges significantly from that of simple allyl chloride.
This guide provides an in-depth comparison of the reactivity of these two compounds. We will dissect the electronic factors governing their behavior and provide a predictive framework for their utility in key synthetic transformations, supported by established chemical principles and proposed experimental validations.
Section 1: Structural and Electronic Foundations
The fundamental difference between allyl chloride and this compound lies in the substituent attached to the allylic position. This structural variance dictates the electronic density of the C=C double bond and the stability of reactive intermediates, thereby controlling the molecule's reactivity.
| Property | Allyl Chloride | This compound |
| Structure | CH₂=CHCH₂Cl | CH₂=CHCH₂OCH(Cl)CF₃ |
| CAS Number | 107-05-1 | 380-44-9[4][5][6][7] |
| Molecular Formula | C₃H₅Cl | C₅H₆ClF₃O[4][5][6] |
| Molecular Weight | 76.52 g/mol | 174.55 g/mol [4][5][6] |
| Boiling Point | 45 °C | 109.2 °C[6] |
| Key Electronic Effect | Moderate inductive withdrawal (-I) by Cl. | Strong inductive withdrawal (-I) by the -OCH(Cl)CF₃ group. |
Allyl Chloride: The chlorine atom exerts a moderate electron-withdrawing inductive effect. However, in reactions involving carbocation intermediates (SN1 type), the adjacent π-system provides powerful resonance stabilization.[8][9][10] This dual nature makes it reactive in both SN1 and SN2 pathways.[10][11]
This compound: The 2-chloro-1,1,2-trifluoroethyl group is intensely electron-withdrawing due to the cumulative inductive effects of three fluorine atoms and one chlorine atom. This effect is transmitted through the ether oxygen to the allyl system. The strong C-F bonds also enhance thermal and chemical stability.[12] This potent -I effect is the primary determinant of its reactivity, overriding many of the typical characteristics of an allyl group. The electron density is pulled away from the C=C double bond and the allylic carbon.
Section 2: Comparative Reactivity in Nucleophilic Substitution
Nucleophilic substitution at the allylic carbon is a hallmark reaction for allyl halides. The mechanism can proceed via a direct displacement (SN2) or through a carbocation intermediate (SN1). The choice of pathway is influenced by the substrate, nucleophile, solvent, and leaving group.
SN1 Reactivity: Destabilization by Fluorination
The rate-determining step of an SN1 reaction is the formation of a carbocation. Allyl chloride readily forms a resonance-stabilized allyl cation, making it significantly more reactive than its saturated analog, n-propyl chloride, in SN1 reactions.[8][9]
Hypothesis: this compound will be substantially less reactive than allyl chloride under SN1 conditions.
Causality: The powerful electron-withdrawing -OCH(Cl)CF₃ group will severely destabilize the adjacent developing positive charge of the carbocation. This increases the activation energy for carbocation formation, dramatically slowing or even inhibiting the SN1 pathway.
Figure 1: SN1 carbocation formation comparison.
SN2 Reactivity: A Balance of Effects
In an SN2 reaction, a nucleophile attacks the electrophilic carbon in a single, concerted step.
Hypothesis: The relative SN2 reactivity is more complex. The fluorinated ether could be less reactive due to steric hindrance, but the electrophilicity of the allylic carbon is enhanced.
Causality:
-
Steric Hindrance: The bulky 2-chloro-1,1,2-trifluoroethyl ether group presents a greater steric barrier to the backside attack of a nucleophile compared to the single chlorine atom in allyl chloride. This would tend to decrease the reaction rate.
-
Electrophilicity: The strong inductive effect of the fluorinated group makes the allylic carbon more electron-deficient (more electrophilic), which should make it more attractive to an incoming nucleophile.
In many cases, steric effects dominate, and it is probable that this compound would react more slowly than allyl chloride in a typical SN2 reaction.
Figure 2: SN2 transition state comparison.
Section 3: Comparative Reactivity in Electrophilic Addition
Electrophilic addition to the C=C double bond is another characteristic reaction of alkenes.[13] The alkene acts as a nucleophile, attacking an electrophilic species.
Hypothesis: this compound will be dramatically less reactive towards electrophiles than allyl chloride.
Causality: The rate of electrophilic addition is directly proportional to the electron density (nucleophilicity) of the double bond. The potent -I effect of the -OCH(Cl)CF₃ group withdraws electron density from the π-system, "deactivating" it towards attack by electrophiles like Br₂, HBr, or peroxy acids. Allyl chloride's double bond is also slightly deactivated by the chlorine, but to a much lesser extent.
| Reagent | Predicted Reactivity with Allyl Chloride | Predicted Reactivity with this compound | Rationale for Difference |
| Br₂ in CCl₄ | Fast addition | Very slow or no reaction | The fluorinated ether's double bond is too electron-poor to polarize and attack Br₂ effectively. |
| HBr (Markovnikov) | Fast addition | Very slow or no reaction | The reaction proceeds via a carbocation intermediate, which is destabilized by the fluorinated group. |
| m-CPBA | Epoxidation occurs | Very slow or requires harsher conditions | The peroxy acid is an electrophile; reaction is slower with electron-deficient alkenes. |
Section 4: Proposed Experimental Protocols for Reactivity Validation
To empirically validate these hypotheses, the following comparative experiments are proposed.
Experiment 1: Comparative Nucleophilic Substitution Rate (SN2)
Objective: To compare the relative rates of SN2 substitution of allyl chloride and this compound using the Finkelstein reaction.
Methodology:
-
Prepare two identical reaction vessels. To each, add 10 mL of anhydrous acetone.
-
To Vessel A, add 1.0 mmol of allyl chloride.
-
To Vessel B, add 1.0 mmol of this compound.
-
To both vessels, add 1.5 mmol of sodium iodide (NaI).
-
Seal both vessels and stir at a constant temperature (e.g., 40 °C).
-
Monitor the reactions over time by withdrawing aliquots every 30 minutes.
-
Analyze the aliquots by Gas Chromatography (GC) to determine the ratio of starting material to the iodinated product.
-
Plot the concentration of starting material versus time for both reactions to determine the relative rates.
Expected Outcome: The reaction in Vessel A (allyl chloride) will proceed significantly faster than in Vessel B, demonstrating the lower SN2 reactivity of the fluorinated ether, likely due to steric hindrance.
Experiment 2: Comparative Electrophilic Addition Rate
Objective: To visually and qualitatively compare the rate of electrophilic bromine addition.
Methodology:
-
Prepare two identical test tubes.
-
To Test Tube A, add 1.0 mmol of allyl chloride dissolved in 2 mL of dichloromethane (DCM).
-
To Test Tube B, add 1.0 mmol of this compound dissolved in 2 mL of DCM.
-
Prepare a dilute solution of bromine (Br₂) in DCM (e.g., 0.1 M), which has a distinct reddish-brown color.
-
Add the bromine solution dropwise and simultaneously to both test tubes with swirling.
-
Observe the rate at which the bromine color disappears. The number of drops required for the color to persist indicates the completion of the reaction.
Expected Outcome: The bromine color will disappear almost instantaneously upon addition to Test Tube A. In contrast, the color will fade much more slowly or persist immediately in Test Tube B, providing a clear visual confirmation of the deactivated nature of its double bond.
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A Comparative Guide to the Spectroscopic Analysis for Purity Assessment of Allyl 2-chloro-1,1,2-trifluoroethyl ether
For researchers, scientists, and drug development professionals, the purity of a chemical compound is paramount. In the synthesis of novel compounds like "Allyl 2-chloro-1,1,2-trifluoroethyl ether," a halogenated ether with potential applications in pharmaceuticals and materials science, rigorous purity assessment is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides an in-depth comparison of various spectroscopic and chromatographic methods for evaluating the purity of this specific molecule, supported by predicted experimental data and established analytical principles.
The Importance of Purity in Drug Development and Research
The presence of impurities in a chemical substance can significantly impact its physical, chemical, and biological properties. In drug development, even trace amounts of impurities can lead to adverse toxicological effects or alter the efficacy of the active pharmaceutical ingredient (API). For researchers, impure reagents can lead to erroneous experimental data and invalidate research findings. Therefore, the ability to accurately and reliably determine the purity of a compound like this compound is not just a matter of quality control, but a cornerstone of scientific integrity.
Synthesis and Potential Impurities
A common and logical synthetic route to this compound is the Williamson ether synthesis. This reaction involves the coupling of an alkoxide with an alkyl halide. Two plausible pathways for the synthesis of the target molecule are:
-
Route A: Reaction of sodium allyloxide with 1,2-dichloro-1,1,2-trifluoroethane.
-
Route B: Reaction of sodium 2-chloro-1,1,2-trifluoroethoxide with allyl chloride.
Both routes can potentially lead to a variety of impurities, including:
-
Unreacted starting materials: Allyl alcohol (from Route A), 1,2-dichloro-1,1,2-trifluoroethane (from Route A), 2-chloro-1,1,2-trifluoroethanol (from Route B), and allyl chloride (from Route B).
-
Byproducts of elimination reactions: For example, the dehydrohalogenation of 1,2-dichloro-1,1,2-trifluoroethane could lead to chlorotrifluoroethylene.
-
Isomeric products: Depending on the reaction conditions, the formation of regioisomers or stereoisomers might be possible, although less likely in this specific synthesis.
-
Solvent residues: Residual solvents used in the synthesis and purification steps.
A thorough purity assessment must be able to detect and quantify these potential impurities.
Spectroscopic Methods for Purity Assessment
Spectroscopic techniques are powerful tools for the structural elucidation and purity determination of organic compounds. Each technique provides unique information about the molecule's structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural analysis of organic molecules in solution. For "this compound," ¹H, ¹³C, and ¹⁹F NMR would provide a wealth of information.
-
¹H NMR: The proton NMR spectrum will show signals corresponding to the allyl group. The chemical shifts and coupling patterns of these protons will be influenced by the adjacent ether oxygen and the trifluoroethyl group.
-
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts will be indicative of the carbon's hybridization and its proximity to electronegative atoms like oxygen, chlorine, and fluorine.
-
¹⁹F NMR: Given the three fluorine atoms in the molecule, ¹⁹F NMR is an exceptionally sensitive and informative technique.[1][2] The fluorine atoms on the same carbon may be diastereotopic, leading to complex splitting patterns. The chemical shifts will be highly sensitive to the local electronic environment.
Predicted NMR Data for this compound:
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 5.8 - 6.0 | m | -CH= |
| ¹H | 5.2 - 5.4 | m | =CH₂ |
| ¹H | 4.2 - 4.4 | d | -O-CH₂- |
| ¹³C | ~132 | -CH= | |
| ¹³C | ~118 | =CH₂ | |
| ¹³C | ~70 | -O-CH₂- | |
| ¹³C | ~120 (t) | -CF₂- | |
| ¹³C | ~95 (d) | -CHFCl- | |
| ¹⁹F | -80 to -90 | -CF₂- | |
| ¹⁹F | -130 to -140 | -CHFCl- |
Note: These are predicted values and may vary slightly from experimental data.
Purity Assessment using NMR:
The presence of impurities can be readily detected in NMR spectra. For instance, unreacted allyl alcohol would show a characteristic broad singlet for the hydroxyl proton and different chemical shifts for the allylic protons. Similarly, residual starting materials or byproducts would exhibit their own unique sets of signals, allowing for their identification and quantification through integration of the respective peaks.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For "this compound," the FT-IR spectrum is expected to show characteristic absorption bands for the C-O-C (ether) linkage, C=C (alkene) bond, and C-F and C-Cl bonds.
Predicted FT-IR Data for this compound:
| Wavenumber (cm⁻¹) | Vibration |
| ~3080 | =C-H stretch |
| ~2940 | -C-H stretch |
| ~1645 | C=C stretch |
| 1100 - 1300 | C-F stretch (strong) |
| 1050 - 1150 | C-O-C stretch (strong) |
| 700 - 800 | C-Cl stretch |
Note: These are predicted values and may vary slightly from experimental data.
Purity Assessment using FT-IR:
While FT-IR is excellent for identifying functional groups, it is generally less effective for quantifying impurities unless they possess a unique and strong absorption band that does not overlap with the main compound's spectrum. For example, the presence of unreacted allyl alcohol could be indicated by a broad O-H stretching band around 3300 cm⁻¹.[3]
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For "this compound," the mass spectrum would show the molecular ion peak and characteristic fragment ions.
Predicted Mass Spectrum Data for this compound:
The molecular ion peak [M]⁺ would be observed at m/z 174. Due to the presence of chlorine, an M+2 peak with an intensity of approximately one-third of the M peak would also be present.[4][5] Common fragmentation pathways would involve the cleavage of the C-O bond and the loss of the allyl or the chloro-trifluoroethyl group.
Purity Assessment using MS:
Mass spectrometry, especially when coupled with a separation technique like Gas Chromatography (GC-MS), is a very powerful tool for identifying and quantifying volatile impurities. Each impurity will have its own characteristic retention time and mass spectrum, allowing for unambiguous identification.
Chromatographic Methods for Purity Assessment
Chromatographic techniques are essential for separating complex mixtures and are therefore indispensable for purity assessment.
Gas Chromatography (GC)
Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds like "this compound." The compound is vaporized and passed through a column with a stationary phase. The separation is based on the differential partitioning of the components between the mobile gas phase and the stationary phase.
Purity Assessment using GC:
A pure sample of "this compound" should show a single sharp peak in the gas chromatogram. The presence of impurities would be indicated by additional peaks. By calibrating with known standards, the area under each peak can be used to quantify the amount of each component, thus determining the purity of the sample. Coupling GC with a mass spectrometer (GC-MS) provides a definitive identification of the impurities.
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography is a versatile technique that can be used for a wide range of compounds, including those that are not volatile or are thermally unstable. For a relatively non-polar compound like "this compound," reversed-phase HPLC would be the method of choice. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase.
Purity Assessment using HPLC:
Similar to GC, a pure sample will show a single peak in the HPLC chromatogram. Impurities will appear as separate peaks. The retention time of the main peak and any impurity peaks can be used for identification, and the peak areas can be used for quantification. HPLC can be particularly useful for detecting non-volatile impurities that would not be amenable to GC analysis.
Comparison of Analytical Methods
| Method | Principle | Strengths for Purity Assessment | Weaknesses for Purity Assessment |
| NMR | Nuclear spin transitions in a magnetic field | Excellent for structural elucidation and quantification of impurities without the need for individual standards (qNMR). Provides information on the exact structure of impurities. | Lower sensitivity compared to MS. Can be complex to interpret for mixtures. |
| FT-IR | Vibrational transitions of functional groups | Quick and easy for identifying the presence of certain functional groups (e.g., -OH from alcohol impurity). | Generally not suitable for quantification of low-level impurities. Spectra of similar compounds can be very alike. |
| MS | Mass-to-charge ratio of ionized molecules | Very high sensitivity for detecting trace impurities. Provides molecular weight information. Definitive identification when coupled with GC. | Fragmentation can be complex. Isomers may not be distinguishable by MS alone. |
| GC | Partitioning between a mobile gas and a stationary phase | Excellent separation efficiency for volatile compounds. High precision and accuracy for quantification. | Not suitable for non-volatile or thermally labile compounds. |
| HPLC | Partitioning between a liquid mobile phase and a stationary phase | Applicable to a wide range of compounds. Good for non-volatile impurities. | Generally lower separation efficiency than capillary GC. Can consume larger volumes of solvent. |
Recommended Workflow for Purity Assessment
A multi-faceted approach is recommended for the comprehensive purity assessment of "this compound."
Caption: Recommended analytical workflow for purity assessment.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., dichloromethane), splitless injection.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes.
-
MS Parameters: Electron ionization (EI) at 70 eV. Mass range of 40-400 amu.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard can be used.
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.
-
Conclusion
The purity assessment of "this compound" requires a combination of spectroscopic and chromatographic techniques. While FT-IR provides a quick check for the presence of key functional groups, a combination of GC-MS and NMR spectroscopy is essential for the definitive identification and quantification of impurities. GC-MS is highly effective for volatile impurities, while NMR provides detailed structural information and allows for the quantification of all proton- and fluorine-containing species. By following a structured analytical workflow, researchers and drug development professionals can ensure the quality and integrity of their work.
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A Comparative Guide to Fluorinated Monomers: Evaluating Allyl 2-chloro-1,1,2-trifluoroethyl ether (ACFE) as a Novel Alternative
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of advanced materials with tailored properties, the field of fluoropolymers stands as a cornerstone, offering unparalleled chemical inertness, thermal stability, and unique electrical properties. The workhorses of this class, derived from monomers like tetrafluoroethylene (TFE), vinylidene fluoride (VDF), and hexafluoropropylene (HFP), have enabled significant advancements across numerous industries. However, the evolving demands of high-performance applications necessitate the exploration of new monomeric building blocks that can offer a nuanced combination of properties, improved processability, or specialized functionalities.
This guide introduces Allyl 2-chloro-1,1,2-trifluoroethyl ether (ACFE), a fluorinated monomer with a unique chemical architecture that suggests its potential as a valuable alternative or comonomer in the synthesis of next-generation fluoropolymers. Due to the limited availability of extensive experimental data on the homopolymerization of ACFE and the properties of the resulting polymer, this guide will adopt a comparative and theoretical approach. We will first establish a baseline by detailing the well-documented performance of polymers derived from TFE, VDF, and HFP. Subsequently, we will dissect the chemical structure of ACFE to infer its potential polymerization behavior and the anticipated properties of its polymer, poly(ACFE). This analysis is grounded in the established principles of polymer chemistry and by drawing parallels with structurally related fluorinated compounds.
The Established Fluorinated Monomers: A Performance Benchmark
The selection of a fluorinated monomer is dictated by the desired end-use properties of the polymer. TFE, VDF, and HFP are foundational monomers that, through homopolymerization and copolymerization, give rise to a spectrum of materials with distinct characteristics.
Polytetrafluoroethylene (PTFE): The Apex of Chemical and Thermal Resistance
Derived from the polymerization of tetrafluoroethylene, PTFE is renowned for its exceptional chemical inertness and high-temperature stability.[1][2][3][4] Its carbon backbone is fully sheathed in fluorine atoms, creating a molecule with incredibly strong C-F bonds and a helical conformation that protects the carbon chain from chemical attack.
Key Properties of PTFE:
-
Exceptional Chemical Resistance: PTFE is virtually inert to most chemicals, including strong acids, bases, and organic solvents.[1][2][3][4]
-
High Thermal Stability: It has a very high melting point, around 327°C, and can be used continuously at temperatures up to 260°C.[4][5]
-
Low Coefficient of Friction: PTFE boasts one of the lowest coefficients of friction of any solid material, making it an excellent non-stick and lubricating material.[5]
-
Excellent Electrical Insulation: It possesses a low dielectric constant and high dielectric strength, making it a superior insulator for high-frequency applications.[5][6][7][8]
Polyvinylidene Fluoride (PVDF): A Balance of Performance and Processability
The polymerization of vinylidene fluoride yields PVDF, a semi-crystalline fluoropolymer that offers a unique combination of flexibility, chemical resistance, and piezoelectric properties.[9]
Key Properties of PVDF:
-
Good Chemical Resistance: While not as inert as PTFE, PVDF exhibits broad resistance to a wide range of chemicals and solvents.[10][11][12]
-
Mechanical Robustness: PVDF has good tensile strength and abrasion resistance, making it suitable for applications requiring durability.[13][14][15]
-
Piezoelectric and Pyroelectric Properties: The polar β-phase of PVDF exhibits piezoelectric and pyroelectric effects, enabling its use in sensors and actuators.
-
Melt Processability: Unlike PTFE, PVDF has a lower melting point (around 177°C) and can be processed using conventional melt techniques like extrusion and injection molding.[16]
Copolymers of Hexafluoropropylene (HFP): Enhancing Flexibility and Processability
Hexafluoropropylene is rarely homopolymerized due to its low ceiling temperature. Instead, it is a crucial comonomer, most notably with TFE to produce fluorinated ethylene propylene (FEP), and with VDF to create fluoroelastomers. The bulky trifluoromethyl group of HFP disrupts the crystallinity of the polymer backbone, leading to enhanced flexibility and lower melting points.
Key Properties of FEP (a TFE-HFP copolymer):
-
Excellent Chemical Resistance: Similar to PTFE, FEP is resistant to a wide array of chemicals.[17][18][19][20][21]
-
Melt Processability: The inclusion of HFP lowers the melting point compared to PTFE, allowing for melt processing.[21]
-
Good Thermal Stability: FEP has a continuous service temperature of up to 204°C.[22]
-
Optical Clarity: FEP films are highly transparent.[19]
This compound (ACFE): A Theoretical Evaluation
ACFE presents an intriguing molecular structure, combining a reactive allyl group with a highly fluorinated ethyl ether moiety. This structure suggests a departure from the typical vinyl polymerization of the benchmark monomers and hints at a unique property profile for its polymer.
dot
Predicted Polymerization Behavior
The presence of the allyl group is the most significant feature influencing the polymerization of ACFE. Allyl monomers are known to undergo free-radical polymerization, but they often exhibit a phenomenon known as degradative chain transfer. This process can lead to the formation of polymers with relatively low molecular weights. The abstraction of an allylic hydrogen atom by a propagating radical results in a stable, less reactive allylic radical, which is slow to reinitiate polymerization, thus limiting the chain length.
However, the electron-withdrawing nature of the fluorinated ether group in ACFE could potentially modify this behavior. The inductive effect of the fluorine and chlorine atoms may influence the reactivity of the allyl double bond and the stability of the resulting radicals, potentially leading to different polymerization kinetics compared to non-fluorinated allyl ethers.
Anticipated Properties of Poly(ACFE)
Based on its chemical structure, we can hypothesize the following properties for the homopolymer of ACFE:
-
Chemical Resistance: The high fluorine content in the side chain is expected to impart good chemical resistance, though likely not to the extent of perfluorinated polymers like PTFE. The ether linkage, while generally stable, could be a point of susceptibility to certain aggressive chemical environments, particularly at elevated temperatures. Studies on the decomposition of fluorinated ethers have shown that they can degrade in the presence of certain metals at elevated temperatures.[23][24][25]
-
Thermal Stability: The C-F and C-Cl bonds are inherently strong, suggesting good thermal stability. However, the poly-allyl backbone may be less stable than the fully fluorinated backbones of PTFE and FEP. The ether linkage could also be a point of thermal degradation.
-
Flexibility: The ether linkage in the side chain is expected to introduce flexibility into the polymer structure, potentially leading to a lower glass transition temperature and more elastomeric properties compared to polymers with rigid side chains.
-
Solubility: The presence of the ether oxygen and the chlorine atom may increase the polarity of the polymer, potentially leading to solubility in a wider range of solvents compared to highly crystalline and nonpolar fluoropolymers like PTFE.
-
Optical Properties: The amorphous nature that might result from the flexible side chains could lead to good optical clarity.
-
Dielectric Properties: The polar C-F, C-Cl, and C-O bonds will influence the dielectric properties of the polymer. The dielectric constant is expected to be higher than that of non-polar PTFE.
Comparative Performance Data
The following tables provide a quantitative comparison of the key properties of polymers derived from TFE, VDF, and HFP (as FEP). It is important to note that these values can vary depending on the specific grade, processing conditions, and testing methods.
Table 1: Thermal and Mechanical Properties
| Property | PTFE | PVDF | FEP |
| Melting Point (°C) | ~327[5] | ~177[16] | ~260[26] |
| Continuous Service Temp. (°C) | 260[4] | 150[9][10] | 204[22] |
| Tensile Strength (MPa) | 14.5 - 62.4[27] | 40 - 60[13] | 21 - 31 |
| Elongation at Break (%) | 50 - 650[27] | 20 - 50[16] | 240 - 300[28] |
Table 2: Electrical Properties
| Property | PTFE | PVDF | FEP |
| Dielectric Constant (1 MHz) | ~2.1[5][6][7][8] | 7 - 12[29] | ~2.1[26][28][30][31] |
| Dielectric Strength (kV/mm) | 18 - 105[27] | > 30 | > 80 (0.25 mm film)[31] |
| Volume Resistivity (Ω·cm) | > 1018 | > 1014[16] | > 1018[32] |
Table 3: Chemical Resistance
| Chemical Class | PTFE | PVDF | FEP |
| Strong Acids | Excellent[3][4] | Excellent[9][10][11] | Excellent[17][18][20] |
| Strong Bases | Excellent[3] | Good to Excellent[9][10][11] | Excellent[17][18][20] |
| Organic Solvents | Excellent[1][3] | Good to Excellent (some swelling with certain solvents)[10][11][12] | Excellent[17][18][20] |
| Halogens | Excellent (except molten alkali metals and fluorine gas at high temp/pressure)[4][5] | Good | Excellent[20] |
Experimental Protocols for Fluoropolymer Characterization
To rigorously evaluate the properties of a new fluoropolymer like poly(ACFE) and compare it to established materials, a suite of standardized characterization techniques would be employed. The following are representative protocols based on ASTM standards.
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Objective: To determine the melting point (Tm), glass transition temperature (Tg), and thermal decomposition temperature of the polymer.
DSC Protocol (based on ASTM D3418):
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.
-
Place the pan in the DSC cell alongside an empty reference pan.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
The melting point is identified as the peak of the melting endotherm, and the glass transition temperature is observed as a step change in the baseline.
-
Cool the sample at a controlled rate and then perform a second heating scan to observe the properties of the material with a consistent thermal history.
TGA Protocol (based on ASTM E1131):
-
Place a known mass (10-20 mg) of the polymer sample in a TGA pan.
-
Heat the sample at a controlled rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
Continuously monitor and record the sample's mass as a function of temperature.
-
The onset of mass loss indicates the beginning of thermal decomposition.
dot
Mechanical Testing: Tensile Properties
Objective: To determine the tensile strength, elongation at break, and tensile modulus of the polymer.
Protocol (based on ASTM D638):
-
Prepare dumbbell-shaped test specimens from a compression-molded sheet of the polymer according to the dimensions specified in the standard.
-
Condition the specimens at a standard temperature and humidity.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and elongation throughout the test.
-
Calculate tensile strength, elongation at break, and tensile modulus from the stress-strain curve.
Electrical Testing: Dielectric Constant and Dielectric Strength
Objective: To evaluate the electrical insulating properties of the polymer.
Dielectric Constant Protocol (based on ASTM D150):
-
Prepare a thin, flat specimen of the polymer with a uniform thickness.
-
Place the specimen between two electrodes, forming a capacitor.
-
Measure the capacitance of the specimen at a specific frequency (e.g., 1 MHz) using a capacitance bridge.
-
Calculate the dielectric constant based on the measured capacitance, specimen dimensions, and the capacitance of the empty electrode setup.
Dielectric Strength Protocol (based on ASTM D149):
-
Place a thin film or sheet of the polymer between two electrodes.
-
Apply a continuously increasing AC voltage at a specified rate until dielectric breakdown (failure) occurs.
-
The dielectric strength is calculated by dividing the breakdown voltage by the thickness of the specimen.
Conclusion and Future Outlook
While a comprehensive experimental evaluation of this compound as a fluorinated monomer is still forthcoming, a theoretical analysis of its structure provides valuable insights into its potential. The combination of a reactive allyl group with a fluorinated ether side chain suggests that poly(ACFE) could offer a unique balance of properties, including good chemical resistance, enhanced flexibility, and potentially useful dielectric characteristics.
The primary challenge in the development of ACFE-based polymers will be to control the polymerization process to achieve desirable molecular weights, given the propensity of allyl monomers for chain transfer reactions. Future research should focus on the controlled radical polymerization of ACFE and its copolymerization with other fluorinated and non-fluorinated monomers. A thorough characterization of the resulting polymers, following the protocols outlined in this guide, will be crucial to fully understand the potential of ACFE to expand the landscape of fluoropolymer science and applications. For researchers in drug development and other high-tech fields, the emergence of new fluorinated monomers like ACFE opens up possibilities for creating novel materials with precisely tailored properties for advanced delivery systems, medical devices, and analytical instrumentation.
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How Does Ptfe React To Common Solvents? Discover Its Near-Total Chemical Immunity. (URL: [Link])
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What Is The Dielectric Constant Of Ptfe And Why Is It Important? Unlock Superior Signal Integrity. (URL: [Link])
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The Insane Electrical Properties of PTFE and How to Interpret Them. (URL: [Link])
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What are PTFE and PTFE Dielectric Constant? A Complete Guide. (URL: [Link])
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Fluorinated Ethylene Propylene (FEP) - MakeItFrom.com. (URL: [Link])
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PTFE/Teflon Dielectric Constant and Its Application in PCBs. (URL: [Link])
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PTFE (Polytetrafluoroethylene) and Teflon® Chemical Compatibility Chart. (URL: [Link])
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Decomposition pathway for model fluorinated ethers on the clean iron surface. (URL: [Link])
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PVDF Material Characterization. (URL: [Link])
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FEP Plastic Material Properties | Chemical Resistant Material For Tubing. (URL: [Link])
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FEP Tubing | Properties | Fluorotherm.com. (URL: [Link])
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PTFE (Polytetrafluoroethylene) - Chemical Compatibility Chart. (URL: [Link])
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Decomposition pathway for model fluorinated ethers on the clean iron surface. (URL: [Link])
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Dielectric and Structural Properties of Poly(vinylidene fluoride) (PVDF) and Poly(vinylidene fluoride-trifluoroethylene) (PVDF-T. (URL: [Link])
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FEP Electrical Application chart. (URL: [Link])
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PVDF Tubing | Properties | Fluorotherm.com. (URL: [Link])
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FEP Detailed Properties (Fluorinated Ethylene Propylene). (URL: [Link])
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Fluorinated ether decomposition in localized high concentration electrolytes. (URL: [Link])
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Dielectric constant and loss of PVDF with α, β, and γ phase[20]. (URL: [Link])
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FEP (Fluorinated Ethylene Propylene) – Chemical Resistance Chart. (URL: [Link])
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FEP Fluorinated Ethylene Propylene: Holscot Fluoropolymer Expert. (URL: [Link])
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Mechanical properties of the pure PVDF and the PVDF composites: (a) tensile strength, (b) stress–strain curves. (URL: [Link])
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Structural, Mechanical, and Barrier Properties of the Polyvinylidene Fluoride-Bacterial Nanocellulose-Based Hybrid Composite. (URL: [Link])
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A Senior Application Scientist's Guide to Fluoroalkyl Ether Synthesis: A Cost-Benefit Analysis of Allyl 2-chloro-1,1,2-trifluoroethyl ether
An in-depth technical guide for researchers, scientists, and drug development professionals on the strategic selection of reagents for incorporating the valuable 2-chloro-1,1,2-trifluoroethoxy moiety into target molecules.
In the landscape of modern medicinal chemistry and materials science, the introduction of fluorine-containing motifs is a cornerstone strategy for fine-tuning molecular properties. The unique physicochemical characteristics imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic profiles, make fluorinated compounds highly sought after. Among the diverse array of fluorinated building blocks, ethers containing the 2-chloro-1,1,2-trifluoroethyl group offer a compelling combination of features. This guide provides a comprehensive cost-benefit analysis of utilizing "Allyl 2-chloro-1,1,2-trifluoroethyl ether" in synthesis, comparing its performance with alternative methodologies and providing the necessary experimental context for informed decision-making.
The Strategic Value of the 2-Chloro-1,1,2-trifluoroethoxy Moiety
The 2-chloro-1,1,2-trifluoroethoxy group provides a unique structural element for several reasons. The trifluoromethyl group is a well-established bioisostere for various functionalities, capable of enhancing binding affinity and metabolic stability. The adjacent chlorine atom offers a potential site for further chemical modification, adding a layer of synthetic versatility. The ether linkage itself provides flexibility and can influence the overall conformation of a molecule. The allyloxy functionality of the title compound, in particular, serves as a versatile handle for a variety of subsequent chemical transformations.
Synthesis of this compound: A Practical Approach via Williamson Ether Synthesis
The most direct and industrially scalable method for the synthesis of "this compound" is the Williamson ether synthesis.[1][2] This venerable yet robust reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.[3][4] In this case, the synthesis would proceed via the reaction of sodium 2-chloro-1,1,2-trifluoroethoxide with an allyl halide, such as allyl bromide or allyl chloride.[1]
The key to this synthesis is the generation of the fluorinated alkoxide. Due to the electron-withdrawing nature of the fluorine atoms, 2-chloro-1,1,2-trifluoroethanol is more acidic than its non-fluorinated counterparts, facilitating its deprotonation by a suitable base like sodium hydride to form the corresponding sodium alkoxide.
Figure 1: General workflow for the synthesis of this compound via Williamson Ether Synthesis.
Experimental Protocol: Williamson Synthesis of this compound
Materials:
-
2-Chloro-1,1,2-trifluoroethanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Allyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Alkoxide Formation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of 2-chloro-1,1,2-trifluoroethanol (1.0 equivalent) in anhydrous THF to the stirred suspension. Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Etherification: Cool the resulting sodium 2-chloro-1,1,2-trifluoroethoxide solution back to 0 °C. Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield the pure "this compound".
Cost-Benefit Analysis: "this compound" vs. Alternatives
The primary application of "this compound" is as a building block to introduce the 2-chloro-1,1,2-trifluoroethoxy moiety. Alternative strategies to achieve the same or similar synthetic outcomes exist, and a careful comparison is necessary to determine the most cost-effective and efficient approach for a given application.
Alternative 1: Two-Step Approach via a Tosylate or Triflate Intermediate
An alternative to the direct use of the pre-functionalized allyl ether is a two-step approach where the 2-chloro-1,1,2-trifluoroethoxy group is introduced via a more reactive intermediate, such as 2-chloro-1,1,2-trifluoroethyl tosylate or triflate.[5][6]
Figure 2: Two-step approach for introducing the 2-chloro-1,1,2-trifluoroethoxy group.
Cost-Benefit Comparison:
| Feature | This compound | 2-Chloro-1,1,2-trifluoroethyl tosylate/triflate |
| Synthesis Steps | One-pot synthesis of the building block. | Two-step process: activation of the alcohol followed by substitution. |
| Reagent Cost | Allyl bromide/chloride is relatively inexpensive. The cost of the fluorinated alcohol is a major contributor. | Tosyl chloride is affordable; triflic anhydride is significantly more expensive.[1] |
| Versatility | The allyl group allows for a wide range of subsequent transformations (e.g., isomerization, metathesis, epoxidation, dihydroxylation). | The tosylate/triflate is a good leaving group for direct substitution with various nucleophiles (alcohols, amines, thiols, etc.).[5] |
| Reaction Conditions | Williamson ether synthesis may require strong bases and anhydrous conditions. | Tosylation/triflation conditions are generally mild. The subsequent substitution may require basic or neutral conditions depending on the nucleophile. |
| Yields | Yields for Williamson ether synthesis of fluorinated ethers can be variable depending on the substrate.[2] | Tosylation/triflation typically proceeds in high yield. The yield of the substitution step depends on the nucleophilicity of the substrate. |
| Safety | Handling of sodium hydride requires care. Allyl halides are lachrymators.[7] | Pyridine is often used as a base in tosylation, which is toxic. Triflic anhydride is corrosive. |
Experimental Data Synopsis (Representative Yields):
While direct comparative studies are scarce, literature precedents for similar transformations suggest the following trends:
| Reaction Type | Reagent | Typical Yield Range |
| Williamson Ether Synthesis | Fluorinated alkoxide + Alkyl halide | 50-80%[2] |
| O-alkylation with Tosylate | Alcohol + Fluoroalkyl tosylate | 70-95%[5] |
| O-alkylation with Triflate | Alcohol + Fluoroalkyl triflate | 80-99%[6] |
Alternative 2: Direct Fluoroalkylation of a Substrate Containing an Allyl Moiety
Instead of using a pre-formed allyl ether, one could envision the direct fluoroalkylation of a molecule already containing an allyl group. This approach is highly substrate-dependent and often requires specific catalytic systems.
Cost-Benefit Comparison:
| Feature | This compound | Direct Fluoroalkylation |
| Convergence | Convergent approach, building block is prepared separately. | Divergent approach, fluoroalkylation is performed on a more complex substrate. |
| Substrate Scope | Broad applicability once the building block is synthesized. | Highly dependent on the substrate's functional group tolerance and reactivity towards the fluoroalkylating agent. |
| Reagent Availability | The title compound is commercially available from several suppliers.[8][9][10] | A wide variety of fluoroalkylating agents exist, but their reactivity and selectivity can be challenging to control. |
| Reaction Development | Relies on well-established Williamson ether synthesis. | May require extensive optimization of catalysts, ligands, and reaction conditions. |
| Cost | The cost is front-loaded in the synthesis of the building block. | The cost of specialized fluoroalkylating agents and catalysts can be high.[1] |
Safety and Handling Considerations
Working with fluorinated and chlorinated compounds requires strict adherence to safety protocols.
-
"this compound" and its precursors : These compounds should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.[3][11]
-
Sodium Hydride : This reagent is highly flammable and reacts violently with water. It should be handled under an inert atmosphere.
-
Allyl Halides : These are lachrymatory and toxic. Avoid inhalation and skin contact.[7]
-
Fluorinating Agents : Many fluorinating agents are corrosive and toxic. Always consult the Safety Data Sheet (SDS) before use.[11]
-
Waste Disposal : All chemical waste containing fluorinated and chlorinated compounds must be disposed of according to institutional and local regulations.
Conclusion and Recommendations
The choice between "this compound" and its alternatives is a strategic decision that depends on the specific goals of the synthesis.
-
For the introduction of a versatile building block with a handle for further transformations, "this compound" is an excellent choice. The Williamson ether synthesis provides a straightforward, albeit sometimes moderate-yielding, route to this compound. Its commercial availability also makes it an attractive option for rapid exploration of structure-activity relationships.
-
For the direct and high-yielding introduction of the 2-chloro-1,1,2-trifluoroethoxy group onto a specific alcohol or other nucleophile, the two-step approach via a tosylate or triflate intermediate is often superior. While requiring an additional synthetic step, the higher yields and milder conditions of the final substitution can be advantageous, especially in the later stages of a complex synthesis. The higher cost of triflic anhydride should be weighed against the potential for higher yields and cleaner reactions.
-
Direct fluoroalkylation of a complex substrate is a powerful but highly specialized strategy. It is best suited for situations where a convergent approach is not feasible or when exploring novel synthetic methodologies.
Ultimately, a thorough evaluation of the cost of starting materials, the number of synthetic steps, the expected yields, and the safety and handling requirements will guide the prudent scientist to the optimal choice for their specific synthetic challenge. This guide provides the foundational knowledge and comparative data to facilitate that decision-making process.
References
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- Cost of common perfluoroalkylating agents utilized for C−H perfluoroalkylation of (hetero)arenes. (2022).
- Fluorination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- FLUORINATED ETHERS. COMMUNICATION 1. PREPARATION OF ETHERS BY WILLIAMSON REACTION AND THE ADDITION OF ALCOHOLS TO ALKENES AND A. (2021). Fluorine notes.
- Fluoroalkyl allyl ethers: Useful building blocks for the synthesis of environmentally safer fluorinated multiblock molecules. (2025).
- This compound | 380-44-9. (n.d.). INDOFINE Chemical Company.
- Williamson Ether Synthesis. (2025). J&K Scientific LLC.
- Enantioselective Synthesis of Tertiary Allylic Fluorides by Iridium‐Catalyzed Allylic Fluoroalkyl
- Chlorine Handling and Safety. (2019). Safety Spotlight.
- Recent Advances in the Synthetic Use of Migration Reactions of Allyl Alcohols. (2021).
- Catalytic Asymmetric Defluorinative Allylation of Silyl Enol Ethers. (n.d.). ChemRxiv.
- This compound. (n.d.).
- This compound | CAS: 380-44-9 | Chemical Product. (n.d.).
- Polyfluoroalkoxypropenes (allyl fluoroallyl ethers) synthesis by method B. (n.d.).
- Synthesis of fluorinated ethers from fluoroolefins and polyhydric alcohols. (n.d.).
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A Technical Guide to the Potential Catalyzing Performance of "Allyl 2-chloro-1,1,2-trifluoroethyl ether"
Introduction
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, agrochemistry, and materials science. Fluorinated building blocks are prized for their ability to modulate key molecular properties such as metabolic stability, lipophilicity, and binding affinity. "Allyl 2-chloro-1,1,2-trifluoroethyl ether" (ACFE) is a unique reagent, possessing two distinct reactive centers: a versatile allyl group and a halogenated fluoroalkyl chain. This guide provides an in-depth technical analysis of the potential applications of ACFE in three key catalytic systems. As direct benchmarking data for ACFE is not yet prevalent in the literature, this guide will serve as a predictive comparison, drawing upon established principles and data from analogous structures to forecast its reactivity and performance. We aim to provide researchers, scientists, and drug development professionals with a robust theoretical and practical framework for employing ACFE in their synthetic endeavors.
Part 1: Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Type Reaction)
Core Principles: The Power of the π-Allylpalladium Complex
Palladium-catalyzed allylic alkylation, often termed the Tsuji-Trost reaction, is a powerful and widely used method for forming carbon-carbon and carbon-heteroatom bonds. The reaction proceeds through a characteristic π-allylpalladium intermediate. This complex is formed by the oxidative addition of a palladium(0) catalyst to an allylic substrate, which typically possesses a good leaving group like an acetate or a halide.[1] The resulting electrophilic π-allyl complex is then attacked by a nucleophile, leading to the alkylated product and regeneration of the palladium(0) catalyst. The C–O bond of allyl ethers, while typically more inert than allyl acetates or halides, can also be activated to participate in these transformations, providing a valuable alternative.[2]
Hypothetical Application of ACFE
Given its structure, ACFE is a prime candidate for palladium-catalyzed allylic alkylation. The ether linkage serves as the leaving group upon coordination of the allyl moiety to the palladium(0) center.
Scheme 1: Proposed Tsuji-Trost Reaction with ACFE
Where Nu-H can be a carbon nucleophile (e.g., malonate), an amine, or a phenol.
Comparative Analysis (Benchmarking by Analogy)
When compared to standard allylating agents like allyl acetate or simple allyl ethers, the performance of ACFE will be dictated by the electronic nature of the 2-chloro-1,1,2-trifluoroethyl group.
-
Leaving Group Ability: The electron-withdrawing fluorine and chlorine atoms will increase the acidity of the conjugate alcohol (2-chloro-1,1,2-trifluoroethanol), making the corresponding alkoxide a better leaving group compared to, for instance, a simple butoxide. This enhanced leaving group ability could potentially lead to faster rates of oxidative addition to the palladium(0) center.
-
Regioselectivity: In unsymmetrical allyl systems, the regioselectivity of the nucleophilic attack is a key consideration. While ACFE itself is symmetrical, derivatives of ACFE could lead to questions of regioselectivity. The strong electron-withdrawing nature of the fluoroalkyl group might influence the electron distribution in the π-allylpalladium intermediate, potentially directing nucleophilic attack to one of the terminal carbons.
-
Alternative Substrates: Compared to allylic halides, ACFE may offer advantages in terms of stability and handling. Compared to allylic alcohols, which require activation, ACFE can be used more directly in some cross-coupling protocols.[3]
Experimental Protocol: Adaptable for ACFE
The following is a general protocol for a palladium-catalyzed allylic alkylation that can be adapted for ACFE.
Materials:
-
This compound (ACFE) (1.0 equiv)
-
Nucleophile (e.g., dimethyl malonate) (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (10 mol%)
-
Sodium hydride (1.2 equiv)
-
Anhydrous THF
Procedure:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 equiv).
-
Add anhydrous THF, and cool the suspension to 0 °C.
-
Slowly add the nucleophile (1.2 equiv) and stir for 20 minutes at 0 °C.
-
In a separate flask, dissolve Pd₂(dba)₃ (2.5 mol%) and dppp (10 mol%) in anhydrous THF.
-
Add the catalyst solution to the nucleophile mixture and stir for 10 minutes.
-
Add ACFE (1.0 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).
-
Upon completion, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization: Catalytic Cycle
Caption: Catalytic cycle of the Tsuji-Trost reaction.
Part 2: Olefin Cross-Metathesis
Core Principles: A Dance of Alkenes
Olefin cross-metathesis is a powerful reaction that allows for the formation of new carbon-carbon double bonds by scrambling and reforming the double bonds of two different olefin substrates.[4] This transformation is typically catalyzed by ruthenium-based complexes, such as Grubbs or Hoveyda-Grubbs catalysts. The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving metallacyclobutane intermediates.[4] Cross-metathesis with fluorinated olefins has been a challenging but rewarding area of research, offering new routes to valuable fluorinated molecules.[5][6]
Hypothetical Application of ACFE
The allyl group of ACFE can participate in cross-metathesis with a variety of olefin partners to generate new, more complex fluorinated ethers.
Scheme 2: Proposed Cross-Metathesis with ACFE
Where R can be an aryl, alkyl, or functionalized group.
Comparative Analysis (Benchmarking by Analogy)
The success of ACFE in cross-metathesis will depend on its electronic properties and steric profile in comparison to other olefins.
-
Reactivity: The electron-withdrawing nature of the fluoroalkyl ether moiety may slightly deactivate the double bond of ACFE towards the electrophilic ruthenium catalyst. However, successful cross-metathesis has been reported for a range of electron-deficient olefins.[5] The key will be to select the appropriate catalyst generation (e.g., Grubbs II or Hoveyda-Grubbs II) and reaction conditions to favor the cross-coupled product over homodimerization of the partner olefin.
-
Selectivity: The reaction should produce a mixture of E/Z isomers of the product. The ratio will be influenced by the catalyst and the steric bulk of the 'R' group on the partner olefin.
-
Comparison with Fluoroalkenes: While ACFE is not a fluoroalkene (the fluorine atoms are not directly on the double bond), the inductive effects are still present. Literature on the cross-metathesis of vinyl fluoride and other fluoroalkenes indicates that these reactions are feasible, though sometimes require specific catalysts or conditions to achieve high efficiency.[5][7]
Experimental Protocol: Adaptable for ACFE
The following is a general protocol for olefin cross-metathesis.
Materials:
-
ACFE (1.0 equiv)
-
Olefin partner (1.2 equiv)
-
Grubbs II Catalyst (1-5 mol%)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add ACFE and the olefin partner.
-
Dissolve the substrates in anhydrous DCM.
-
Add the Grubbs II catalyst in one portion.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40 °C). Monitor the reaction by TLC or GC-MS. The reaction will evolve ethylene gas.
-
Once the starting material is consumed, add a few drops of ethyl vinyl ether to quench the catalyst and stir for 20 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization: Cross-Metathesis Workflow
Caption: General workflow for olefin cross-metathesis.
Part 3: Functionalization via the C-Cl Bond
Core Principles: Activating the C-Cl Bond
The carbon-chlorine bond in ACFE presents another handle for synthetic modification. While C(sp³)-Cl bonds are generally less reactive in cross-coupling reactions than their C(sp²)-Cl counterparts, their functionalization is a well-established field. The presence of adjacent electron-withdrawing fluorine atoms in ACFE can influence the reactivity of this bond.
Hypothetical Application of ACFE: Williamson Ether Synthesis Analogue
One of the most classic reactions involving an alkyl halide is the Williamson ether synthesis, where an alkoxide displaces the halide to form a new ether.[8][9] While ACFE is already an ether, the chloro-fluoro-ethyl moiety could potentially act as an electrophile.
Scheme 3: Proposed Nucleophilic Substitution at the C-Cl bond
Where R-O- is an alkoxide or phenoxide.
Comparative Analysis (Benchmarking by Analogy)
-
Reactivity: The C-Cl bond in ACFE is on a secondary carbon, which is sterically more hindered than a primary halide. Furthermore, the adjacent fluorine atoms will have a strong inductive electron-withdrawing effect. This effect can be complex; it may deactivate the carbon towards SN2 attack by pulling electron density away, but it could also stabilize a partial negative charge in the transition state. In some cases, fluorination can retard the rate of nucleophilic substitution.
-
Alternative Reactions: Beyond substitution, catalytic C-F and C-Cl bond activation are emerging fields.[10][11] It is conceivable that under specific transition-metal catalysis (e.g., with nickel or cobalt), the C-Cl bond in ACFE could be selectively activated for cross-coupling reactions with organometallic reagents.[10] The selective activation of a C-Cl bond in the presence of C-F bonds is a known strategy in organic synthesis.[10]
Experimental Protocol: Adaptable for Nucleophilic Substitution
The following is a representative protocol for a Williamson ether synthesis that could be adapted to test the reactivity of the C-Cl bond in ACFE.
Materials:
-
ACFE (1.0 equiv)
-
Alcohol (e.g., phenol) (1.1 equiv)
-
Sodium hydride (1.2 equiv)
-
Anhydrous DMF or DMSO
Procedure:
-
To a flame-dried flask under an inert atmosphere, add sodium hydride (1.2 equiv) and anhydrous DMF.
-
Slowly add the alcohol (1.1 equiv) and stir until hydrogen evolution ceases.
-
Add ACFE (1.0 equiv) to the solution.
-
Heat the reaction mixture (e.g., 60-100 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool to room temperature and quench by pouring into water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualization: Concept of C-Cl Functionalization
Caption: Potential pathways for functionalizing the C-Cl bond in ACFE.
Conclusion
"this compound" stands out as a promising, yet underexplored, building block for synthetic chemistry. Its bifunctional nature allows for participation in a diverse array of catalytic transformations. This guide has laid out a theoretical and practical framework for its application in palladium-catalyzed allylic alkylation, olefin cross-metathesis, and functionalization via its C-Cl bond. While direct comparative data is pending future research, the analogies drawn from well-established catalytic systems provide a strong rationale for the predicted reactivity of ACFE. It is our hope that this guide will inspire and equip researchers to unlock the full synthetic potential of this versatile fluorinated reagent.
References
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Enantioselective Synthesis of Alkyl Allyl Ethers via Palladium-Catalyzed Redox-Relay Heck Alkenylation of O-Alkyl Enol Ethers. National Institutes of Health.[Link]
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Catalytic reactions via π-allylpalladium complexes. SciSpace.[Link]
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Palladium(0)-catalyzed direct cross-coupling reaction of allylic alcohols with aryl- and alkenylboronic acids. Semantic Scholar.[Link]
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FLUORINATED ETHERS. COMMUNICATION 1. PREPARATION OF ETHERS BY WILLIAMSON REACTION AND THE ADDITION OF ALCOHOLS TO ALKENES AND A. Fluorine Notes.[Link]
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Catalytic asymmetric defluorinative allylation of silyl enol ethers. PubMed Central.[Link]
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Fluoroalkyl allyl ethers: Useful building blocks for the synthesis of environmentally safer fluorinated multiblock molecules. ResearchGate.[Link]
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β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts. Scirp.org.[Link]
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Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI.[Link]
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June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes". Fluorine Notes.[Link]
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Synthetic Advantages of Defluorinative C–F Bond Functionalization. PubMed Central.[Link]
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Catalytic Asymmetric Defluorinative Allylation of Silyl Enol Ethers. ChemRxiv.[Link]
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Catalytic Asymmetric Allylic Alkylation with Arylfluoroacetonitriles. PubMed Central.[Link]
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The Williamson Ether Synthesis. Master Organic Chemistry.[Link]
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Synthesis of Structurally Diverse Allylsilanes via Copper-Catalyzed Regiodivergent Hydrosilylation of 1,3-Dienes. ACS Publications.[Link]
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Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press.[Link]
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Enantioselective synthesis of 3‐fluorochromanes from aryl allyl ethers,... ResearchGate.[Link]
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Selective hydrosilylation of allyl chloride with trichlorosilane. PubMed Central.[Link]
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Synthetic Studies on Valuable Fluorinated Building Blocks. eGrove - University of Mississippi.[Link]
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Hydrosilylation of Allyl Ethers in the Presence of Platinum(II) Immobilized on Polymethylene Sulfide. ResearchGate.[Link]
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Evaluating Participation Modes in Peracetylated Glycosyl Cations. MPG.PuRe.[Link]
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Functionalization of a Single C-F Bond of Trifluoromethylarenes Assisted by an ortho-Silyl Group Using a Trityl-Based All-in-One Reagent with Ytterbium Triflate Catalyst. PubMed.[Link]
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Fluorinated building blocks in drug design: new pathways and targets. PubMed Central.[Link]
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Ruthenium-Catalyzed Olefin Cross-Metathesis with Tetrafluoroethylene and Analogous Fluoroolefins. ACS Publications.[Link]
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C-F and C-H Bond Activation of Fluorobenzenes and Fluoropyridines at Transition Metal Centers: How Fluorine Tips the Scales. ResearchGate.[Link]
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Fluorinated Cycloalkyl Building Blocks for Drug Discovery. PubMed.[Link]
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Caging the Chlorine Radical: Chemoselective Photocatalytic C(sp3)-H Functionalization Enabled by Terminal Cu-Cl Sites in a Metal-Organic Framework. PubMed.[Link]
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Cross‐Metathesis with fluoroalkenes: state of the art & this work. ResearchGate.[Link]
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Olefin Metathesis Reactions with Fluorinated Substrates, Catalysts, and Solvents. ACS Publications.[Link]
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Cross Metathesis. Organic Chemistry Portal.[Link]
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Going for High-Hanging Fruits: Trisubstituted Alkenyl Fluorides Through Olefin Metathesis. Nature.[Link]
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Organic Letters Journal. ACS Publications.[Link]
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Trifluoroethylation and Pentafluoropropylation of C(sp3)–H Bonds. PubMed Central.[Link]
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Exploiting the inductive effect of the trifluoromethyl group: regioselective gold-catalyzed hydration of 2,2,2-trifluoroethyl-substituted alkynes. Royal Society of Chemistry.[Link]
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Catalytic Behaviors of Cr2O3 and CrO3/Cr2O3 Catalysts for Gas Phase Fluorination of 2-Chloro-1,1,1-trifluoroethane: Active Species and Catalyst Deactivation. ResearchGate.[Link]
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Synthesis and some transformations of 1-chloro-2,2,2-trifluoroethyl isocyanate. ResearchGate.[Link]
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Recent advances in trifluoroethylation reaction. Royal Society of Chemistry.[Link]
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Safety Operating Guide
Allyl 2-chloro-1,1,2-trifluoroethyl ether proper disposal procedures
As a Senior Application Scientist, I understand the critical importance of proper chemical waste management in ensuring laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Allyl 2-chloro-1,1,2-trifluoroethyl ether (CAS: 380-44-9). The procedures outlined here are grounded in established safety protocols for handling halogenated organic compounds and are designed to provide a self-validating system of safety for your laboratory.
Understanding the Hazard: A Proactive Approach to Disposal
This compound is a halogenated ether. While specific toxicity and reactivity data for this compound are not extensively documented in readily available safety data sheets[1], its structure suggests several potential hazards that must be considered for its proper disposal. The presence of chlorine and fluorine atoms classifies it as a halogenated organic compound, which are often subject to stringent disposal regulations due to their potential to form persistent environmental pollutants.[2]
Furthermore, the allyl group (CH₂=CH-CH₂-) can impart reactivity, including the potential for polymerization under certain conditions.[3] Therefore, it is prudent to handle this compound with the assumption that it is hazardous and requires disposal as such.
Key Physicochemical Data:
| Property | Value | Source |
| CAS Number | 380-44-9 | [4][5][6][7] |
| Molecular Formula | C₅H₆ClF₃O | [4][5][6][7] |
| Molecular Weight | 174.55 g/mol | [4][5][6][7] |
| Boiling Point | 109.2°C | [5] |
Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to the safe disposal of this compound, from initial handling to final waste collection.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling the chemical for disposal, it is imperative to use appropriate personal protective equipment and engineering controls to minimize exposure.
-
Engineering Controls: All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to prevent the inhalation of any vapors.[8]
-
Personal Protective Equipment:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Chemical safety goggles are mandatory. For larger quantities, a face shield is recommended.[9]
-
Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.
-
Step 2: Waste Segregation and Containerization
Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal.
-
Designate a Waste Stream: this compound should be disposed of as halogenated organic waste .[10][11] Do not mix it with non-halogenated solvents.
-
Select an Appropriate Container:
-
Use a clean, chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.
-
The container must be in good condition, free of cracks or leaks.
-
-
Labeling:
-
Clearly label the waste container with "HAZARDOUS WASTE" and the full chemical name: "this compound".[11]
-
Include the approximate concentration and volume of the waste.
-
Indicate the date when the waste was first added to the container.
-
Step 3: Managing Spills and Contaminated Materials
In the event of a spill, immediate and appropriate action is crucial.
-
Alert Personnel: Notify others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area immediately.
-
Containment: For small spills within a fume hood, use an absorbent material such as vermiculite, dry sand, or a commercial sorbent pad to absorb the liquid.[12]
-
Collection: Carefully collect the absorbent material using non-sparking tools and place it in a designated, labeled hazardous waste container for solids.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., acetone), followed by soap and water. The cleaning materials should also be disposed of as hazardous waste.
-
Personal Contamination:
Step 4: Storage Pending Disposal
Proper storage of hazardous waste is critical to prevent accidents and ensure regulatory compliance.
-
Location: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Segregation: Ensure the container is segregated from incompatible materials, such as strong oxidizing agents.[9]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 5: Final Disposal
The final disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department will have established procedures for the collection and disposal of hazardous waste.[11]
-
Documentation: Complete all necessary waste manifests and documentation as required by your institution and local regulations.
-
Professional Disposal: The licensed waste disposal vendor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The most probable disposal method for halogenated organic compounds is high-temperature incineration.[14]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Context
The disposal of halogenated organic compounds is regulated by various governmental agencies. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the framework for hazardous waste management.[2][15] Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe handling procedures in the workplace.[16][17] It is essential to adhere to all local, state, and federal regulations.
Causality and Trustworthiness in Disposal Protocols
This guide emphasizes a causative approach to safety. For example, the requirement to segregate halogenated from non-halogenated waste is not arbitrary. Improper mixing can lead to dangerous chemical reactions and complicates the disposal process, often increasing costs and environmental risk. By understanding the "why" behind each step, you, as a researcher, become an active participant in a self-validating system of laboratory safety. Adherence to these protocols ensures not only your personal safety but also that of your colleagues and the environment.
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Navigating the Safe Handling of Allyl 2-chloro-1,1,2-trifluoroethyl ether: A Senior Application Scientist's Guide
For the modern researcher, scientist, and drug development professional, the introduction of novel chemical entities into a workflow demands a commensurate level of diligence in safety and handling protocols. Allyl 2-chloro-1,1,2-trifluoroethyl ether, a halogenated ether, presents a unique combination of chemical properties that necessitate a thorough and scientifically grounded approach to its use. This guide moves beyond a simple checklist to provide a comprehensive operational and disposal plan, rooted in the principles of causality and self-validating safety systems.
Understanding the Hazard Profile: A Proactive Stance on Safety
This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation. While specific toxicological data for this compound is not extensively documented, the broader class of halogenated ethers is known to have potential effects on the central nervous system, liver, and kidneys with prolonged or repeated exposure.[1][2] The presence of both chlorine and fluorine atoms on the ethyl group, along with the reactive allyl group, suggests a need for careful handling to avoid both physical and chemical hazards.
A critical, though often overlooked, characteristic of ethers is their propensity to form explosive peroxides when exposed to air and light.[3] While the halogenation in this compound may influence this reactivity, it is a prudent and essential practice to assume the potential for peroxide formation and to manage storage and handling accordingly.
Key Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C5H6ClF3O | [4][5][6] |
| Molecular Weight | 174.55 g/mol | [4][5] |
| Boiling Point | 109°C at 750 mmHg | [7] |
| Appearance | Not specified, likely a liquid | |
| Flammability | Flammable liquid and vapor |
The Core of Protection: A Multi-layered PPE Strategy
The selection of Personal Protective Equipment (PPE) is not a matter of simple compliance but a dynamic risk assessment. The following guidance is designed to provide robust protection against the known and potential hazards of this compound.
Respiratory Protection: The First Line of Defense
Given that this compound can cause respiratory irritation and the potential for inhalation exposure to vapors, all handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
In situations where a fume hood is not available or as a supplementary measure during large-scale transfers or spill clean-up, respiratory protection is mandatory. A NIOSH-approved respirator with an organic vapor cartridge is the minimum requirement. For situations with a higher potential for exposure, a full-face respirator or a powered air-purifying respirator (PAPR) should be considered.
Eye and Face Protection: Shielding from Splashes and Vapors
Chemical splash goggles that meet the ANSI Z87.1 standard are essential whenever handling this compound.[8] Due to its irritant nature, standard safety glasses with side shields do not provide adequate protection against splashes and vapors. When there is a significant risk of splashing, such as during transfers of larger quantities, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[8]
Skin and Body Protection: A Barrier Against Contact
A flame-retardant lab coat should be worn and kept fully buttoned to protect against accidental splashes and fire hazards. It is also advisable to wear long pants and closed-toe shoes to ensure no skin is exposed.
Hand protection is a critical component of safe handling. While nitrile gloves are a common choice for general laboratory use, they offer poor resistance to many halogenated hydrocarbons and ethers, especially during prolonged contact.[7][8] For incidental contact, double gloving with a heavier-duty nitrile glove may be acceptable, but gloves should be changed immediately upon any sign of contamination. For extended handling or in situations with a higher risk of immersion, more robust glove materials are necessary.
Glove Selection Guide
| Glove Material | Recommended Use | Not Recommended For | Rationale |
| Nitrile | Incidental contact (splash protection) only. Change immediately upon contamination. | Prolonged or immersive contact. | Poor resistance to halogenated hydrocarbons and ethers.[7][8] |
| Neoprene | Good for acids, bases, and alcohols. | Halogenated and aromatic hydrocarbons. | Offers better resistance than nitrile to some chemicals but is not ideal for this compound class.[9] |
| Butyl Rubber | Recommended for prolonged contact. | Aliphatic, aromatic, and halogenated solvents. | Provides superior resistance to many polar organic solvents.[9] |
| Viton™ (Fluoroelastomer) | Excellent for prolonged contact with chlorinated and aromatic solvents. | Some ketones, esters, and amines. | Offers broad chemical resistance, making it a strong candidate for this application.[9] |
Always consult the glove manufacturer's specific chemical resistance data before use.
PPE Selection Workflow
Sources
- 1. dess.uccs.edu [dess.uccs.edu]
- 2. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 3. Permeation of ethoxy- and butoxy-ethanols through a disposable nitrile glove - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hsa.ie [hsa.ie]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. gloves.com [gloves.com]
- 7. safety.nmsu.edu [safety.nmsu.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. aps.anl.gov [aps.anl.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
